molecular formula C10H11NO3 B7722450 Acetyl-DL-phenylglycine CAS No. 29633-99-6

Acetyl-DL-phenylglycine

Katalognummer: B7722450
CAS-Nummer: 29633-99-6
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: VKDFZMMOLPIWQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AC-DL-PHG-OH, also known as Acetyl-DL-phenylglycine, is a derivative of the non-proteinogenic amino acid phenylglycine, where the amino group is acetylated. This compound is of significant interest in peptide science and medicinal chemistry due to the unique structural properties of the phenylglycine scaffold. Unlike proteinogenic aromatic amino acids like phenylalanine, phenylglycines feature a bulky aromatic sidechain directly attached to the alpha-carbon, which strongly restricts the side chain's degrees of freedom and imposes distinct conformational constraints on peptide structures . This makes it a valuable building block for studying peptide structure-activity relationships and for engineering peptides with enhanced stability or specific biological functions. Phenylglycine analogs are known to be key components in various natural products, such as glycopeptide antibiotics, and have been utilized in the development of synthetic biocatalysts and therapeutic agents . Researchers employ this compound in the chemical synthesis of peptides, which can be performed via solid-phase (SPPS) or solution-phase methods (SPS) . A notable characteristic of phenylglycines is their higher propensity for racemization compared to other amino acids, which is an important consideration during synthetic procedures . The acetylated form (AC-DL-PHG-OH) is provided as a racemic mixture (DL), which is useful for various comparative studies. This product is intended for research applications only. CAS Number: 15962-46-6 .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936140
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15962-46-6, 29633-99-6
Record name N-Acetyl-DL-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15962-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-(Acetamido)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(acetamido)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Acetyl-DL-phenylglycine, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical characteristics, and provides standardized experimental protocols for their determination. A generalized synthesis and purification workflow is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and manufacturing.

Physical and Chemical Properties

This compound is a synthetic derivative of the non-proteinogenic amino acid phenylglycine. It is a white to off-white crystalline solid at room temperature.[1] Its stability and solubility in various organic solvents make it a versatile building block in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₃[1][3][4][5]
Molecular Weight 193.20 g/mol [1][3][4][5]
CAS Number 15962-46-6[1][3][4][5]
Appearance White to almost white powder/crystals[1]
Melting Point 197.5 - 198.5 °C[4]
Boiling Point 439.2 °C at 760 mmHg (Predicted)[5]
Density 1.233 g/cm³ (Predicted)[5]
Solubility Soluble in methanol
Purity ≥98% (by HPLC)[3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the general method for the N-acetylation of amino acids.

Materials:

  • DL-phenylglycine

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend DL-phenylglycine in glacial acetic acid.

  • With vigorous stirring, slowly add acetic anhydride to the suspension. The molar ratio of DL-phenylglycine to acetic anhydride should be approximately 1:1.2.[6]

  • Heat the reaction mixture to a temperature between 60-100°C and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the N-acetyl-DL-phenylglycine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Dry the crude product under vacuum.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol (B145695)/water or methanol/ether mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., a mixture of ethanol and water).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]

Melting Point Determination

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Sample of purified this compound

Procedure:

  • Finely powder a small amount of the dried, purified this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

Materials:

  • Purified this compound

  • Selected solvent (e.g., water, methanol, ethanol, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the sample for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, visually confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation at a high speed.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Spectroscopic Data

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet or doublet for the alpha-proton on the chiral center, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals would include a peak for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, the alpha-carbon, the carboxylic acid carbon, and distinct signals for the carbons of the phenyl ring.

  • FTIR: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight (193.20).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants DL-phenylglycine + Acetic Anhydride + Glacial Acetic Acid Reaction N-Acetylation Reaction (Heating) Reactants->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization FinalFiltration Vacuum Filtration Recrystallization->FinalFiltration Drying Drying under Vacuum FinalFiltration->Drying PureProduct Pure this compound Drying->PureProduct

Synthesis and Purification Workflow for this compound.

References

Synthesis and Characterization of 2-(Acetylamino)-2-phenylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(acetylamino)-2-phenylacetic acid, also known as N-acetyl-DL-phenylglycine. This compound serves as a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthesis protocol and comprehensive characterization data to support researchers in their scientific endeavors.

Introduction

2-(Acetylamino)-2-phenylacetic acid is a derivative of the non-proteinogenic amino acid phenylglycine. The introduction of an acetyl group to the amine functionality modifies its chemical properties, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Accurate and reproducible synthesis and thorough characterization are paramount for its effective use in research and development.

Synthesis of 2-(Acetylamino)-2-phenylacetic Acid

The synthesis of 2-(acetylamino)-2-phenylacetic acid is typically achieved through the N-acetylation of 2-amino-2-phenylacetic acid (phenylglycine). A common and effective method involves the use of acetic anhydride (B1165640) as the acetylating agent.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-2-phenylacetic acid reaction N-Acetylation start1->reaction start2 Acetic Anhydride start2->reaction start3 Aqueous Solvent (e.g., Water) start3->reaction cooling Cooling & Crystallization reaction->cooling filtration Filtration cooling->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product 2-(Acetylamino)-2-phenylacetic acid drying->product

Workflow for the synthesis of 2-(acetylamino)-2-phenylacetic acid.

Experimental Protocol

Materials:

  • 2-Amino-2-phenylacetic acid (phenylglycine)

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid in a suitable amount of water or a mixture of water and a co-solvent like acetic acid.

  • Cooling: Cool the solution in an ice bath to approximately 0-5 °C with continuous stirring.

  • Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C. A molar excess of acetic anhydride is typically used.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the completion of the reaction.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of 2-(Acetylamino)-2-phenylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for 2-(acetylamino)-2-phenylacetic acid.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol [1][2]
Appearance White crystalline solid
Melting Point 197-201 °C[3]
CAS Number 15962-46-6[3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (δ) in ppm:

    • Aromatic Protons (C₆H₅): Multiplet in the range of 7.2-7.5 ppm.

    • Methine Proton (CH): A singlet or doublet (depending on solvent and coupling) around 5.5-5.8 ppm.

    • Amide Proton (NH): A broad singlet that can appear in a wide range (typically 7.5-8.5 ppm), and its position is solvent-dependent.

    • Acetyl Protons (CH₃): A sharp singlet around 2.0 ppm.

    • Carboxylic Acid Proton (COOH): A very broad singlet, often not observed or appearing at a very downfield shift (>10 ppm), and its visibility depends on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Expected Chemical Shifts (δ) in ppm:

    • Carboxylic Carbonyl (C=O): In the range of 170-175 ppm.

    • Amide Carbonyl (C=O): In the range of 169-172 ppm.

    • Aromatic Carbons (C₆H₅): Multiple signals between 125-140 ppm.

    • Methine Carbon (CH): Around 55-60 ppm.

    • Acetyl Carbon (CH₃): Around 22-25 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A moderate to sharp band around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp band around 1640-1680 cm⁻¹.

    • N-H Bend (Amide II band): A medium to strong band around 1520-1550 cm⁻¹.

    • C-N Stretch (Amide): A medium band in the fingerprint region.

    • C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

  • Expected Molecular Ion Peak (M⁺):

    • For the intact molecule, a peak at m/z = 193.07 would be expected, corresponding to the molecular weight.

  • Expected Fragmentation Pattern:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of the acetyl group (-COCH₃, 43 Da).

    • Cleavage of the bond between the methine carbon and the phenyl group, leading to fragments corresponding to the phenyl group and the remaining part of the molecule.

Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesized Product cluster_purification Purification cluster_analysis Characterization Techniques cluster_confirmation Structure & Purity Confirmation product Crude 2-(Acetylamino)-2-phenylacetic acid purify Recrystallization product->purify mp Melting Point Analysis purify->mp nmr NMR Spectroscopy (¹H & ¹³C) purify->nmr ftir FTIR Spectroscopy purify->ftir ms Mass Spectrometry purify->ms confirm Data Analysis and Comparison mp->confirm nmr->confirm ftir->confirm ms->confirm

Workflow for the characterization of 2-(acetylamino)-2-phenylacetic acid.

Conclusion

This technical guide provides a foundational framework for the successful synthesis and comprehensive characterization of 2-(acetylamino)-2-phenylacetic acid. The detailed experimental protocol, coupled with the expected physical and spectroscopic data, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to these guidelines will facilitate the production of high-purity material, which is critical for reliable and reproducible downstream applications.

References

An In-Depth Technical Overview of Ac-DL-Phg-OH: Chemical Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, a precise understanding of the chemical identity of reagents is paramount. This document provides a detailed examination of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly abbreviated as Ac-DL-Phg-OH.

Synonyms and Identification: Ac-DL-Phg-OH is widely known by several synonyms, including N-Acetyl-DL-phenylglycine and Acetyl-DL-phenylglycine.[1][2][3][4][][6] Its Chemical Abstracts Service (CAS) registry number is 15962-46-6, and it has a molecular formula of C10H11NO3.[1][2][3][4][6][7][8]

IUPAC Name

The formal IUPAC name for Ac-DL-Phg-OH is 2-acetamido-2-phenylacetic acid .[] This name systematically describes the molecule's constituent parts:

  • acetic acid : This indicates the presence of a two-carbon carboxylic acid backbone.

  • 2-phenyl : A phenyl group (a benzene (B151609) ring) is attached to the second carbon (the alpha-carbon) of the acetic acid chain.

  • 2-acetamido : An acetamido group (-NHCOCH3) is also bonded to the second carbon.

The "DL" in the common abbreviation Ac-DL-Phg-OH signifies that the compound is a racemic mixture, containing equal amounts of both the D and L stereoisomers at the chiral alpha-carbon.

Chemical Structure

The chemical structure of Ac-DL-Phg-OH is characterized by a central alpha-carbon atom bonded to four different functional groups:

  • A hydrogen atom (not explicitly named but implied).

  • A carboxyl group (-COOH).

  • A phenyl group (-C6H5).

  • An N-acetyl group (-NHCOCH3).

The structure can be unambiguously represented by the SMILES notation: CC(=O)NC(C1=CC=CC=C1)C(=O)O.[]

Below is a two-dimensional diagram illustrating the connectivity of the atoms in N-Acetyl-DL-phenylglycine.

Caption: 2D representation of the N-Acetyl-DL-phenylglycine structure.

This foundational understanding of the IUPAC name and chemical structure of Ac-DL-Phg-OH is essential for its correct application in scientific research and development.

References

Chiral Resolution of Acetyl-DL-Phenylglycine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanisms and experimental protocols for the chiral resolution of acetyl-DL-phenylglycine, a critical process in the synthesis of enantiomerically pure pharmaceuticals. This document provides a comprehensive overview of the enzymatic kinetic resolution using penicillin G acylase, an alternative diastereomeric salt formation method, and the crucial subsequent racemization of the undesired enantiomer for process efficiency.

Introduction

Phenylglycine and its derivatives are vital chiral building blocks in the pharmaceutical industry, notably for the synthesis of semi-synthetic β-lactam antibiotics. The biological activity of these drugs is often specific to one enantiomer. Consequently, the efficient separation of racemic mixtures, such as this compound, into its constituent enantiomers is of paramount importance. This guide focuses on the prevalent and highly efficient enzymatic kinetic resolution, offering detailed insights into its mechanism, quantitative data, and experimental procedures.

Enzymatic Kinetic Resolution: The Primary Pathway

The most established and industrially viable method for the chiral resolution of N-acetyl-DL-phenylglycine is through enzymatic kinetic resolution. This process leverages the stereospecificity of certain enzymes to selectively catalyze the hydrolysis of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Mechanism of Action: Penicillin G Acylase

The enzyme of choice for this resolution is typically Penicillin G Acylase (PGA), an N-terminal nucleophile (Ntn) hydrolase. PGA exhibits high enantioselectivity, specifically hydrolyzing the L-enantiomer of N-acetylphenylglycine to L-phenylglycine and acetic acid, while leaving the D-enantiomer largely unreacted.

The catalytic mechanism of PGA involves a serine residue at the N-terminus of the β-subunit acting as the primary nucleophile. The proposed mechanism proceeds as follows:

  • Acylation: The hydroxyl group of the N-terminal serine (Ser B1) performs a nucleophilic attack on the carbonyl carbon of the amide bond in N-acetyl-L-phenylglycine. This step is facilitated by a water molecule and other active site residues, such as Asn B241 and Ala B69, which stabilize the tetrahedral intermediate.[1][2] This leads to the formation of a covalent acyl-enzyme intermediate and the release of L-phenylglycine.

  • Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid. This step readies the enzyme for another catalytic cycle.

The enzyme's active site possesses a hydrophobic binding pocket that accommodates the phenyl group of the substrate, contributing to its specificity.[1] The precise stereochemical recognition prevents the D-enantiomer from productively binding in an orientation that allows for catalysis.

Quantitative Data

The efficiency of the enzymatic resolution is evaluated based on conversion rates and the enantiomeric excess (e.e.) of the products. The following table summarizes typical quantitative data obtained under optimized conditions.

ParameterValueConditionsReference
SubstrateN-acetyl-DL-phenylglycine-[3]
EnzymeImmobilized Penicillin G Acylase-[3]
Optimal pH8.5-[3]
Optimal Temperature50 °C-[3]
L-enantiomer Hydrolysis>97%pH 7.8, 37 °C, 45 min[3]
Enantiomeric Excess (L-Phenylglycine)>99%Not Specified[4]
Enantiomeric Excess (N-acetyl-D-phenylglycine)>95%Not Specified[4]
Experimental Protocols

A general procedure for the N-acetylation of DL-phenylglycine is as follows:

  • Dissolve DL-phenylglycine in water.

  • Add acetic anhydride (B1165640) to the solution while stirring vigorously. The reaction is exothermic.

  • Continue stirring for 15-20 minutes.

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with cold water, and dry.[5]

The following is a generalized protocol for the enzymatic resolution:

  • Prepare a solution of racemic N-acetyl-DL-phenylglycine in a suitable buffer (e.g., phosphate (B84403) buffer) at the optimal pH (around 7.8-8.5).[3]

  • Add immobilized penicillin G acylase to the substrate solution. A typical enzyme loading is around 133 IU per gram of substrate.[3]

  • Maintain the reaction at the optimal temperature (around 37-50 °C) with gentle agitation.[3]

  • Monitor the progress of the reaction by measuring the consumption of the L-enantiomer or the formation of L-phenylglycine using chiral HPLC.

  • Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • The reaction mixture now contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate group of L-phenylglycine.

  • Extract the N-acetyl-D-phenylglycine into an organic solvent (e.g., ethyl acetate). The more polar L-phenylglycine will remain in the aqueous phase.

  • Adjust the pH of the aqueous phase to the isoelectric point of L-phenylglycine (around 6.0) to precipitate the L-phenylglycine.

  • Collect the L-phenylglycine by filtration, wash with cold water, and dry.

  • Evaporate the organic solvent to recover the N-acetyl-D-phenylglycine.

Visualization of the Enzymatic Resolution Workflow

Enzymatic_Resolution_Workflow Racemic This compound (Racemic Mixture) Reaction Enzymatic Hydrolysis (pH 7.8-8.5, 37-50°C) Racemic->Reaction Enzyme Immobilized Penicillin G Acylase Enzyme->Reaction Mixture Mixture: L-Phenylglycine & N-acetyl-D-phenylglycine Reaction->Mixture Separation Separation (Acidification & Extraction) Mixture->Separation L_Product L-Phenylglycine (Product) Separation->L_Product Aqueous Phase D_Unreacted N-acetyl-D-phenylglycine (Unreacted) Separation->D_Unreacted Organic Phase

Caption: Workflow of the enzymatic resolution of this compound.

Visualization of the Penicillin G Acylase Mechanism

PGA_Mechanism cluster_acylation Acylation cluster_deacylation Deacylation ES_Complex E + N-acetyl-L-PG Tetrahedral1 Tetrahedral Intermediate 1 ES_Complex->Tetrahedral1 Nucleophilic Attack (Ser B1) AcylEnzyme Acyl-Enzyme Intermediate + L-Phenylglycine Tetrahedral1->AcylEnzyme Amide Bond Cleavage AcylEnzyme_H2O Acyl-Enzyme + H2O Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme_H2O->Tetrahedral2 Water Attack E_Product E + Acetic Acid Tetrahedral2->E_Product Release of Acetic Acid

Caption: Simplified mechanism of Penicillin G Acylase hydrolysis.

Diastereomeric Salt Formation: An Alternative Approach

While enzymatic resolution is highly efficient, diastereomeric salt formation is a classical chemical method that can also be employed for the chiral resolution of racemic acids like N-acetyl-DL-phenylglycine.

Mechanism of Action

This method involves reacting the racemic N-acetyl-DL-phenylglycine with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure N-acetylphenylglycine and the chiral resolving agent.

Experimental Protocol (General)
  • Dissolve racemic N-acetyl-DL-phenylglycine in a suitable solvent.

  • Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).

  • Allow the diastereomeric salts to form and crystallize. The less soluble diastereomer will precipitate out of the solution.

  • Separate the precipitated salt by filtration.

  • The enantiomeric purity of the precipitated salt can be enhanced by recrystallization.

  • Treat the separated diastereomeric salt with a strong acid to liberate the enantiomerically pure N-acetylphenylglycine and the chiral resolving agent. The resolving agent can often be recovered and reused.

Visualization of Diastereomeric Salt Formation

Diastereomeric_Salt_Formation Racemic_Acid N-acetyl-DL-phenylglycine (Racemic Acid) Salt_Formation Salt Formation Racemic_Acid->Salt_Formation Chiral_Base Chiral Base (e.g., (R)-Amine) Chiral_Base->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (in Solution) Crystallization->More_Soluble Acidification1 Acidification Less_Soluble->Acidification1 Acidification2 Acidification More_Soluble->Acidification2 Pure_Enantiomer1 Enantiomerically Pure N-acetyl-phenylglycine Acidification1->Pure_Enantiomer1 Recovered_Base1 Recovered Chiral Base Acidification1->Recovered_Base1 Pure_Enantiomer2 Other Enantiomer of N-acetyl-phenylglycine Acidification2->Pure_Enantiomer2 Recovered_Base2 Recovered Chiral Base Acidification2->Recovered_Base2

Caption: Principle of chiral resolution via diastereomeric salt formation.

Racemization of the Undesired Enantiomer

A key aspect of an economically viable chiral resolution process is the ability to racemize and recycle the undesired enantiomer. In the case of enzymatic resolution of this compound, the unreacted N-acetyl-D-phenylglycine can be racemized back to the DL-mixture and reintroduced into the resolution process.

Mechanism of Racemization

The racemization of N-acetyl-D-phenylglycine can be achieved by heating in the presence of a base or acid. The mechanism involves the deprotonation of the α-carbon, which is facilitated by the adjacent phenyl and carboxyl groups, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic mixture.[6]

Experimental Protocol (General)
  • Dissolve the recovered N-acetyl-D-phenylglycine in a suitable solvent.

  • Add a catalytic amount of a base (e.g., an organic base) or an acid.

  • Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the loss of optical activity using a polarimeter or chiral HPLC.[6]

  • Once racemization is complete, the racemic N-acetyl-DL-phenylglycine can be recovered and recycled.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) is crucial for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.

Chiral HPLC Protocol (General)
  • Column: A suitable chiral stationary phase column (e.g., based on cyclodextrin (B1172386) or a chiral crown ether) is selected.[7][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer is typically used. The exact composition is optimized for the specific column and analytes.

  • Detection: UV detection is commonly used, as the phenyl group in phenylglycine provides a strong chromophore.

  • Sample Preparation: Samples from the reaction mixture are appropriately diluted in the mobile phase before injection.

  • Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100

Conclusion

The chiral resolution of this compound is a well-established process, with enzymatic kinetic resolution using penicillin G acylase being the method of choice due to its high efficiency and stereoselectivity. The successful implementation of this process on an industrial scale relies on the optimization of the enzymatic reaction, efficient separation of the products, and the effective racemization and recycling of the undesired enantiomer. This technical guide provides the fundamental knowledge and experimental frameworks necessary for researchers and professionals in drug development to understand and apply these critical chiral separation technologies.

References

An In-depth Technical Guide to the Primary Research Applications of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a crucial chiral building block and intermediate in the pharmaceutical and biotechnology sectors. While its direct biological activity is not extensively documented, its primary research application lies in the stereoselective resolution of racemic mixtures, a critical step in the synthesis of enantiomerically pure compounds for drug development and other life science applications. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role in chiral resolution through enzymatic and chemical methods. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in a research setting.

Introduction

N-acetyl-DL-phenylglycine is a derivative of phenylglycine, an amino acid with a phenyl group attached to the alpha-carbon.[1] In pharmaceutical and biochemical research, the stereochemistry of molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a fundamental process in drug discovery and development.[2] this compound plays a significant role in this field, primarily as a substrate for enzymatic resolution and as a resolving agent in chemical separations.[3][4] Its stability and solubility in various solvents make it a versatile tool in the laboratory for the synthesis of peptides and other complex organic molecules.[3]

Core Research Application: Chiral Resolution

The principal application of this compound in a research context is in the separation of its D- and L-enantiomers. This is often achieved through enzymatic hydrolysis, where an enzyme selectively acts on one enantiomer, allowing for the separation of the transformed and untransformed molecules.

Enzymatic Resolution of N-Acetyl-DL-phenylglycine Esters

A well-documented method for the resolution of this compound involves the use of proteolytic enzymes, such as chymotrypsin (B1334515) or subtilisin, to selectively hydrolyze the ester of the L-enantiomer.[5] This process yields N-acetyl-L-phenylglycine and the unreacted N-acetyl-D-phenylglycine ester, which can then be separated.[5] This stereoselective enzymatic reaction is a cornerstone of its application in producing enantiomerically pure D-phenylglycine and its derivatives, which are valuable starting materials for the synthesis of semisynthetic antibiotics like those in the penicillin family.[5]

This protocol is adapted from the procedure described in U.S. Patent 4,260,684.[5]

Materials:

  • N-acetyl-DL-phenylglycine methyl ester

  • α-Chymotrypsin immobilized on a carrier resin

  • Dioxane

  • Water

  • 1 N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • Prepare a solution of N-acetyl-DL-phenylglycine methyl ester in a 1:3 (v/v) mixture of dioxane and water to a concentration of 10% (w/v).[5]

  • Add the immobilized α-chymotrypsin resin to the substrate solution.[5]

  • Maintain the reaction mixture at a constant temperature of 25°C.[5]

  • Keep the pH of the reaction mixture constant at 7.8 by the controlled addition of 1 N NaOH. The consumption of NaOH is monitored to follow the progress of the reaction.[5]

  • The reaction is considered complete when the consumption of NaOH corresponds to the hydrolysis of approximately 50% of the starting ester, indicating the complete conversion of the L-enantiomer.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme resin.

  • Adjust the pH of the filtrate to 9 with solid Na₂CO₃.[5]

  • Extract the aqueous solution three times with ethyl acetate. The combined organic extracts will contain the unreacted N-acetyl-D-phenylglycine methyl ester.[5]

  • The aqueous phase will contain the sodium salt of N-acetyl-L-phenylglycine.

Quantitative Data from Enzymatic Resolution:

ParameterValueReference
SubstrateN-acetyl-DL-phenylglycine methyl ester[5]
Enzymeα-Chymotrypsin (immobilized)[5]
Temperature25°C[5]
pH7.8[5]
Reaction Time~17.3 hours[5]
Conversion of L-enantiomer51.8%[5]
Yield of N-acetyl-D-phenylglycine methyl ester99.5% of theoretical[5]
Chemical Resolution using N-Acetyl-D-phenylglycine as a Resolving Agent

In addition to being resolved itself, the enantiomerically pure forms of acetyl-phenylglycine can be used as resolving agents to separate other racemic compounds. For instance, N-acetyl-D-phenylglycine has been successfully employed for the chemical resolution of DL-phenylalanine methyl ester.[6] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]

This protocol is based on the methodology reported by Wang et al. (2015).[6]

Materials:

  • DL-phenylalanine methyl ester

  • N-acetyl-D-phenylglycine

  • Solvent (e.g., water, methanol)

Procedure:

  • Prepare N-acetyl-D-phenylglycine by the acetylation of D-phenylglycine. The optimal conditions for this reaction are at -10°C for 4 hours.[6]

  • Dissolve DL-phenylalanine methyl ester and an equimolar amount of N-acetyl-D-phenylglycine in a suitable solvent (water was found to be preferable to methanol).[6]

  • Allow the diastereomeric salts to form and crystallize. The salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester is designed to be less soluble and will precipitate out of the solution.[6]

  • Isolate the precipitated diastereomeric salt by filtration.

  • The desired D-phenylalanine methyl ester can be recovered from the mother liquor.

  • The resolving agent, N-acetyl-D-phenylglycine, can be recovered from the diastereomeric salt.[6]

Quantitative Data from Chemical Resolution:

ParameterValueReference
Racemic CompoundDL-phenylalanine methyl ester[6]
Resolving AgentN-acetyl-D-phenylglycine[6]
Optical Purity of D-phenylalanine methyl ester98.1%[6]
Yield of D-phenylalanine methyl ester81.2%[6]

Other Research Applications

Beyond chiral resolution, this compound and its derivatives are utilized in several other areas of research:

  • Peptide Synthesis: As a protected amino acid, it serves as a building block in the synthesis of peptides and other complex organic molecules.[3]

  • Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis.[3]

  • Analytical Chemistry: It can be employed as a standard in chromatographic techniques for the accurate quantification of related compounds.[3]

Visualizations

Workflow for Enzymatic Resolution of this compound Methyl Ester

Enzymatic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation and Isolation cluster_products Products start Start substrate_prep Prepare 10% solution of N-acetyl-DL-phenylglycine methyl ester in dioxane/water (1:3) start->substrate_prep reaction Add immobilized α-chymotrypsin. Maintain at 25°C and pH 7.8 with 1 N NaOH. substrate_prep->reaction hydrolysis Stereoselective hydrolysis of the L-enantiomer reaction->hydrolysis filtration Filter to remove enzyme resin hydrolysis->filtration ph_adjustment Adjust filtrate pH to 9 with Na₂CO₃ filtration->ph_adjustment extraction Extract with ethyl acetate ph_adjustment->extraction d_enantiomer N-acetyl-D-phenylglycine methyl ester (in organic phase) extraction->d_enantiomer l_enantiomer N-acetyl-L-phenylglycine (in aqueous phase) extraction->l_enantiomer

Caption: Workflow of the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester.

Conclusion

This compound is a valuable tool in the field of stereochemistry, with its primary research application being the resolution of racemic mixtures. The detailed protocols for enzymatic and chemical resolution provided in this guide, along with the summarized quantitative data, offer a practical resource for researchers in drug discovery and organic synthesis. While direct biological activities of this compound are not yet well-defined, its role as a chiral precursor is indispensable for the synthesis of enantiomerically pure molecules with significant therapeutic potential. Further research into the biological effects of this and similar acetylated amino acids may open new avenues for its application.

References

The Pivotal Role of Acetyl-DL-phenylglycine in Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid DL-phenylglycine, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility spans from the production of blockbuster semi-synthetic β-lactam antibiotics to the development of novel analgesic and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, application, and significance of this compound in the pharmaceutical industry, complete with detailed experimental protocols, quantitative data, and visual pathways to elucidate its multifaceted role.

Chemical Profile and Synthesis

This compound, chemically known as 2-(acetylamino)-2-phenylacetic acid, is a white crystalline powder. Its structure, featuring a chiral center and an acetylated amino group, makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 15962-46-6
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Melting Point 197.5-198.5°C
Purity (typical) >98% (HPLC)

The synthesis of this compound is typically achieved through the N-acetylation of DL-phenylglycine. A general and efficient method involves the use of acetic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from DL-phenylglycine.

Materials:

  • DL-phenylglycine

  • Acetic acid

  • Acetic anhydride

  • Deionized water

Procedure:

  • In a suitable reaction vessel, mix DL-phenylglycine and acetic acid at a molar ratio of 1:5.

  • Heat the mixture to 60°C with stirring for 2 hours.

  • Over a period of 3 hours, uniformly add 1.2 molar equivalents of acetic anhydride to the reaction mixture while maintaining the temperature at 60°C.

  • Continue stirring at 60°C for an additional 2 hours after the addition is complete.

  • Rapidly distill the mixture under reduced pressure until the volume of the distillate is approximately 1.1 times the initial volume of acetic acid.

  • To the residue, add deionized water (2 times the initial mass of DL-phenylglycine), stir, and cool to induce crystallization.

  • Allow the mixture to stand for 12 hours to ensure complete crystallization.

  • Separate the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield and Purity: This method can achieve a total yield of 92-98% with high purity, suitable for subsequent pharmaceutical applications.[1]

G DL_phenylglycine DL-Phenylglycine reaction N-Acetylation (Acetic Acid, 60°C) DL_phenylglycine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction acetyl_dl_phenylglycine This compound reaction->acetyl_dl_phenylglycine

Synthesis of this compound.

Chiral Resolution: A Gateway to Enantiomerically Pure Drugs

For many pharmaceutical applications, particularly for antibiotics, only one enantiomer of phenylglycine is active. Therefore, the resolution of the racemic this compound is a crucial step. Enzymatic resolution is a highly efficient and stereoselective method.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-phenylglycine Methyl Ester

Objective: To resolve N-acetyl-DL-phenylglycine methyl ester to obtain the D-enantiomer.

Materials:

  • N-acetyl-DL-phenylglycine methyl ester

  • Dioxane/water mixture (25% v/v dioxane)

  • Immobilized subtilisin resin

  • 1 N NaOH solution

  • Dioxane

  • Petroleum ether

  • 2 N HCl

Procedure:

  • Dissolve 15 g (72.38 mmols) of N-acetyl-DL-phenylglycine methyl ester in 150 ml of a dioxane/water mixture.

  • Add 15 g of a subtilisin/anhydride resin to the solution.

  • Maintain the pH of the mixture at 7.8 by the controlled addition of 1 N NaOH at 25°C.

  • Monitor the reaction by the consumption of NaOH. After approximately 17 hours, the consumption of NaOH should correspond to about 51.8% enzymatic resolution.[2]

  • Filter off the enzyme resin and wash it with dioxane.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Extract the residue with dioxane and filter.

  • Add petroleum ether to the dioxane solution to precipitate the N-acetyl-D-phenylglycine methyl ester.

  • Filter the precipitate and dry.

  • The aqueous phase from the initial extraction contains the sodium salt of N-acetyl-L-phenylglycine. Acidify this solution with 2 N HCl to pH 2-3 to precipitate the N-acetyl-L-phenylglycine.

  • Filter and dry the L-enantiomer.

Quantitative Data:

ProductYield (% of theory)Melting Point (°C)Specific Rotation [α]25578
N-acetyl-D-phenylglycine methyl ester99.5%102-106-156.5° (c=1 in ethanol)
N-acetyl-L-phenylglycine98.7%190-192+196.2° (c=1 in ethanol)

Data adapted from US Patent 4,260,684 A.[2]

G racemic_ester N-Acetyl-DL-phenylglycine Methyl Ester enzyme Immobilized Subtilisin (pH 7.8, 25°C) racemic_ester->enzyme d_ester N-Acetyl-D-phenylglycine Methyl Ester enzyme->d_ester Unreacted l_acid N-Acetyl-L-phenylglycine (as sodium salt) enzyme->l_acid Hydrolyzed acidification Acidification (2N HCl) l_acid->acidification l_acid_precipitate N-Acetyl-L-phenylglycine acidification->l_acid_precipitate

Enzymatic Resolution Workflow.

Application in the Synthesis of β-Lactam Antibiotics

The D-enantiomer of phenylglycine is a crucial side-chain precursor for the semi-synthetic penicillins and cephalosporins. Acetyl-D-phenylglycine, after deacetylation, provides the necessary D-phenylglycine for these syntheses.

Ampicillin (B1664943) Synthesis

Ampicillin is synthesized by the acylation of 6-aminopenicillanic acid (6-APA) with D-phenylglycine. The enzymatic synthesis offers a greener alternative to traditional chemical methods.

Experimental Protocol: Enzymatic Synthesis of Ampicillin

Objective: To synthesize ampicillin from 6-APA and D-phenylglycine methyl ester (PGME).

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase from E. coli

  • Phosphate (B84403) buffer (pH 6.5)

  • 2 N HCl

Procedure:

  • Prepare a reaction mixture in a 50 ml phosphate buffer (pH 6.5) containing 100 mM 6-APA and 300 mM PGME.[3]

  • Add immobilized penicillin G acylase (15 U/100 µg) to the mixture.

  • Maintain the reaction at 35°C with stirring (200 rpm).

  • Keep the pH constant at 6.5 by the addition of 2 N HCl.

  • Monitor the reaction progress by withdrawing samples at specific time intervals and analyzing for ampicillin concentration using HPLC.

Quantitative Data: The yield and selectivity of the reaction are dependent on the molar ratio of the reactants and the reaction time. Higher molar ratios of acyl donor (PGME) to the β-lactam nucleus (6-APA) generally lead to higher selectivity.[3] In some optimized systems, conversions of 6-APA can reach up to 97%.[4]

Cephalexin (B21000) Synthesis

Cephalexin is synthesized by the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative.

Experimental Protocol: Enzymatic Synthesis of Cephalexin

Objective: To synthesize cephalexin from 7-ADCA and D-phenylglycine methyl ester hydrochloride (PGME·HCl).

Materials:

  • 7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester hydrochloride (PGME·HCl)

  • Immobilized Penicillin G Acylase

  • Deionized water

  • Ammonia (B1221849) solution

Procedure:

  • Suspend 7-ADCA in deionized water in a reaction vessel.

  • Separately, dissolve PGME·HCl in deionized water.

  • Add the PGME·HCl solution to the 7-ADCA suspension.

  • Adjust the pH of the mixture to a controlled range (e.g., 6.0-7.2) using an ammonia solution.

  • Add immobilized penicillin G acylase to initiate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 15-25°C) with stirring.

  • Cephalexin will precipitate from the reaction mixture upon formation.

  • Isolate the product by filtration, wash with cold water, and dry.[5]

Quantitative Data: A one-pot, two-enzyme synthesis of cephalexin starting from D-phenylglycine nitrile has been reported to achieve a 79% yield.[6]

Mechanism of Action of β-Lactam Antibiotics: A Signaling Pathway Perspective

β-lactam antibiotics, such as ampicillin and cephalexin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the disruption of the final step in peptidoglycan synthesis.

The bacterial cell wall is composed of a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by peptide chains. This cross-linking is catalyzed by penicillin-binding proteins (PBPs).[7] The β-lactam ring of the antibiotic mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[8] This binding leads to the irreversible acylation and inactivation of the PBP, thereby halting peptidoglycan synthesis. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->peptidoglycan_synthesis Catalyzes inactivated_pbp Inactivated PBP (Acylated) PBP->inactivated_pbp cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall beta_lactam β-Lactam Antibiotic (e.g., Ampicillin, Cephalexin) beta_lactam->PBP Binds to active site synthesis_inhibition Inhibition of Cross-linking inactivated_pbp->synthesis_inhibition Leads to weakened_wall Weakened Cell Wall synthesis_inhibition->weakened_wall cell_lysis Cell Lysis weakened_wall->cell_lysis

Mechanism of Action of β-Lactam Antibiotics.

Role in Analgesic and Anti-inflammatory Drug Development

Derivatives of phenylglycine have shown promise as analgesic and anti-inflammatory agents. While specific examples directly utilizing this compound are less documented in readily available literature, the core phenylglycine structure is of significant interest. For instance, a series of N-(4-substituted phenyl)glycine derivatives have been synthesized and screened for anti-inflammatory activity, with some compounds showing significant inhibition of edema.[9][10] The synthesis of these compounds often involves the modification of the phenylglycine backbone to interact with biological targets involved in pain and inflammation pathways. The development of such novel compounds represents an active area of research where this compound could serve as a valuable starting material for derivatization.

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry. Its importance is firmly established in the production of life-saving β-lactam antibiotics, where the stereochemistry of the phenylglycine moiety is paramount. The efficient synthesis and resolution of this compound are therefore critical processes that have been optimized through both chemical and enzymatic methods. Furthermore, the phenylglycine scaffold continues to be explored for the development of new therapeutic agents, highlighting the enduring value of this compound in drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of this versatile intermediate.

References

Acetyl-DL-Phenylglycine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the utilization of Acetyl-DL-phenylglycine as a unique building block in peptide synthesis. Due to the inherent challenges associated with the stereochemical instability of the phenylglycine moiety, this document outlines optimized experimental protocols designed to minimize racemization during solid-phase peptide synthesis (SPPS). Furthermore, it delves into the potential biological implications of incorporating N-acetylated and non-proteinogenic amino acids into peptide chains, offering insights for drug discovery and development. This guide is intended to be a practical resource, providing detailed methodologies, quantitative data, and visual representations of key processes to aid researchers in successfully employing this compound in their synthetic endeavors.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1] this compound, a non-proteinogenic amino acid, presents both opportunities and challenges in this context. Its N-terminal acetyl group can influence protein-protein interactions, stability, and subcellular localization, while the phenylglycine residue itself, with its direct attachment of a bulky aromatic side chain to the α-carbon, imposes significant conformational constraints on the peptide backbone.[2][3]

A primary hurdle in the use of phenylglycine derivatives is their high propensity for racemization during peptide coupling reactions.[4] This guide provides detailed protocols leveraging specific coupling reagents and bases that have been demonstrated to significantly suppress this unwanted side reaction, ensuring the stereochemical integrity of the final peptide product.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in various organic solvents[5]
Chirality Racemic mixture (DL)

The Challenge of Racemization in Phenylglycine Incorporation

The α-proton of phenylglycine is significantly more acidic than that of most proteinogenic amino acids due to the electron-withdrawing effect of the adjacent phenyl group. This increased acidity makes the α-carbon susceptible to deprotonation under the basic conditions often employed during peptide coupling, leading to racemization. This loss of stereochemical purity can result in a mixture of diastereomeric peptides with potentially different biological activities and complicates purification and characterization.

Research has shown that the choice of coupling reagents and bases plays a critical role in mitigating racemization. The use of sterically hindered bases and highly efficient, low-racemization coupling reagents is paramount.

Quantitative Analysis of Racemization with Various Coupling Reagents

The following table summarizes the reported diastereomeric purity of a model peptide containing a phenylglycine residue when different coupling reagents and bases are used during solid-phase peptide synthesis.

Coupling ReagentBaseDiastereomeric Purity (%)
HATUDIPEA~85%
HBTUDIPEA~83%
PyBOPDIPEA~84%
COMU TMP >98%
DEPBT TMP >98%

Data synthesized from literature reports on model dipeptides.

As the data indicates, the combination of the uronium salt coupling reagent COMU or the phosphonium (B103445) salt coupling reagent DEPBT with the sterically hindered base 2,4,6-trimethylpyridine (B116444) (TMP) is highly effective in suppressing racemization.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is optimized to minimize racemization.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: 2,4,6-Trimethylpyridine (TMP) or Diisopropylethylamine (DIPEA) for standard couplings

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solution: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[6][7]

Step-by-Step Synthesis Protocol

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.[8]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).[8]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of this compound (Low-Racemization Protocol):

    • In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add TMP (6 equivalents) to the activation solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of both the amino acid and the base.

    • Wash the resin thoroughly with DMF (5 times).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization
  • Purification: The crude peptide should be purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[6][7] Fractions are collected and analyzed for purity.

  • Characterization: The purified peptide should be characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Addition to Resin) Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, Coupling Reagent, Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Logical Relationship for Minimizing Racemization

Racemization_Mitigation cluster_challenge Challenge cluster_solution Solution cluster_examples Examples cluster_outcome Outcome Rac_Prone Phenylglycine's Acidic α-Proton Coupling_Reagent Use Low-Racemization Coupling Reagents Rac_Prone->Coupling_Reagent Base Use Sterically Hindered Base Rac_Prone->Base COMU COMU Coupling_Reagent->COMU DEPBT DEPBT Coupling_Reagent->DEPBT TMP TMP Base->TMP DMP DMP Base->DMP Minimized_Rac Minimized Racemization COMU->Minimized_Rac DEPBT->Minimized_Rac TMP->Minimized_Rac DMP->Minimized_Rac

Caption: Strategy to Minimize Phenylglycine Racemization.

Biological Implications and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the incorporation of both N-terminal acetylation and a phenylglycine residue can be expected to have significant biological consequences.

N-terminal acetylation is a common post-translational modification that can:

  • Influence Protein Stability: N-terminal acetylation can either protect proteins from degradation or mark them for ubiquitination and subsequent proteolysis via the Ac/N-end rule pathway.[2][9]

  • Mediate Protein-Protein Interactions: The acetyl group can serve as a recognition motif for other proteins, influencing the formation of protein complexes.[2]

  • Direct Subcellular Localization: Acetylation can act as a signal for targeting proteins to specific cellular compartments, such as membranes.[2][10]

Phenylglycine residues are found in a variety of bioactive natural products, including antibiotics.[3][11] Their rigid structure can:

  • Induce Specific Conformations: The steric bulk of the phenyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation.

  • Enhance Binding Affinity: The defined conformation can lead to improved binding to biological targets.

The combination of these two features in this compound makes it an attractive building block for designing peptides with tailored biological activities.

General Signaling Implications of N-Acetylated Peptides

Signaling_Implications cluster_cellular_effects Potential Cellular Effects cluster_downstream_pathways Potential Downstream Pathways cluster_outcome Biological Outcome Peptide N-Acetylated Peptide (containing this compound) Stability Altered Protein/Peptide Stability Peptide->Stability PPI Modulation of Protein-Protein Interactions Peptide->PPI Localization Altered Subcellular Localization Peptide->Localization Degradation Ubiquitin-Proteasome System Stability->Degradation Signaling_Cascade Signaling Cascades (e.g., Kinase pathways) PPI->Signaling_Cascade Complex_Formation Protein Complex Assembly/Disassembly Localization->Complex_Formation Bio_Activity Modulated Biological Activity Degradation->Bio_Activity Signaling_Cascade->Bio_Activity Complex_Formation->Bio_Activity

Caption: Potential Signaling Roles of N-Acetylated Peptides.

Representative Analytical Data

The following tables provide examples of the type of data obtained from the characterization of a peptide containing an N-acetylated amino acid and a phenylglycine residue.

Mass Spectrometry Data
Peptide SequenceCalculated Mass (Da)Observed Mass (m/z)
Ac-Phe-Gly-NH₂263.12264.13 [M+H]⁺
Ac-DL-Phg-Ala-NH₂263.12264.13 [M+H]⁺
¹H NMR Data for a Model Dipeptide (Ac-Phe-Gly-NH₂) in DMSO-d₆
ProtonChemical Shift (ppm)Multiplicity
Acetyl CH₃1.85s
Phe α-CH4.50m
Phe β-CH₂2.95, 3.10m
Phe Aromatic7.20-7.35m
Gly α-CH₂3.75d
Phe NH8.20d
Gly NH₂7.10, 7.30s (br)

Note: The chemical shifts for a peptide containing this compound would be similar, with the key difference being the absence of the β-protons and the direct attachment of the phenyl ring to the α-carbon, which would influence the chemical shift of the α-proton.

Conclusion

This compound is a valuable, albeit challenging, building block for peptide synthesis. The primary obstacle of racemization can be effectively overcome through the judicious selection of coupling reagents and bases, as detailed in this guide. The incorporation of this unnatural amino acid offers the potential to create novel peptides with enhanced stability and unique biological activities. The experimental protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. Further research into the specific biological targets and signaling pathways of peptides containing this moiety will undoubtedly open new avenues for therapeutic intervention.

References

The Solubility Profile of Acetyl-DL-phenylglycine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Acetyl-DL-phenylglycine, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of N-Acetyl-L-leucine in Various Organic Solvents at Different Temperatures (K) [1][2]

Temperature (K)MethanolEthanoln-Propanol2-Propanol1-ButanolIsobutanol2-ButanolMethyl AcetateEthyl AcetatePropyl AcetateAcetoneAcetonitrile
283.150.04580.02760.02010.01650.01530.01320.01210.00450.00320.00250.00890.0011
288.150.05210.03150.02330.01910.01780.01540.01410.00530.00380.00290.01040.0013
293.150.05910.03590.02680.02210.02060.01790.01640.00620.00450.00340.01210.0015
298.150.06680.04080.03070.02540.02380.02070.01900.00720.00530.00400.01410.0018
303.150.07530.04630.03510.02920.02740.02390.02190.00840.00620.00470.01640.0021
308.150.08470.05240.04010.03340.03150.02750.02520.00970.00720.00550.01900.0025
313.150.09500.05920.04560.03810.03610.03160.02900.01120.00840.00640.02190.0029
318.150.10640.06680.05180.04340.04120.03620.03320.01290.00970.00750.02520.0034
323.150.11890.07530.05870.04930.04690.04140.03790.01490.01120.00870.02890.0040

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol details a robust and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.[3][4][5][6] This method combines the shake-flask technique to create a saturated solution with gravimetric analysis for accurate quantification.

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Glass vials or flasks with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Pipettes

2.2. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[3]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[3] The agitation ensures good contact between the solid and the solvent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove all undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of this compound.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.[7]

    • Record the final weight of the evaporation dish with the dry solute.

2.3. Data Calculation

  • Mass of the solvent: (Mass of the dish with solution) - (Mass of the dish with dry solute)

  • Mass of the dissolved solute: (Mass of the dish with dry solute) - (Mass of the empty dish)

  • Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

  • Mole fraction solubility (x): Moles of solute / (Moles of solute + Moles of solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Supersaturated Solution equil Equilibration in Thermostatic Shaker prep->equil Excess solute in solvent phase_sep Phase Separation (Settling & Filtration) equil->phase_sep Attain equilibrium grav_analysis Gravimetric Analysis (Evaporation & Weighing) phase_sep->grav_analysis Isolate saturated solution calc Data Calculation grav_analysis->calc Obtain mass of solute and solvent result Solubility Data (g/100g solvent, mole fraction) calc->result

Caption: Experimental workflow for solubility determination.

References

Stability and Storage of Acetyl-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetyl-DL-phenylglycine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. The guide summarizes key physical and chemical properties, outlines potential degradation pathways, and provides detailed, adaptable experimental protocols for stability assessment.

Core Properties and Storage Recommendations

This compound is a synthetic amino acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. To maintain its purity and stability, specific storage conditions are essential.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name 2-(Acetylamino)-2-phenylacetic acid
Synonyms Ac-DL-Phg-OH, N-Acetyl-DL-phenylglycine
CAS Number 15962-46-6
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to off-white powder
Melting Point Approximately 197-198.5 °C
Purity Typically ≥98% (by HPLC)

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 0°C to 8°CTo minimize thermal degradation and preserve chemical integrity.
Atmosphere Store in a well-sealed container.To protect from moisture and atmospheric contaminants.
Light Store in a light-resistant container.Although specific photostability data is limited, protection from light is a general best practice for complex organic molecules to prevent photodegradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure and data on similar N-acetylated amino acids. The primary routes of degradation are likely to be hydrolysis and decarboxylation, particularly under stress conditions.

  • Hydrolytic Degradation : The amide and acetyl groups are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of DL-phenylglycine and acetic acid, or acetate.

  • Oxidative Degradation : While the phenyl ring offers some stability, oxidative conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative cleavage products.

  • Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for amino acids.[1]

  • Photodegradation : Phenylglycine and its derivatives have been shown to undergo photofragmentation upon UV irradiation, leading to decarboxylation or decarbonylation.[2]

Below is a diagram illustrating a plausible hydrolytic degradation pathway for this compound.

G Plausible Hydrolytic Degradation of this compound cluster_0 Stress Conditions Acid_or_Base Acid or Base (H+ or OH-) Heat Acetyl_DL_PG This compound Phenylglycine DL-Phenylglycine Acetyl_DL_PG->Phenylglycine Amide Hydrolysis Acetic_Acid Acetic Acid Acetyl_DL_PG->Acetic_Acid Amide Hydrolysis

Plausible hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for research and development purposes, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of the analytical method.[3]

Objective : To assess the stability of this compound under various stress conditions.

Materials :

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • pH meter

  • Appropriate analytical instrumentation (e.g., HPLC-UV/MS)

Procedure :

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Stress :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Store the solutions at room temperature and 60°C for a defined period (e.g., up to 72 hours), taking samples at various time points. Neutralize the samples before analysis.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Store under the same conditions as acidic hydrolysis and neutralize before analysis.

    • Neutral Hydrolysis : Mix the stock solution with high-purity water and store under the same temperature conditions.

  • Oxidative Stress : Mix the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂. Store the solutions at room temperature for a defined period, protected from light.

  • Thermal Stress (Solid State) : Place a known quantity of solid this compound in a calibrated oven at elevated temperatures (e.g., 60°C, 80°C) for an extended period. Also, expose the solid to high humidity conditions (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

  • Photostability : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis : Analyze all stressed samples and a non-stressed control sample at each time point using a stability-indicating analytical method (see Protocol 3.2).

The following diagram outlines the general workflow for a forced degradation study.

G Forced Degradation Study Workflow Start Start: Pure this compound Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Stress_Conditions Expose to Stress Conditions Prepare_Solutions->Stress_Conditions Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidative (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (Solid & Solution) Stress_Conditions->Thermal Photostability Photostability (UV/Vis) Stress_Conditions->Photostability Sample_Collection Collect Samples at Time Points Hydrolysis->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection Photostability->Sample_Collection Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Purity - Degradants - Mass Balance Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Workflow for a forced degradation study.
Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose. The following is a starting point for method development, which will require optimization and validation for this compound.

Objective : To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials :

  • HPLC system with a UV detector or photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for peak identification.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid for pH adjustment.

  • Buffer salts (e.g., potassium phosphate).

  • This compound reference standard and stressed samples from the forced degradation study.

Example Chromatographic Conditions (to be optimized) :

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm or based on UV spectrum of the analyte
Injection Volume 10 µL

Method Development and Validation :

  • Initial Method Screening : Inject the reference standard and the stressed samples to evaluate the separation of the main peak from any degradation products.

  • Optimization : Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent compound and all degradation peaks.

  • Validation : Once an optimal method is developed, it must be validated according to ICH guidelines (Q2(R1)). Validation parameters include:

    • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Accuracy : The closeness of test results to the true value.

    • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness : The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Summary and Conclusions

This compound is a stable compound when stored under the recommended conditions of refrigeration (0-8°C) in a well-sealed, light-resistant container. However, it is susceptible to degradation under stress conditions such as high temperature, extreme pH, and oxidizing environments. Hydrolysis of the amide bond is a primary anticipated degradation pathway.

For applications in research and drug development, it is imperative to conduct thorough stability studies. This includes performing forced degradation studies to understand potential degradation pathways and developing and validating a stability-indicating analytical method, such as RP-HPLC, to monitor the purity and stability of this compound over time. The protocols and information provided in this guide serve as a robust starting point for establishing a comprehensive stability program for this compound.

References

The Advent of Chirality: A Technical Guide to the Discovery and History of N-Acetylated Amino Acids in Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures of amino acids is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the various methods developed, the enzymatic resolution of N-acetylated amino acids has proven to be a robust and highly efficient strategy. This technical guide delves into the seminal discovery and historical development of this technique, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the foundational work of early chemists, the pivotal role of enzymatic catalysis, and the evolution of this method into a widely adopted industrial process. Detailed experimental protocols, quantitative data on the resolution of various amino acids, and graphical representations of the underlying principles and workflows are presented to offer a thorough understanding of this critical technology.

Introduction: The Challenge of Chirality in Amino Acids

The vast majority of amino acids found in terrestrial life exist as L-enantiomers, a fundamental characteristic of biological systems. However, chemical synthesis of amino acids typically results in a racemic mixture, an equal proportion of both D- and L-enantiomers. The separation of these enantiomers, a process known as resolution, is of paramount importance as the biological activity of each enantiomer can differ significantly. In drug development, for instance, one enantiomer may possess the desired therapeutic effect while the other could be inactive or even harmful. This necessity for enantiomerically pure amino acids spurred the development of various resolution techniques throughout the 20th century.

Historical Perspective: From Foundational Concepts to Enzymatic Breakthroughs

The journey to an efficient method for resolving racemic amino acids is marked by key discoveries that laid the groundwork for the techniques used today.

The Dawn of Stereochemistry: Emil Fischer's Pioneering Work

The late 19th and early 20th centuries witnessed the groundbreaking work of Emil Fischer , a titan in the field of organic chemistry. His extensive research on carbohydrates and proteins was instrumental in establishing the principles of stereochemistry. Fischer's work on the synthesis and structure of amino acids and polypeptides provided the fundamental understanding of their chiral nature and the importance of their spatial arrangement. While Fischer himself did not develop the enzymatic resolution of N-acetylated amino acids, his contributions to amino acid chemistry were a critical prerequisite for this later development.

The Enzymatic Revolution: The Discovery and Application of Acylases

The true breakthrough in the practical resolution of racemic amino acids came with the exploration of enzymatic catalysis. The pioneering work of Jesse P. Greenstein and Milton Winitz in the mid-20th century was pivotal in establishing the use of enzymes, specifically aminoacylases (also known as acylases), for this purpose. Their comprehensive research, detailed in their seminal work "Chemistry of the Amino Acids," laid the foundation for the industrial application of this technology.

The core principle of this method lies in the stereospecificity of aminoacylase (B1246476) I (N-acyl-L-amino acid amidohydrolase). This enzyme selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer of an N-acetylated amino acid, leaving the D-enantiomer untouched. This enzymatic reaction creates a mixture of a free L-amino acid and an N-acetylated D-amino acid, which can then be readily separated based on their different physical and chemical properties, such as solubility.

The Core Principle: Enzymatic Kinetic Resolution

The enzymatic resolution of N-acetylated amino acids is a classic example of kinetic resolution . This process relies on the different rates of reaction of two enantiomers with a chiral catalyst, in this case, the aminoacylase enzyme. The enzyme's active site is chiral and thus interacts differently with the L- and D-enantiomers of the N-acetylated amino acid.

The logical workflow of this process can be visualized as follows:

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation cluster_3 Step 4: (Optional) D-Amino Acid Recovery Racemic Amino Acid (DL) Racemic Amino Acid (DL) N-Acetyl-DL-Amino Acid N-Acetyl-DL-Amino Acid Racemic Amino Acid (DL)->N-Acetyl-DL-Amino Acid Acetic Anhydride Mixture L-Amino Acid + N-Acetyl-D-Amino Acid N-Acetyl-DL-Amino Acid->Mixture Aminoacylase I (L-specific hydrolysis) L-Amino Acid L-Amino Acid Mixture->L-Amino Acid e.g., Fractional Crystallization N-Acetyl-D-Amino Acid N-Acetyl-D-Amino Acid Mixture->N-Acetyl-D-Amino Acid D-Amino Acid D-Amino Acid N-Acetyl-D-Amino Acid->D-Amino Acid Acid Hydrolysis G cluster_input Inputs cluster_process Process cluster_output Outputs Racemic_Substrate N-Acetyl-DL-Amino Acid Hydrolysis Stereospecific Hydrolysis Racemic_Substrate->Hydrolysis Enzyme Aminoacylase I Enzyme->Hydrolysis Catalyzes L_Product L-Amino Acid Hydrolysis->L_Product Forms D_Substrate N-Acetyl-D-Amino Acid Hydrolysis->D_Substrate Remains

Acetyl-DL-phenylglycine in the Investigation of Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a valuable tool in the study of amino acid metabolism. Its unique structure, featuring an acetylated amino group, allows researchers to probe various aspects of amino acid transport, enzymatic processing, and metabolic fate. This technical guide provides a comprehensive overview of the current understanding and experimental approaches utilizing this compound in the context of amino acid metabolism research. Due to the limited number of studies focusing specifically on this compound, this guide also incorporates data and methodologies from research on structurally related N-acyl aromatic amino acids to provide a broader context and potential avenues for investigation.

Data Presentation

The following tables summarize the available quantitative data from studies involving this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₃N/A
Molecular Weight193.2 g/mol N/A
AppearanceWhite to off-white crystalline powderN/A
Melting Point190-194 °CN/A
SolubilitySoluble in waterN/A

Table 2: Enzymatic Resolution of N-Acetyl-DL-phenylglycine

EnzymeSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Acylase I (from Aspergillus sp.)N-Acetyl-L-phenylglycineL-Phenylglycine85>99[1]
Penicillin G AcylaseN-Phenylthis compoundD-Phenylglycine45>98[2][3]

Table 3: Metabolic Parameters of Related N-Acetyl Aromatic Amino Acids

CompoundBiological SystemParameterValueReference
N-Acetyl-L-tyrosineAdult Rats (TPN)Urinary Excretion16.8% of infused dose[4]
N-Acetyl-L-tyrosineAdult Humans (PN)Urinary Excretion~35% of administered dose[5]
N-Acetyl-L-tryptophanNSC-34 cellsNeuroprotective EC₅₀~10 µM[6]

Experimental Protocols

This section details key experimental methodologies relevant to the study of this compound metabolism. These protocols are based on established methods for analyzing N-acetylated amino acids and can be adapted for specific research questions.

Protocol 1: Enzymatic Deacetylation Assay

This protocol is designed to assess the susceptibility of this compound to enzymatic hydrolysis by acylases.

Materials:

Procedure:

  • Prepare a stock solution of this compound (10 mM) in phosphate buffer.

  • Prepare a working solution of Acylase I (e.g., 1 mg/mL) in cold phosphate buffer.

  • Set up reaction tubes containing 450 µL of the this compound stock solution.

  • Initiate the reaction by adding 50 µL of the acylase I solution to each tube. For the negative control, add 50 µL of phosphate buffer.

  • Incubate the tubes at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding 500 µL of 10% trichloroacetic acid (TCA).

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Take an aliquot of the supernatant and determine the amount of free phenylglycine released using the ninhydrin assay.

  • Measure the absorbance at 570 nm and calculate the concentration of phenylglycine using a standard curve.

  • Determine the enzyme activity in units (µmol of product formed per minute per mg of enzyme).

Protocol 2: Cellular Uptake and Metabolism Assay using HPLC

This protocol describes a method to study the uptake and metabolic fate of this compound in a cell culture model.

Materials:

  • Cell line of interest (e.g., hepatocytes, neurons)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Seed cells in 6-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with serum-free medium containing a known concentration of this compound (e.g., 1 mM) for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • At each time point, collect the cell culture medium.

  • Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells by adding 500 µL of ice-cold 80% methanol.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (intracellular fraction).

  • Analyze both the cell culture medium (extracellular fraction) and the intracellular fraction by HPLC.

  • Use a mobile phase gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Monitor the elution of this compound and potential metabolites (e.g., phenylglycine) by UV absorbance at 254 nm.

  • Quantify the compounds by comparing the peak areas to a standard curve.

Protocol 3: Mass Spectrometry-Based Metabolite Identification

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) for the identification of potential metabolites of this compound.

Materials:

  • Samples from in vitro enzymatic assays or cell culture experiments

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare samples as described in Protocol 2 (steps 1-9).

  • Inject the samples into the LC-MS/MS system.

  • Separate the compounds using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to this compound and any other potential metabolite peaks.

  • Analyze the fragmentation patterns to identify the chemical structures of the metabolites.

  • Compare the retention times and mass spectra of potential metabolites with authentic standards if available.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate potential metabolic pathways and signaling interactions involving this compound, based on current knowledge of N-acyl amino acid metabolism.

metabolic_pathway cluster_extracellular Extracellular Space cluster_cell Cell Acetyl-DL-PG_ext This compound Transporter Amino Acid Transporter Acetyl-DL-PG_ext->Transporter Uptake Acetyl-DL-PG_int This compound Transporter->Acetyl-DL-PG_int Acylase Acylase I Acetyl-DL-PG_int->Acylase Deacetylation PG Phenylglycine Acylase->PG Acetate Acetate Acylase->Acetate Metabolism Further Metabolism (e.g., TCA cycle) PG->Metabolism Protein_Synth Incorporation into Peptides (non-ribosomal) PG->Protein_Synth

Caption: Proposed metabolic fate of this compound within a cell.

signaling_pathway NAAA N-Acyl Aromatic Amino Acid (e.g., Acetyl-Phenylglycine) GPCR G-Protein Coupled Receptor (e.g., GPR55, GPR92) NAAA->GPCR Ion_Channel Ion Channel (e.g., TRPV1) NAAA->Ion_Channel G_Protein G-Protein Activation GPCR->G_Protein Ion_Flux Modulation of Ion Flux Ion_Channel->Ion_Flux Second_Messenger Second Messenger Modulation (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Second_Messenger->Cellular_Response Ion_Flux->Cellular_Response

Caption: Potential signaling mechanisms of N-acyl aromatic amino acids.

Conclusion

This compound holds promise as a chemical probe for dissecting the complexities of amino acid metabolism. While direct research on its metabolic fate and signaling effects is still emerging, the methodologies and conceptual frameworks derived from studies of related N-acyl amino acids provide a solid foundation for future investigations. The experimental protocols and conceptual diagrams presented in this guide are intended to facilitate further research into the roles of this compound and other N-acylated amino acids in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Biochemical Pathways Involving N-acetylated Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated phenylglycine is a metabolite of growing interest within the scientific community, particularly in the fields of biochemistry and drug development. As an N-acylated amino acid, it belongs to a class of molecules with diverse biological activities. Understanding the biochemical pathways that govern its synthesis, degradation, and potential signaling roles is crucial for elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core biochemical pathways involving N-acetylated phenylglycine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Biosynthesis of N-acetylated Phenylglycine

The primary route for the biosynthesis of N-acetylated phenylglycine involves the enzymatic conjugation of phenylacetyl-CoA and glycine (B1666218). This reaction is catalyzed by the mitochondrial enzyme phenylacetyl-CoA:glycine N-acyltransferase (EC 2.3.1.192).[1][2] This enzyme facilitates the transfer of the phenylacetyl group from phenylacetyl-CoA to the amino group of glycine, forming N-phenylacetylglycine (a close structural analog of N-acetylated phenylglycine) and releasing coenzyme A.

The overall reaction can be summarized as:

Phenylacetyl-CoA + Glycine → N-Phenylacetylglycine + CoA

While the enzyme has been characterized from bovine liver mitochondria, its presence and activity can be assayed in various tissues.[3][4]

cluster_synthesis Biosynthesis of N-acetylated Phenylglycine PhenylacetylCoA Phenylacetyl-CoA Enzyme Phenylacetyl-CoA: glycine N-acyltransferase PhenylacetylCoA->Enzyme Substrate Glycine Glycine Glycine->Enzyme Substrate NAPG N-acetylated Phenylglycine Enzyme->NAPG Product CoA CoA Enzyme->CoA Byproduct

Caption: Biosynthesis of N-acetylated Phenylglycine.

Degradation of N-acetylated Phenylglycine

The degradation of N-acetylated amino acids, including N-acetylated phenylglycine, is a two-step process involving two key enzymes: acylpeptide hydrolase and aminoacylase .

  • Acylpeptide Hydrolase (EC 3.4.19.1): This enzyme initiates the degradation process by cleaving the N-terminal N-acetylated amino acid from a peptide. In the context of cellular protein turnover, N-acetylated proteins are first broken down into smaller peptides by proteasomes. Acylpeptide hydrolase then acts on these N-acetylated peptides to release the N-acetylated amino acid.

  • Aminoacylase (EC 3.5.1.4): The released N-acetylated phenylglycine is then hydrolyzed by an aminoacylase. This enzyme cleaves the acetyl group from the amino acid, yielding acetate (B1210297) and the free amino acid, phenylglycine. This allows for the recycling of the amino acid for new protein synthesis or further metabolism.

cluster_degradation Degradation of N-acetylated Phenylglycine NA_Peptide N-acetylated Phenylglycine-containing Peptide APH Acylpeptide Hydrolase NA_Peptide->APH NAPG N-acetylated Phenylglycine AA Aminoacylase NAPG->AA Phenylglycine Phenylglycine Acetate Acetate APH->NAPG Peptide Peptide APH->Peptide AA->Phenylglycine AA->Acetate

Caption: Degradation pathway of N-acetylated Phenylglycine.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme involved in N-acetylated phenylglycine biosynthesis.

EnzymeSubstrateKm Value (M)Organism/TissueReference
Phenylacetyl-CoA:glycine N-acyltransferasePhenylacetyl-CoA~1 x 10-5Bovine Liver Mitochondria[2]
Phenylacetyl-CoA:glycine N-acyltransferaseGlycine>1 x 10-3Bovine Liver Mitochondria[2]

Experimental Protocols

Quantitative Analysis of N-acetylated Phenylglycine in Biological Samples using LC-MS/MS

This protocol is adapted from a general method for the quantitative analysis of N-acylglycines in biological matrices.[5]

a. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled N-acetylated phenylglycine).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (for MS compatibility), is commonly used.[5]

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

cluster_workflow LC-MS/MS Workflow for N-acetylated Phenylglycine Quantification Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis (C18 Column, Gradient Elution) Supernatant->LCMS Data Data Analysis (MRM, Peak Area Ratio) LCMS->Data cluster_assay Radiochemical Assay for Glycine N-acyltransferase Mix Prepare Reaction Mixture ([14C]Glycine, Phenylacetyl-CoA, Enzyme, Buffer) Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (Acidification) Incubate->Stop Extract Extract Product (Organic Solvent) Stop->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

References

An In-depth Technical Guide to Chiral Resolving Agents for Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Amine Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and drug development. Enantiomers, the pair of mirror-image molecules, often exhibit different physiological activities. One enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or even cause adverse effects. Amines are a crucial class of organic compounds, forming the backbone of a vast number of pharmaceuticals and bioactive molecules. Therefore, the separation of racemic amine mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiopure drugs and other fine chemicals.[1]

This technical guide provides a comprehensive overview of chiral resolving agents for the separation of amines, with a focus on the widely used method of diastereomeric salt formation. It details the principles of this technique, provides a comparative analysis of common resolving agents with quantitative data, and presents detailed experimental protocols for key procedures.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[2] This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction forms two diastereomeric salts.

(R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt (S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

These resulting diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation, the individual enantiomers of the amine can be recovered by breaking the salt, typically by treatment with a base.

The success of a resolution by diastereomeric salt formation is dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the crystallization kinetics.

Common Chiral Resolving Agents for Amines

A variety of chiral acids are employed as resolving agents for racemic amines. The choice of the resolving agent is often empirical and depends on the specific properties of the amine to be resolved and the resulting diastereomeric salts. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility.

Tartaric Acid and its Derivatives

Tartaric acid is a naturally occurring dicarboxylic acid that is widely used as a chiral resolving agent due to its availability in both enantiomeric forms and its ability to form crystalline salts with a wide range of amines. Its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), often provide enhanced chiral recognition and better crystallization properties.

Mandelic Acid and its Derivatives

Mandelic acid is another common and effective chiral resolving agent for amines. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can lead to better discrimination between the two diastereomers.

Camphorsulfonic Acid

Camphorsulfonic acid, a strong chiral acid derived from camphor, is also a versatile resolving agent for amines. Its bulky and rigid structure can lead to significant differences in the crystal packing of the diastereomeric salts, facilitating their separation.[2][3][4]

Quantitative Comparison of Chiral Resolving Agents

The following tables summarize the performance of common chiral resolving agents in the resolution of various amines, providing quantitative data on enantiomeric excess (ee%) and yield.

Table 1: Resolution of Amines using Tartaric Acid and its Derivatives

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
1-Phenylethylamine (B125046)L-(+)-Tartaric AcidMethanol (B129727)--[5]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric Acid-->85%[6]
Amphetamined-Tartaric AcidEthanol--[7]
MethamphetamineO,O-Dibenzoyl-R,R-Tartaric AcidDichloroethane/Methanol/Water78%98%[8]

Table 2: Resolution of Amines using Mandelic Acid and its Derivatives

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
Phenylalanine methyl esterPEGylated-(R)-Mandelic AcidMethanol--[9]
Halogenated Mandelic AcidsLevetiracetamAcetonitrileup to 94%63%[10][11]
3-chloro,5-difluoro-methoxy mandelic acid(D)-proline amideEthyl acetate/Water84.9%94.32%[1][12]

Table 3: Resolution of Amines using Camphorsulfonic Acid

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
3-Amino-diazepin-2-one derivative(1S)-(+)-10-Camphorsulfonic AcidIsopropyl acetate/Acetonitrile~83%>99.5%[3]
(±)-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic AcidDichloromethane (B109758)25%98% (R,R)[4]
Diethanolamine derivative(-)-Camphor-10-sulphonic acidAcetone70%>99% (R,R)[13]

Experimental Protocols

The following are detailed methodologies for key resolution experiments.

Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric Acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask.

  • Slowly add the racemic 1-phenylethylamine to the tartaric acid solution. The mixture will heat up.

  • Allow the solution to cool to room temperature and then let it stand for a period to allow for crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To recover the amine, dissolve the crystals in water and add 50% aqueous NaOH solution until the solution is basic.

  • Extract the liberated amine with diethyl ether.

  • Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.

Resolution of (±)-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid

Materials:

  • (±)-2,3-Diphenylpiperazine

  • (1S)-(+)-10-Camphorsulfonic Acid

  • Dichloromethane

  • 2M aqueous Na₂CO₃ solution

  • Anhydrous K₂CO₃

Procedure:

  • Dissolve (±)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid in dichloromethane.

  • Stir the mixture at 25°C for 24 hours.

  • Filter the resulting precipitate (Precipitate I).

  • To recover the amine from Precipitate I, suspend it in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, wash the combined organic extracts with brine, and dry over anhydrous K₂CO₃.

  • Evaporate the solvent to obtain the (R,R)-(+)-enantiomer.[2][4]

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

Diastereomeric_Salt_Formation racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R,S)-Salt + (S,S)-Salt) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomer ((R,S)-Salt) separation->less_soluble Solid more_soluble More Soluble Diastereomer ((S,S)-Salt in solution) separation->more_soluble Solution base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment more_soluble->base_treatment2 enantiomer1 Pure (R)-Amine base_treatment1->enantiomer1 enantiomer2 Pure (S)-Amine base_treatment2->enantiomer2

Mechanism of Diastereomeric Salt Formation

Experimental_Workflow start Start: Racemic Amine add_agent Add Chiral Resolving Agent in a Suitable Solvent start->add_agent crystallization Induce Crystallization (Cooling, Standing) add_agent->crystallization filtration Filter to Separate Solid and Mother Liquor crystallization->filtration solid_phase Solid Phase: Less Soluble Diastereomeric Salt filtration->solid_phase Solid liquid_phase Liquid Phase (Mother Liquor): Enriched in More Soluble Diastereomer filtration->liquid_phase Liquid solid_workup Work-up Solid: Base Treatment & Extraction solid_phase->solid_workup liquid_workup Work-up Mother Liquor: Base Treatment & Extraction liquid_phase->liquid_workup enantiomer_A Isolated Enantiomer A solid_workup->enantiomer_A enantiomer_B Isolated Enantiomer B liquid_workup->enantiomer_B

General Experimental Workflow for Chiral Resolution

Conclusion

The resolution of racemic amines via diastereomeric salt formation remains a robust, scalable, and widely practiced technique in both academic research and industrial production. The selection of an appropriate chiral resolving agent and the optimization of reaction conditions are paramount to achieving high enantiomeric purity and yield. This guide has provided a foundational understanding of the principles involved, a comparative overview of common resolving agents with supporting data, and detailed experimental protocols to aid researchers in this critical area of synthetic chemistry. The continued development of new resolving agents and more efficient resolution processes will undoubtedly contribute to the advancement of pharmaceutical and chemical sciences.

References

Acetyl-DL-phenylglycine: A Comprehensive Technical Guide for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a crucial reference standard in chromatographic analyses. Its stable, crystalline nature and high purity make it an excellent candidate for method development, validation, and routine quality control in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the application of this compound as a standard in chromatographic analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC).

This document outlines the physicochemical properties of this compound, detailed experimental protocols for its analysis, and guidance on its use as a standard for both achiral and chiral separations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.

PropertyValueReference
Synonyms 2-(Acetylamino)-2-phenylacetic acid, Ac-DL-Phg-OH[1][2]
CAS Number 15962-46-6[1][2]
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 197.5-198.5 °C[2]
Purity Typically ≥98% (by HPLC)[1][2]
Solubility Soluble in methanol (B129727) and other organic solvents.[1]

Application in Chromatographic Analysis

This compound is primarily utilized as a reference standard in HPLC for two main purposes:

  • Achiral Analysis: As an external standard for the quantification of related compounds, impurities, or degradation products in bulk drug substances and formulated products.

  • Chiral Analysis: As a racemic standard to develop and validate chiral separation methods for the enantiomeric resolution of phenylglycine derivatives and other chiral molecules.

General Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for using this compound as an external standard in an HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting standard_prep Prepare this compound Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) standard_prep->hplc_system sample_prep Prepare Sample Solutions sample_prep->hplc_system injection Inject Standards and Samples hplc_system->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification reporting Generate Report quantification->reporting

General workflow for HPLC analysis using an external standard.

Experimental Protocols

Achiral HPLC Method for Purity Determination

This method is suitable for determining the purity of this compound and for its use as an external standard in achiral separations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh the sample containing the analyte of interest.

  • Dissolve the sample in the mobile phase to a known concentration expected to be within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Data (Hypothetical)

The following tables present hypothetical but realistic data for the validation of an achiral HPLC method using this compound as an external standard.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18, 3 days)
51.82.5
500.91.3
1000.60.9

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
5050.3100.6
10099.299.2

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Chiral HPLC Method for Enantiomeric Separation

This method is designed for the separation of the D- and L-enantiomers of Acetyl-phenylglycine. It can be adapted for the analysis of other phenylglycine derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based, or a macrocyclic glycopeptide like teicoplanin)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Chiral Column Chiralpak AD-H (amylose derivative) or similar
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Dilute as needed for analysis.

System Suitability Data (Hypothetical)

Table 5: Chiral Separation Performance

ParameterValue
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Tailing Factor (T) 0.9 - 1.2
Theoretical Plates (N) > 2000

Logical Relationships in Method Development

The development of a robust chromatographic method involves a logical progression of steps, from initial feasibility to final validation.

method_development cluster_initial Initial Assessment cluster_optimization Optimization cluster_validation Validation lit_review Literature Review & Analyte Properties initial_screening Initial Column & Mobile Phase Screening lit_review->initial_screening param_optimization Parameter Optimization (Flow Rate, Temperature, Gradient) initial_screening->param_optimization peak_performance Achieve Desired Resolution & Peak Shape param_optimization->peak_performance method_validation Method Validation (Linearity, Precision, Accuracy, etc.) peak_performance->method_validation documentation Documentation & SOP Generation method_validation->documentation

Logical flow of chromatographic method development.

Conclusion

This compound is a versatile and reliable reference standard for a variety of chromatographic applications. Its well-defined properties and high purity make it an indispensable tool for ensuring the accuracy and precision of analytical data in research, development, and quality control settings. The experimental protocols and validation data presented in this guide, though in part hypothetical for illustrative purposes, provide a solid foundation for the development and implementation of robust chromatographic methods utilizing this compound. Proper adherence to these guidelines will enable scientists to achieve consistent and reproducible results in their analytical endeavors.

References

The Role of Acetyl-DL-phenylglycine in the Synthesis of Novel Analgesics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-DL-phenylglycine, a readily available N-acetylated amino acid, serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide explores the utility of this compound as a core building block in the development of novel analgesic agents. We provide an in-depth overview of synthetic strategies to generate derivatives such as amides and esters, alongside a compilation of their reported biological activities. Detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The global need for effective and safe analgesic drugs remains a significant driver of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used analgesics, primarily exerting their effect through the inhibition of cyclooxygenase (COX) enzymes. The core structure of many bioactive molecules, including some analgesics, is based on amino acid scaffolds. This compound, with its acetylated amino group and a carboxylic acid moiety, offers a robust platform for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities with analgesic properties. The phenyl ring provides a site for further substitution to modulate pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic routes from this compound to potential analgesic compounds and the preclinical evaluation of their efficacy.

Synthetic Pathways and Methodologies

The primary functional handles of this compound for synthetic elaboration are the carboxylic acid and the activated C-H bonds of the phenyl group. The carboxylic acid can be readily converted into amides and esters, which are common functional groups in many pharmaceutical agents.

Amide Synthesis

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is a key synthetic transformation. This can be achieved using various coupling reagents. A general workflow for this process is outlined below.

G cluster_0 Amide Synthesis Workflow A This compound E N-Substituted Acetyl-DL-phenylglycinamide A->E Carboxylic Acid B Amine (R-NH2) B->E Amine C Coupling Reagents (e.g., EDC, HOBt) C->E Activation D Solvent (e.g., DMF, DCM) D->E Reaction Medium

Caption: General workflow for the synthesis of N-substituted Acetyl-DL-phenylglycinamides.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at 0 °C, add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).[1]

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted Acetyl-DL-phenylglycinamide.[2]

Ester Synthesis

Esterification of the carboxylic acid moiety of this compound with various alcohols can also lead to compounds with potential analgesic activity. Steglich esterification is a common method for this transformation.

G cluster_1 Ester Synthesis Workflow A This compound E This compound Ester A->E Carboxylic Acid B Alcohol (R-OH) B->E Alcohol C Coupling Reagents (e.g., DCC, DMAP) C->E Activation D Solvent (e.g., CH2Cl2) D->E Reaction Medium

Caption: General workflow for the synthesis of this compound esters.

Experimental Protocol: General Procedure for Steglich Esterification

  • Preparation: To a stirred solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).[3]

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound ester.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of derivatives of N-acylphenylglycines are typically evaluated using standard in vivo and in vitro assays.

In Vivo Analgesic and Anti-inflammatory Models
  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. A reduction in the number of writhes in treated animals compared to a control group indicates analgesia.[4]

  • Hot Plate Test: This test evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.

  • Carrageenan-Induced Paw Edema Test: This is a widely used model for evaluating anti-inflammatory activity. A reduction in paw swelling in treated animals is indicative of an anti-inflammatory effect.[5][6]

Quantitative Data on Analogous Compounds

While specific data for direct derivatives of this compound is limited in publicly available literature, studies on structurally similar N-acylphenylglycine derivatives provide valuable insights into their potential analgesic and anti-inflammatory efficacy.

Table 1: Analgesic Activity of N-Acylphenylglycine Amide Derivatives

Compound IDStructureAnalgesic Activity ModelDose% Inhibition/EffectReference
2f N-(pyridin-2-yl)-2-(phenylacetamido)acetamideAcetic Acid Writhing (mice)50 mg/kg50%[7]
2g N-(pyrimidin-2-yl)-2-(phenylacetamido)acetamideAcetic Acid Writhing (mice)50 mg/kg50%[7]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAcetic Acid Writhing (mice)20 mg/kgSignificant[8]

Table 2: Anti-inflammatory Activity of N-Acylphenylglycine Derivatives

Compound IDStructureAnti-inflammatory Activity ModelDose% Inhibition of EdemaReference
Compound 6 Chalcone derivative of N-(4-acetylphenyl)glycineCarrageenan-induced paw edema (rat)50 mg/kg51.82%[5][6]
Compound 7 Pyrazoline derivative of N-(4-acetylphenyl)glycine chalconeCarrageenan-induced paw edema (rat)50 mg/kg43.80%[5][6]
Compound 3 Pyrazoline derivative of N-(4-acetylphenyl)glycine chalconeCarrageenan-induced paw edema (rat)50 mg/kg40.39%[5][6]
Compound 2e Amidine derivativeCarrageenan-induced paw edema (rat)50 mg/kg49%[7]
Compound 3g Amide derivativeCarrageenan-induced paw edema (rat)50 mg/kg34%[7]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for many NSAIDs and related analgesic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that play a significant role in inflammation and pain signaling. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for new analgesics to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

G cluster_2 Prostaglandin (B15479496) Synthesis and Inhibition Pathway A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, PGI2, etc.) D->E F Inflammation & Pain E->F G This compound Derivatives G->C Inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by this compound derivatives.

Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Analogous Amide Derivatives

CompoundTargetIC50 (µM)Reference
Carpro-AM1 FAAH0.094[9]
Ovine COX-1>10[9]
Human COX-2 (with 2-AG)0.8[9]
Carpro-AM6 FAAH0.023[9]
Ovine COX-1>10[9]
Human COX-2 (with 2-AG)0.5[9]
Flu-AM1 FAAH0.44[10]
Ovine COX-1~1[10]
Human COX-2 (with 2-AG)~0.3[10]
Nap-AM1 FAAH0.74[10]
Ovine COX-1>10[10]
Human COX-2 (with 2-AG)>10[10]

Note: FAAH (Fatty Acid Amide Hydrolase) inhibition is another target for analgesia. 2-AG (2-arachidonoylglycerol) is an endocannabinoid substrate for COX-2.

Conclusion

This compound presents a valuable and versatile starting material for the synthesis of novel compounds with potential analgesic and anti-inflammatory activities. The straightforward conversion of its carboxylic acid group to amides and esters allows for the rapid generation of diverse chemical libraries for screening. The available data on structurally related N-acylphenylglycine derivatives suggest that this class of compounds warrants further investigation. Future work should focus on the synthesis and rigorous biological evaluation of direct derivatives of this compound to establish a clear structure-activity relationship and to identify lead candidates for further development as next-generation analgesic agents. The exploration of different amine and alcohol substituents will be crucial in optimizing potency, selectivity (particularly for COX-2), and pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Amines using Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Often, only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even harmful. Diastereomeric salt formation is a widely employed and effective method for the separation of enantiomers on both laboratory and industrial scales. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

N-acetyl-phenylglycine, a readily available and non-toxic chiral carboxylic acid, serves as an excellent resolving agent for a variety of amines. Its structural features facilitate the formation of stable diastereomeric salts with distinct crystalline properties, leading to efficient separation of the amine enantiomers. This document provides detailed application notes and protocols for the use of an enantiomerically pure form of N-acetyl-phenylglycine (either N-acetyl-D-phenylglycine or N-acetyl-L-phenylglycine) for the chiral resolution of amines. It is important to note that for successful chiral resolution, an enantiomerically pure resolving agent must be used; racemic Acetyl-DL-phenylglycine will not lead to the separation of enantiomers.

General Principles and Workflow

The chiral resolution of a racemic amine using an enantiomerically pure N-acetyl-phenylglycine is based on the formation of two diastereomeric salts with different solubilities in a given solvent system. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The crystallized salt is then separated by filtration, and the enantiomerically enriched amine is recovered by treatment with a base.

G racemic_amine Racemic Amine (R-Amine + S-Amine) solvent Solvent Selection and Dissolution racemic_amine->solvent resolving_agent Chiral Resolving Agent (e.g., N-acetyl-D-phenylglycine) resolving_agent->solvent salt_formation Diastereomeric Salt Formation solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., R-Amine : D-Resolving Agent) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., S-Amine : D-Resolving Agent) filtration->mother_liquor base_treatment Base Treatment less_soluble_salt->base_treatment extraction Extraction base_treatment->extraction recovery Recovery of Resolving Agent base_treatment->recovery resolved_amine Enantiomerically Enriched Amine (e.g., R-Amine) extraction->resolved_amine G center_node Resolution Efficiency (Yield & Enantiomeric Excess) solvent Solvent System solvent->center_node temperature Crystallization Temperature temperature->center_node molar_ratio Molar Ratio (Amine:Resolving Agent) molar_ratio->center_node concentration Concentration concentration->center_node crystallization_time Crystallization Time crystallization_time->center_node

Application Notes and Protocols for the Diastereomeric Salt Formation of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of racemates is a critical step in the development and manufacturing of chiral drugs and fine chemicals. N-Acetyl-DL-phenylglycine is a racemic mixture of the N-acetylated derivatives of D- and L-phenylglycine. The separation of these enantiomers is essential for various applications, including the synthesis of enantiomerically pure pharmaceuticals. Diastereomeric salt formation is a classical and industrially viable method for chiral resolution. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides a detailed protocol for the diastereomeric resolution of Acetyl-DL-phenylglycine using (-)-α-methylbenzylamine as the resolving agent in an ethanol (B145695) solvent system. The optical purities of the resulting N-Acetyl-D-phenylglycine and N-Acetyl-L-phenylglycine from their diastereomeric salts have been reported to be over 90%.[1]

Principle of Resolution

The fundamental principle of this resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the diagram below, the racemic this compound is reacted with a single enantiomer of a chiral base, (-)-α-methylbenzylamine. This acid-base reaction forms two diastereomeric salts: (N-Acetyl-L-phenylglycine)·((-)-α-methylbenzylamine) and (N-Acetyl-D-phenylglycine)·((-)-α-methylbenzylamine). Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent, enabling their separation through crystallization.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts (in solution) cluster_3 Separation by Crystallization This compound This compound Salt1 (N-Acetyl-L-phenylglycine)· ((-)-α-methylbenzylamine) This compound->Salt1 + Salt2 (N-Acetyl-D-phenylglycine)· ((-)-α-methylbenzylamine) This compound->Salt2 + ResolvingAgent (-)-α-methylbenzylamine ResolvingAgent->Salt1 ResolvingAgent->Salt2 LessSoluble Less Soluble Salt (Crystallizes) Salt1->LessSoluble Different Solubility MoreSoluble More Soluble Salt (Remains in Solution) Salt2->MoreSoluble Different Solubility

Fig. 1: Principle of Diastereomeric Salt Formation.

Experimental Protocols

The following protocols are generalized procedures based on established principles of diastereomeric salt resolution. Optimal conditions, such as concentrations and temperatures, may require empirical optimization.

Formation and Crystallization of Diastereomeric Salts

This protocol outlines the formation of the diastereomeric salts and the selective crystallization of the less soluble salt.

Materials:

  • This compound

  • (-)-α-methylbenzylamine (enantiomerically pure)

  • Ethanol (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve this compound in a minimal amount of hot ethanol.

  • In a separate container, dissolve an equimolar or half-molar equivalent of (-)-α-methylbenzylamine in a small amount of ethanol.

  • Slowly add the (-)-α-methylbenzylamine solution to the hot solution of this compound while stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved crystal formation, the solution can be left undisturbed for several hours or overnight.

  • Further cooling in an ice bath may increase the yield of the crystalline salt.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Dry the crystals. This fraction is the less soluble diastereomeric salt.

  • The filtrate contains the more soluble diastereomeric salt and can be processed to recover the other enantiomer.

Recovery of N-Acetyl-phenylglycine Enantiomers

This protocol describes the liberation of the N-acetyl-phenylglycine enantiomers from the separated diastereomeric salts.

Materials:

  • Separated diastereomeric salts (less soluble crystals and filtrate from step 3.1)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • pH paper or pH meter

  • Beakers

  • Rotary evaporator

Procedure:

  • Suspend the crystalline (less soluble) diastereomeric salt in water.

  • Add aqueous NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10). This neutralizes the acidic N-acetyl-phenylglycine and liberates the free (-)-α-methylbenzylamine.

  • Transfer the basic aqueous solution to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) multiple times to remove the (-)-α-methylbenzylamine.

  • Combine the organic extracts. The resolving agent, (-)-α-methylbenzylamine, can be recovered from this organic phase.

  • Carefully acidify the remaining aqueous layer with HCl to a pH of approximately 2. This will protonate the N-acetyl-phenylglycine, causing it to precipitate out of the solution.

  • Cool the acidified solution in an ice bath to maximize precipitation.

  • Collect the precipitated N-acetyl-phenylglycine enantiomer by vacuum filtration, wash with a small amount of cold water, and dry.

  • Repeat this procedure with the filtrate from the initial crystallization (containing the more soluble diastereomeric salt) to recover the other N-acetyl-phenylglycine enantiomer.

Data Presentation

The following table summarizes the reported quantitative data for the resolution of this compound with (-)-α-methylbenzylamine.

ParameterValueReference
Resolving Agent(-)-α-methylbenzylamine[1]
SolventEthanol[1]
Optical Purity of Ac-D-Phg> 90%[1]
Optical Purity of Ac-L-Phg> 90%[1]
YieldNot Reported-
Diastereomeric Excess (de)Not Reported-

Experimental Workflow Visualization

The overall experimental workflow for the diastereomeric resolution of this compound is depicted in the following diagram.

G cluster_0 Salt Formation & Crystallization cluster_1 Processing of Less Soluble Salt (Crystals) cluster_2 Processing of More Soluble Salt (Filtrate) A Dissolve this compound and (-)-α-methylbenzylamine in hot ethanol B Mix solutions and cool to crystallize A->B C Filter to separate crystals and filtrate B->C D Suspend crystals in water C->D Crystals I Concentrate filtrate C->I Filtrate E Add NaOH to liberate free amine D->E F Extract with ether to remove resolving agent E->F G Acidify aqueous layer with HCl F->G H Filter and dry to obtain one N-Acetyl-phenylglycine enantiomer G->H J Add NaOH to liberate free amine I->J K Extract with ether to remove resolving agent J->K L Acidify aqueous layer with HCl K->L M Filter and dry to obtain the other N-Acetyl-phenylglycine enantiomer L->M

Fig. 2: Experimental Workflow for Resolution.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Amines using N-Acetyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The production of enantiomerically pure amines is therefore of significant interest. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating racemic mixtures of amines. This document provides detailed application notes and protocols for the enzymatic resolution of racemic amines, with a focus on the use of N-acetyl amino acids as acyl donors in reactions catalyzed by enzymes such as lipases and penicillin G acylase.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In the context of enzymatic resolution of amines, an enzyme stereoselectively catalyzes the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated, yielding both enantiomers in high enantiomeric purity. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[1]

The key to a successful kinetic resolution is the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates between the two enantiomers, leading to high enantiomeric excess (ee) of both the product and the remaining substrate.[1]

Key Enzymes and Acyl Donors

Enzymes:

  • Lipases: These enzymes, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the acylation of amines.[2][3] They exhibit broad substrate specificity and are often active in organic solvents.

  • Penicillin G Acylase (PGA): This enzyme is particularly effective for the hydrolysis of N-acylated amines, which is the reverse reaction of acylation.[2][3] It can also be used for the synthesis of amides under specific conditions. Penicillin G acylase from Escherichia coli is a commonly used variant.

N-Acetyl Amino Acids and their Esters as Acyl Donors:

N-acetyl amino acids and their esters serve as effective acyl donors in these enzymatic reactions. The choice of the acyl donor can influence the reaction rate and enantioselectivity. Ethyl acetate (B1210297) and ethyl methoxyacetate (B1198184) are commonly used as acyl donors.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of racemic amines.

Table 1: Lipase-Catalyzed Kinetic Resolution of Primary Amines [4]

Racemic AmineEnzymeAcyl DonorTime (h)Yield (%)Enantiomeric Excess (ee) (%)
1-Phenylethylamine (B125046)Novozym-435Ethyl acetate249999
1-(4-Chlorophenyl)ethylamineNovozym-435Ethyl acetate249899
1-(4-Methoxyphenyl)ethylamineNovozym-435Ethyl acetate249799
1-IndanamineNovozym-435Ethyl methoxyacetate489598
1,2,3,4-Tetrahydro-1-naphthylamineNovozym-435Ethyl methoxyacetate489697

Table 2: Penicillin G Acylase-Catalyzed Hydrolysis of N-Phenylacetyl Amines

N-Phenylacetyl AmineEnzymepHTime (h)Conversion (%)Enantiomeric Excess (ee) of Amine (%)
N-Phenylacetyl-1-phenylethylaminePenicillin G Acylase7.8645>99
N-Phenylacetyl-2-amino-1-butanolPenicillin G Acylase7.81240>99

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine

This protocol describes the kinetic resolution of racemic 1-phenylethylamine using Novozym-435 (immobilized Candida antarctica lipase B) and ethyl acetate as the acyl donor.[4]

Materials:

  • Racemic 1-phenylethylamine

  • Novozym-435

  • Ethyl acetate

  • Toluene (B28343) (solvent)

  • Palladium nanocatalyst (for racemization in dynamic kinetic resolution, optional)[4]

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic 1-phenylethylamine (1.0 mmol) in toluene (5 mL), add Novozym-435 (50 mg).

  • Add ethyl acetate (5.0 mmol) to the mixture.

  • For dynamic kinetic resolution, add the palladium nanocatalyst (1 mol % Pd).[4]

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the unreacted amine and the acylated product.

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (S)-1-phenylethylamine and the product, (R)-N-(1-phenylethyl)acetamide, can be separated by column chromatography or by extraction.

Protocol 2: Immobilization of Penicillin G Acylase on Glutaraldehyde-Activated Chitosan (B1678972)

This protocol details the immobilization of Penicillin G Acylase (PGA) for enhanced stability and reusability.[5]

Materials:

Procedure:

  • Activation of Chitosan Support:

    • Wash chitosan beads with distilled water.

    • Suspend the beads in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0) at a ratio of 1 g of beads to 10 mL of solution.

    • Gently stir the suspension for 2 hours at room temperature.

    • Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.

  • One-Point Covalent Immobilization:

    • Prepare a solution of PGA in 0.1 M phosphate buffer (pH 7.0).

    • Add the activated chitosan beads to the PGA solution (e.g., 2 g of beads to 20 mL of enzyme solution).

    • Keep the suspension under gentle stirring at 28 °C for 22 hours.[5]

    • Filter the immobilized enzyme and wash with phosphate buffer.

  • Multipoint Covalent Immobilization (for enhanced stability):

    • Prepare a solution of PGA in 0.1 M bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid.[5]

    • Add the activated chitosan beads to the PGA solution (2 g of beads to 20 mL of solution).

    • Keep the suspension under gentle stirring at 20 °C for 8 hours.[5]

    • Filter the immobilized enzyme and wash with phosphate buffer.

Protocol 3: PGA-Catalyzed Hydrolysis of N-Phenylacetyl-1-phenylethylamine

This protocol describes the enantioselective hydrolysis of an N-acylated amine using immobilized Penicillin G Acylase.

Materials:

  • Racemic N-Phenylacetyl-1-phenylethylamine

  • Immobilized Penicillin G Acylase (from Protocol 2)

  • Phosphate buffer (0.1 M, pH 7.8)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve racemic N-Phenylacetyl-1-phenylethylamine in 0.1 M phosphate buffer (pH 7.8) to a final concentration of 10 mg/mL.

  • Add the immobilized Penicillin G Acylase to the solution (e.g., 100 mg of immobilized enzyme per 10 mL of substrate solution).

  • Stir the reaction mixture at 37 °C.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the produced amine.

  • Stop the reaction at approximately 40-50% conversion to achieve high enantiomeric excess of the unreacted (R)-N-Phenylacetyl-1-phenylethylamine and the product (S)-1-phenylethylamine.

  • Separate the immobilized enzyme by filtration for reuse.

  • The product and unreacted substrate can be separated by extraction or chromatography.

Visualizations

The following diagrams illustrate the key workflows and concepts in the enzymatic resolution of racemic amines.

EnzymaticKineticResolution cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products racemic_amine Racemic Amine (R/S) enzyme Enzyme (e.g., Lipase) racemic_amine->enzyme Substrate acyl_donor N-Acetyl Amino Acid Ester acyl_donor->enzyme Co-substrate acylated_amine Acylated Amine (e.g., R-Amide) enzyme->acylated_amine Forms unreacted_amine Unreacted Amine (e.g., S-Amine) enzyme->unreacted_amine Leaves

Caption: General workflow of enzymatic kinetic resolution of a racemic amine.

ImmobilizationWorkflow start Start support Chitosan Support start->support activation Activation with Glutaraldehyde support->activation activated_support Activated Support activation->activated_support immobilization Covalent Immobilization activated_support->immobilization enzyme_solution PGA Enzyme Solution enzyme_solution->immobilization immobilized_enzyme Immobilized PGA immobilization->immobilized_enzyme washing Washing & Drying immobilized_enzyme->washing final_product Ready-to-use Immobilized Enzyme washing->final_product

Caption: Workflow for the immobilization of Penicillin G Acylase.

SeparationPathway reaction_mixture Reaction Mixture (Acylated Amine + Unreacted Amine) separation Separation Step (e.g., Chromatography, Extraction) reaction_mixture->separation acylated_amine Isolated Acylated Amine separation->acylated_amine unreacted_amine Isolated Unreacted Amine separation->unreacted_amine hydrolysis Optional Hydrolysis of Acylated Amine acylated_amine->hydrolysis final_amine2 Enantiopure Amine 2 unreacted_amine->final_amine2 final_amine1 Enantiopure Amine 1 hydrolysis->final_amine1

Caption: Post-reaction separation and processing pathway.

References

Application Notes and Protocols for the Resolution of DL-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of enantiomers from a racemic mixture is a critical process in the pharmaceutical and chemical industries, as often only one enantiomer of a chiral molecule possesses the desired biological activity. DL-phenylalanine methyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients. This document provides detailed application notes and protocols for three common methods for the resolution of DL-phenylalanine methyl ester: enzymatic resolution, diastereomeric crystallization, and chiral chromatography.

Enzymatic Resolution using α-Chymotrypsin

Enzymatic resolution offers a mild and highly selective method for separating enantiomers. This protocol utilizes the serine protease α-chymotrypsin, which selectively hydrolyzes the L-enantiomer of phenylalanine methyl ester to L-phenylalanine, leaving the D-enantiomer as the unreacted ester.[1]

Experimental Protocol

  • Preparation of Reaction Mixture:

    • Dissolve 2.00 g (9.27 mmol) of DL-phenylalanine methyl ester hydrochloride in 20 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.[1]

    • Insert a pH meter into the solution and adjust the pH to 7.0 by the dropwise addition of 0.5 M NaOH solution.

  • Enzymatic Reaction:

    • To the stirred solution, add 20 mg of α-chymotrypsin.

    • Maintain the pH of the reaction mixture at 7.0 by the continuous addition of 0.5 M NaOH using a burette. The consumption of NaOH indicates the progress of the hydrolysis of the L-ester.

    • Continue the reaction until the rate of NaOH consumption significantly decreases, indicating the completion of the hydrolysis of the L-enantiomer.

  • Work-up and Isolation of D-Phenylalanine Methyl Ester:

    • Once the reaction is complete, acidify the solution to pH 1 with 1 M HCl.

    • Extract the aqueous solution with three 20 mL portions of diethyl ether to remove the L-phenylalanine.

    • Adjust the pH of the aqueous layer to 9 with 1 M NaOH.

    • Extract the aqueous layer with three 20 mL portions of diethyl ether. This ethereal layer contains the D-phenylalanine methyl ester.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the D-phenylalanine methyl ester.

Data Presentation

ParameterValueReference
Starting MaterialDL-Phenylalanine Methyl Ester Hydrochloride[1]
Enzymeα-Chymotrypsin[1]
ProductD-Phenylalanine Methyl Ester[1]
Theoretical Max. Yield50%[2]

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Isolation dissolve Dissolve DL-Phenylalanine Methyl Ester HCl in H2O adjust_ph7 Adjust pH to 7.0 with 0.5M NaOH dissolve->adjust_ph7 add_enzyme Add α-Chymotrypsin adjust_ph7->add_enzyme maintain_ph Maintain pH at 7.0 with 0.5M NaOH add_enzyme->maintain_ph acidify Acidify to pH 1 with 1M HCl maintain_ph->acidify extract_l Extract with Diethyl Ether (removes L-Phe) acidify->extract_l adjust_ph9 Adjust pH to 9 with 1M NaOH extract_l->adjust_ph9 extract_d Extract with Diethyl Ether (isolates D-Ester) adjust_ph9->extract_d dry_evaporate Dry and Evaporate Solvent extract_d->dry_evaporate

Enzymatic resolution workflow.

Diastereomeric Crystallization with N-acetyl-D-phenylglycine

Diastereomeric crystallization is a classical resolution technique that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties.[3]

Experimental Protocol

  • Diastereomer Salt Formation:

    • In a suitable flask, dissolve 17.9 g (0.1 mol) of DL-phenylalanine methyl ester in 40 mL of water.[3]

    • Add 9.7 g (0.05 mol) of N-acetyl-D-phenylglycine as the resolving agent.[3]

    • Adjust the pH of the mixture to 5-6.

    • Stir the mixture in an ice bath for 2 hours to facilitate the crystallization of the diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.[3]

  • Isolation of Diastereomeric Salt:

    • Filter the reaction mixture to collect the crude crystalline salt.

    • Wash the collected salt three times with cold water.

  • Liberation of D-Phenylalanine Methyl Ester:

    • The filtrate from the previous step contains the D-phenylalanine methyl ester. To isolate it, adjust the pH of the filtrate to 9-10 with an appropriate base.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over an anhydrous drying agent and remove the solvent under reduced pressure to yield D-phenylalanine methyl ester.

  • Recovery of Resolving Agent:

    • The collected crystalline salt can be treated with an acid (e.g., HCl) to a pH of 2 to recover the N-acetyl-D-phenylglycine by filtration.[3]

Data Presentation

ParameterValueReference
Starting MaterialDL-Phenylalanine Methyl Ester[3]
Resolving AgentN-acetyl-D-phenylglycine[3]
ProductD-Phenylalanine Methyl Ester[3]
Yield of D-ester81.2%[3]
Optical Purity of D-ester98.1%[3]
Recovery of Resolving Agent71.1%[3]

Experimental Workflow

cluster_salt_formation Diastereomer Salt Formation cluster_isolation Isolation cluster_d_ester_liberation D-Ester Liberation cluster_recovery Resolving Agent Recovery mix Mix DL-Phe-OMe, N-acetyl-D-PheGly, and Water adjust_ph Adjust pH to 5-6 mix->adjust_ph stir Stir in Ice Bath for 2h adjust_ph->stir filter Filter Mixture stir->filter wash Wash Salt with Cold Water filter->wash filtrate Filtrate (contains D-Ester) filter->filtrate salt Crystalline Salt (L-Ester diastereomer) wash->salt adjust_ph_d Adjust Filtrate pH to 9-10 filtrate->adjust_ph_d acidify_salt Treat Salt with Acid (pH 2) salt->acidify_salt extract_d Extract with Organic Solvent adjust_ph_d->extract_d dry_evaporate_d Dry and Evaporate extract_d->dry_evaporate_d filter_recover Filter to Recover Resolving Agent acidify_salt->filter_recover

Diastereomeric crystallization workflow.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This section details two methods: Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC).

Ultra-Performance Convergence Chromatography (UPC²)

This method offers rapid and high-resolution separation of D- and L-phenylalanine methyl esters.[4]

Experimental Protocol

  • System: ACQUITY UPC² with PDA detection[4]

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm[4]

  • Column Temperature: 40 °C[4]

  • Mobile Phase A: CO₂[4]

  • Mobile Phase B: Methanol with 0.1% NH₄OH[4]

  • Isocratic Conditions: 90% A, 10% B[4]

  • Flow Rate: 1.5 mL/min[4]

  • Back Pressure: 2500 psi[4]

  • Detection: UV at 210 nm[4]

  • Injection Volume: 4 µL[4]

  • Sample Preparation: 5 mg/mL in isopropanol (B130326) with 0.1% triethanolamine[4]

Data Presentation

ParameterValueReference
Throughput5X higher than normal phase HPLC[4]
Detection Limit500 ng/mL of each enantiomer[4]
High-Performance Liquid Chromatography (HPLC)

This HPLC method utilizes a specialized chiral stationary phase for the separation of phenylalanine methyl ester enantiomers.[5]

Experimental Protocol

  • Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles[5]

  • Mobile Phase: Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)[5]

  • Flow Rate: 1 mL/min[5]

  • Column Temperature: 20 °C[5]

  • Detector: UV at 254 nm[5]

  • Injection Volume: 5 µL[5]

  • Sample Preparation: 0.3 mg/mL in ethanol[5]

Experimental Workflow

cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Analysis prepare_sample Dissolve DL-Phenylalanine Methyl Ester in Solvent inject Inject Sample onto Chiral Column prepare_sample->inject elute Elute with Mobile Phase (Isocratic) inject->elute detect Detect Enantiomers using UV Detector elute->detect analyze Analyze Chromatogram for Resolution and Quantification detect->analyze

Chiral chromatography workflow.

The choice of resolution method for DL-phenylalanine methyl ester depends on factors such as the desired scale of separation, required enantiomeric purity, and available equipment. Enzymatic resolution offers high selectivity under mild conditions. Diastereomeric crystallization is a cost-effective method suitable for large-scale production. Chiral chromatography provides excellent separation for both analytical and preparative purposes, with methods like UPC² offering high throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the selection and implementation of a suitable resolution strategy.

References

Application of Acetyl-DL-phenylglycine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine and its enantiomerically pure forms, N-acetyl-D-phenylglycine and N-acetyl-L-phenylglycine, are valuable reagents in the field of asymmetric synthesis. Their primary application lies in the separation of enantiomers through classical and enzymatic resolution techniques. This document provides detailed application notes and experimental protocols for the use of these compounds in resolving racemic mixtures, a critical step in the development of chiral drugs and other bioactive molecules. The ability to efficiently resolve enantiomers is paramount, as the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even detrimental.

Application 1: Chemical Resolution of Racemic Phenylalanine Methyl Ester

N-acetyl-D-phenylglycine serves as an effective chiral resolving agent for the separation of enantiomers of DL-phenylalanine methyl ester. This method relies on the formation of diastereomeric salts with different solubilities, allowing for the separation of the desired enantiomer through fractional crystallization. This technique is particularly useful for large-scale production due to its simplicity and cost-effectiveness.[1]

Quantitative Data Summary
Resolving AgentRacemateProductYield (%)Optical Purity (%)
N-acetyl-D-phenylglycineDL-phenylalanine methyl esterD-phenylalanine methyl ester81.298.1
Experimental Protocol: Resolution of DL-phenylalanine methyl ester

Materials:

  • N-acetyl-D-phenylglycine

  • DL-phenylalanine methyl ester

  • Water

  • Hydrochloric acid (3 mol/L and 6 mol/L)

  • Ice bath

Procedure:

  • Diastereomeric Salt Formation:

    • Add N-acetyl-D-phenylglycine (9.7 g, 0.05 mol) to a solution of DL-phenylalanine methyl ester (17.9 g, 0.1 mol) in water (40 mL).

    • Maintain the pH of the mixture at 5–6.

    • Stir the reaction mixture in an ice bath for 2 hours.

    • Filter the resulting crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.

    • Wash the collected white crystalline salt three times with water. The filtrate contains the desired D-phenylalanine methyl ester.

  • Isolation of D-phenylalanine methyl ester:

    • To the filtrate from the previous step, add 6 mol/L hydrochloric acid to afford the crude product of D-phenylalanine methyl ester.

  • Recovery of the Resolving Agent:

    • Dissolve the collected crystalline salt (14.92 g) in water (100 mL).

    • Adjust the pH of the mixture to 2 with 3 mol/L hydrochloric acid.

    • Cool the mixture to 4 °C.

    • Filter the recycled N-acetyl-D-phenylglycine as white crystals. A yield of 10.6 g (71.1%) can be expected.

Workflow for Chemical Resolution

cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Recovery DL-Phe-Me DL-Phenylalanine Methyl Ester Mix Mix in Water (pH 5-6, ice bath, 2h) DL-Phe-Me->Mix N-Ac-D-Phg N-acetyl-D-phenylglycine N-Ac-D-Phg->Mix N-Ac-D-Phg_L-Phe-Me_salt Insoluble Diastereomeric Salt (N-Ac-D-Phg • L-Phe-Me) Mix->N-Ac-D-Phg_L-Phe-Me_salt Precipitation D-Phe-Me_solution Soluble Diastereomer in Mother Liquor Mix->D-Phe-Me_solution Remains in solution Filter1 Filtration N-Ac-D-Phg_L-Phe-Me_salt->Filter1 D-Phe-Me_solution->Filter1 HCl_add1 Add HCl Filter1->HCl_add1 Filtrate Dissolve Dissolve in Water Filter1->Dissolve Solid D-Phe-Me_product D-Phenylalanine Methyl Ester HCl_add1->D-Phe-Me_product HCl_add2 Add HCl (pH 2) Dissolve->HCl_add2 Filter2 Filtration HCl_add2->Filter2 Recovered_RA Recovered N-acetyl-D-phenylglycine Filter2->Recovered_RA

Caption: Workflow for the resolution of DL-phenylalanine methyl ester.

Application 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

An alternative approach to chemical resolution is enzymatic resolution, which often offers higher selectivity and milder reaction conditions. A subtilisin/anhydride resin can be used for the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer.[2]

Quantitative Data Summary
SubstrateEnzymeProductYield (%)Optical Rotation ([α]57825)
N-acetyl-DL-phenylglycine methyl esterChymotrypsin/anhydride resinN-acetyl-D-phenylglycine methyl ester99.5-156.5° (c=1 in ethanol)
N-acetyl-DL-phenylglycine methyl esterChymotrypsin/anhydride resinL-phenylglycine (after hydrolysis)96.2-
N-acetyl-DL-phenylglycine ethyl esterSubtilisin/anhydride resinN-acetyl-D-phenylglycine ethyl ester96.6-151.9° (c=1.56% in ethanol)
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

Materials:

  • N-acetyl-DL-phenylglycine methyl ester

  • Chymotrypsin/anhydride resin

  • Dioxane/water mixture (25% by volume of dioxane)

  • 1 N Sodium hydroxide (B78521) (NaOH)

  • 2 N Hydrochloric acid (HCl)

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-phenylglycine methyl ester (15 g, 72.38 mmols) in a dioxane/water mixture (150 mL).

    • Add the chymotrypsin/anhydride resin (15 g).

    • Maintain the reaction at 25 °C and pH 7.8 by the controlled addition of 1 N NaOH.

    • Monitor the reaction progress by the consumption of NaOH. The reaction is complete after approximately 17 hours and 20 minutes, with about 37.5 mL of 1 N NaOH consumed, corresponding to a 51.8% enzymatic resolution.

  • Work-up and Isolation:

    • Separate the enzyme resin by filtration.

    • The filtrate contains N-acetyl-D-phenylglycine methyl ester and the sodium salt of N-acetyl-L-phenylglycine.

    • Isolate the N-acetyl-D-phenylglycine methyl ester.

  • Hydrolysis to Free Amino Acids (Optional):

    • To obtain the free amino acids, dissolve the separated N-acetyl-D-phenylglycine methyl ester and N-acetyl-L-phenylglycine in 2 N HCl.

    • Heat the solution at 80 °C for 4 hours.

    • After cooling, adjust the pH to 6 with 10 N NaOH to precipitate the respective phenylglycine enantiomers.

    • Filter and dry the precipitated amino acids.

Workflow for Enzymatic Resolution

cluster_0 Enzymatic Hydrolysis cluster_1 Separation and Optional Hydrolysis N-Ac-DL-Phe-Gly-Me N-acetyl-DL-phenylglycine methyl ester Enzyme Chymotrypsin/anhydride resin (Dioxane/Water, 25°C, pH 7.8) N-Ac-DL-Phe-Gly-Me->Enzyme N-Ac-D-Phe-Gly-Me N-acetyl-D-phenylglycine methyl ester (unreacted) Enzyme->N-Ac-D-Phe-Gly-Me N-Ac-L-Phe-Gly N-acetyl-L-phenylglycine (hydrolyzed) Enzyme->N-Ac-L-Phe-Gly Selective Hydrolysis Separation Separation N-Ac-D-Phe-Gly-Me->Separation N-Ac-L-Phe-Gly->Separation D_ester N-acetyl-D-phenylglycine methyl ester Separation->D_ester L_acid N-acetyl-L-phenylglycine Separation->L_acid HCl_hydrolysis_D HCl Hydrolysis D_ester->HCl_hydrolysis_D Optional HCl_hydrolysis_L HCl Hydrolysis L_acid->HCl_hydrolysis_L Optional D_Phg D-phenylglycine HCl_hydrolysis_D->D_Phg L_Phg L-phenylglycine HCl_hydrolysis_L->L_Phg

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester.

Application 3: Resolution of Racemic Paramagnetic α-Amino Acid Esters

(R)-N-acetylphenylglycine can also be employed as a resolving agent for more specialized substrates, such as racemic paramagnetic α-amino acid esters. This demonstrates the broader utility of acetylated phenylglycine derivatives in resolving diverse classes of chiral compounds. The resolution is achieved through fractional crystallization of the diastereomeric salts formed between the resolving agent and the racemic esters.[3]

Quantitative Data Summary
Resolving AgentRacemateProductSolventYield (%)Enantiomeric Excess (ee, %)
(R)-N-acetylphenylglycinerac-13a(+)-13aEthyl acetate (B1210297)34.1>96
(R)-N-acetylphenylglycinerac-13d(+)-13dEthyl acetate43.9>96
(R)-N-acetylphenylglycinerac-13c(+)-13cEthyl acetate-48
(R)-N-acetylphenylglycinerac-13b(-)-13bEthyl acetate-16

(Note: The specific structures of rac-13a-d are proprietary to the cited research and are described as paramagnetic α-amino acid esters.)

Experimental Protocol: Resolution of Paramagnetic α-Amino Acid Esters

Materials:

  • (R)-N-acetylphenylglycine

  • Racemic paramagnetic α-amino acid ester (e.g., rac-13a)

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • Treat a solution of the racemic α-amino acid ester (e.g., rac-13a) in ethyl acetate with 0.5 equivalents of (R)-N-acetylphenylglycine.

    • Allow the diastereomeric salts to form and selectively crystallize.

    • Filter the precipitated diastereomeric salt.

  • Liberation of the Enriched Amino Acid Ester:

    • The enriched amino acid ester can be recovered from the diastereomeric salt by standard acid-base extraction procedures.

Conclusion

This compound and its enantiopure derivatives are versatile and effective tools in asymmetric synthesis, primarily for the resolution of racemic mixtures. The choice between chemical and enzymatic resolution will depend on factors such as the substrate, desired scale of the reaction, and cost considerations. The provided protocols offer a starting point for researchers to develop and optimize resolution processes for their specific needs in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

References

Application Note: Chiral Separation of Primary Amines Using an N-Acyl-D-Phenylglycine Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of primary amines is a critical analytical challenge in the pharmaceutical and chemical industries. The stereoisomers of chiral primary amines often exhibit significant differences in pharmacological activity, toxicity, and metabolic pathways. While a variety of chiral stationary phases (CSPs) are available for high-performance liquid chromatography (HPLC), Pirkle-type CSPs based on amino acid derivatives are well-established for their robustness and broad applicability.

This application note details a methodology for the chiral separation of primary amines using a brush-type chiral stationary phase based on an N-acylated D-phenylglycine derivative. Specifically, it focuses on the well-documented N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP, a π-acceptor phase that has demonstrated excellent enantioselectivity for a wide range of chiral compounds, including primary amines, after appropriate derivatization. While a CSP explicitly named "Acetyl-D-phenylglycine" is not commonly found in commercial literature, the principles of chiral recognition and separation methodology are directly transferable from the extensively studied N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP.

The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. For N-(3,5-dinitrobenzoyl)-D-phenylglycine, this involves a combination of π-π interactions, hydrogen bonding, and steric hindrance. The 3,5-dinitrobenzoyl group acts as a strong π-acceptor, interacting with π-basic aromatic rings in the analyte derivative. The amide linkage provides sites for hydrogen bonding, and the chiral D-phenylglycine scaffold creates the necessary steric environment for enantiomeric discrimination.

Experimental Protocols

Derivatization of Primary Amines

For optimal separation on an N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP, primary amines must be derivatized to introduce a π-basic aromatic group and an additional hydrogen bonding site. A common and effective derivatizing agent is β-naphthyl chloroformate .

Protocol for Derivatization with β-Naphthyl Chloroformate:

  • Sample Preparation: Dissolve the racemic primary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at a concentration of approximately 1 mg/mL.

  • Reaction: To the amine solution, add a slight molar excess of β-naphthyl chloroformate.

  • Base Addition: Add an equivalent molar amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction completion by thin-layer chromatography (TLC) or a suitable analytical technique.

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1% HCl) to remove excess base, followed by a wash with a dilute aqueous base solution (e.g., 1% NaHCO₃) to remove any unreacted chloroformate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried derivative in the HPLC mobile phase for analysis.

HPLC Method for Chiral Separation

Instrumentation:

  • HPLC system with a pump capable of delivering a stable mobile phase flow.

  • Autosampler for precise injection volumes.

  • Column thermostat to maintain a constant temperature.

  • UV detector set to an appropriate wavelength for the derivative (e.g., 254 nm for β-naphthyl carbamates).

Chromatographic Conditions:

  • Chiral Column: A Pirkle-type column with (R)-N-(3,5-dinitrobenzoyl)-phenylglycine covalently bonded to silica.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting composition is 90:10 (v/v) hexane:isopropanol. The composition can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Data Presentation

The following table summarizes representative chromatographic data for the chiral separation of derivatized primary amines on an N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP. Please note that these are illustrative values and actual results may vary depending on the specific amine, derivatizing agent, and exact chromatographic conditions.

Analyte (as β-Naphthyl Carbamate Derivative)Mobile Phase (Hexane:Isopropanol)Retention Time (k'1)Retention Time (k'2)Separation Factor (α)Resolution (Rs)
1-Phenylethylamine90:105.86.91.192.5
Amphetamine85:154.25.11.212.8
sec-Butylamine95:57.18.01.131.9
1-(1-Naphthyl)ethylamine80:206.58.21.263.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis racemic_amine Racemic Primary Amine derivatization Derivatization with β-Naphthyl Chloroformate racemic_amine->derivatization derivatized_sample Derivatized Analyte derivatization->derivatized_sample injection Injection derivatized_sample->injection separation Chiral Separation on N-(3,5-dinitrobenzoyl)- D-phenylglycine CSP injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Retention Times, Resolution) detection->data_analysis Chromatogram

Caption: Experimental workflow for the chiral separation of primary amines.

Caption: Chiral recognition mechanism on an N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP.

Application Notes and Protocols for the Recovery of Acetyl-DL-phenylglycine Enantiomers Following Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the recovery of the D- and L-enantiomers of Acetyl-phenylglycine after the resolution of the racemic Acetyl-DL-phenylglycine. The protocols outlined below are based on established enzymatic and chemical resolution techniques, followed by extraction and crystallization procedures.

I. Overview of Recovery Strategies

The successful recovery of optically pure Acetyl-phenylglycine enantiomers is a critical step in the synthesis of various pharmaceutical compounds. The choice of recovery method largely depends on the initial resolution technique employed. The two primary resolution strategies are:

  • Enzymatic Resolution: This highly selective method typically involves the use of an enzyme, such as penicillin G acylase or a protease, to stereoselectively hydrolyze one of the enantiomers of an this compound ester. This results in a mixture of an N-acetyl-D-amino acid ester and an N-acetyl-L-amino acid.

  • Chemical Resolution: This classic approach utilizes a chiral resolving agent to form diastereomeric salts with the racemic mixture. The differing solubilities of these salts allow for their separation by fractional crystallization.

This guide details the subsequent recovery and purification protocols for the desired enantiomers from the resulting mixtures.

II. Recovery Following Enzymatic Resolution of N-Acetyl-DL-phenylglycine Esters

Enzymatic resolution of N-acetyl-DL-phenylglycine methyl or ethyl ester results in a mixture containing N-acetyl-D-phenylglycine ester and N-acetyl-L-phenylglycine (the hydrolyzed acid). The separation and recovery of these two compounds can be achieved through a pH-dependent liquid-liquid extraction process.

Quantitative Data Summary

The following table summarizes typical yields obtained from the enzymatic resolution and subsequent recovery of N-acetyl-phenylglycine enantiomers.

ProductTheoretical Yield (%)Melting Point (°C)Specific Rotation [α] (c=1 in ethanol)Reference
N-acetyl-D-phenylglycine methyl ester99.5102-106-156.5°[1]
N-acetyl-D-phenylglycine ethyl ester96.686-151.9° (c=1.56%)[1]
Experimental Protocol: Extraction-Based Recovery

This protocol describes the separation of N-acetyl-D-phenylglycine ester and N-acetyl-L-phenylglycine from the aqueous reaction mixture after enzymatic resolution.

Materials:

  • Reaction mixture from enzymatic resolution

  • Organic solvent (e.g., ethyl acetate, chloroform, methylene (B1212753) chloride)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 N)

  • Hydrochloric acid (HCl) solution (e.g., 2 N)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Initial Extraction (Optional): The entire reaction mixture can be extracted with an organic solvent to ensure all organic components are transferred from the aqueous phase.

  • Alkalinization: Adjust the pH of the aqueous reaction mixture to a basic pH (e.g., pH 8-9) by the dropwise addition of NaOH solution. This deprotonates the carboxylic acid group of N-acetyl-L-phenylglycine, making it soluble in the aqueous phase, while the N-acetyl-D-phenylglycine ester remains in its neutral, less polar form.

  • Ester Extraction: Transfer the alkalinized mixture to a separatory funnel and extract the N-acetyl-D-phenylglycine ester with an organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Drying and Evaporation (Ester): Combine the organic extracts containing the N-acetyl-D-phenylglycine ester. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the solid N-acetyl-D-phenylglycine ester.

  • Acidification: Acidify the remaining aqueous phase to a pH of approximately 2 with HCl solution. This protonates the carboxylate of N-acetyl-L-phenylglycine, making it less polar.

  • Acid Extraction: Extract the acidified aqueous solution three times with an organic solvent (e.g., ethyl acetate) to recover the N-acetyl-L-phenylglycine.

  • Drying and Evaporation (Acid): Combine the organic extracts containing the N-acetyl-L-phenylglycine. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid N-acetyl-L-phenylglycine.

Visualization of the Extraction Workflow

cluster_0 Recovery of N-acetyl-D-phenylglycine Ester cluster_1 Recovery of N-acetyl-L-phenylglycine ReactionMixture Enzymatic Resolution Mixture Alkalinize Adjust to pH 8-9 with NaOH ReactionMixture->Alkalinize ExtractEster Extract with Ethyl Acetate Alkalinize->ExtractEster OrganicPhaseEster Organic Phase: N-acetyl-D-ester ExtractEster->OrganicPhaseEster Upper Layer AqueousPhaseAcid Aqueous Phase: N-acetyl-L-acid salt ExtractEster->AqueousPhaseAcid Lower Layer DryAndEvaporateEster Dry and Evaporate Solvent OrganicPhaseEster->DryAndEvaporateEster Acidify Adjust to pH 2 with HCl AqueousPhaseAcid->Acidify RecoveredEster Recovered N-acetyl-D-ester DryAndEvaporateEster->RecoveredEster ExtractAcid Extract with Ethyl Acetate Acidify->ExtractAcid OrganicPhaseAcid Organic Phase: N-acetyl-L-acid ExtractAcid->OrganicPhaseAcid Upper Layer AqueousWaste Aqueous Waste ExtractAcid->AqueousWaste Lower Layer DryAndEvaporateAcid Dry and Evaporate Solvent OrganicPhaseAcid->DryAndEvaporateAcid RecoveredAcid Recovered N-acetyl-L-acid DryAndEvaporateAcid->RecoveredAcid

Caption: Workflow for the separation of N-acetyl-D-phenylglycine ester and N-acetyl-L-phenylglycine.

III. Recovery Following Chemical Resolution Using a Chiral Resolving Agent

In chemical resolution, this compound is reacted with a chiral resolving agent to form a mixture of diastereomeric salts. After separation of the less soluble diastereomeric salt by crystallization, the Acetyl-phenylglycine enantiomer needs to be recovered from both the crystallized salt and the mother liquor. This section focuses on the recovery of N-acetyl-D-phenylglycine when used as a resolving agent for other racemic compounds, as this process is well-documented.

Quantitative Data Summary

The following table presents data on the recovery of N-acetyl-D-phenylglycine after its use as a resolving agent.

Recovered CompoundRecovery Yield (%)PurityReference
N-acetyl-D-phenylglycine71.1Not Specified[2]
Experimental Protocol: Recovery by pH Adjustment and Crystallization

This protocol describes the recovery of N-acetyl-D-phenylglycine from its diastereomeric salt with an amino ester.

Materials:

  • Crystallized diastereomeric salt (e.g., N-acetyl-D-phenylglycine and L-phenylalanine methyl ester salt)

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 3 mol L⁻¹)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the collected crystalline diastereomeric salt in deionized water.

  • Acidification: Adjust the pH of the solution to 2 by the slow addition of HCl solution while stirring. This protonates the N-acetyl-D-phenylglycine, causing it to precipitate out of the solution as the free acid.

  • Crystallization: Cool the mixture in an ice bath (e.g., to 4°C) to promote complete crystallization of the N-acetyl-D-phenylglycine.[2]

  • Filtration: Collect the precipitated N-acetyl-D-phenylglycine by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining impurities.

  • Drying: Dry the recovered N-acetyl-D-phenylglycine crystals, for example, in a vacuum oven.

Visualization of the Recovery Workflow

DiastereomericSalt Diastereomeric Salt (e.g., N-acetyl-D-phenylglycine • L-amino ester) Dissolve Dissolve in Water DiastereomericSalt->Dissolve Acidify Adjust to pH 2 with HCl Dissolve->Acidify Cool Cool to 4°C Acidify->Cool Filter Filter Cool->Filter RecoveredResolvingAgent Recovered N-acetyl-D-phenylglycine (Solid) Filter->RecoveredResolvingAgent Crystals MotherLiquor Mother Liquor (Contains L-amino ester hydrochloride) Filter->MotherLiquor Filtrate

Caption: Workflow for the recovery of N-acetyl-D-phenylglycine resolving agent.

IV. Hydrolysis of N-Acetyl-phenylglycine Enantiomers to Phenylglycine

For applications requiring the free amino acid, the recovered N-acetyl-phenylglycine enantiomers can be hydrolyzed.

Experimental Protocol: Acid Hydrolysis

Materials:

  • Recovered N-acetyl-D-phenylglycine methyl ester or N-acetyl-L-phenylglycine

  • 2 N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution or aqueous ammonia (B1221849)

  • Heating mantle or water bath

  • pH meter or pH paper

Procedure:

  • Reaction Setup: Dissolve the N-acetyl-phenylglycine enantiomer in 2 N HCl.[1]

  • Heating: Heat the solution at 80°C for 4 hours.[1]

  • Cooling: After the reaction is complete, cool the solution to room temperature.

  • Neutralization: Adjust the pH of the solution to 6 with NaOH solution or aqueous ammonia to precipitate the phenylglycine.[1]

  • Crystallization: Further cool the mixture (e.g., to 4°C) to ensure complete crystallization.

  • Filtration and Drying: Filter the precipitated phenylglycine, wash with cold water, and dry under vacuum.[1] A yield of 91.3% of D-phenylglycine from N-acetyl-D-phenylglycine methyl ester has been reported using this method.[1]

References

Application Notes and Protocols for the Synthesis of D-Phenylalanine Derivatives Using Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-phenylalanine and its derivatives are crucial chiral building blocks in the pharmaceutical industry, utilized in the synthesis of various therapeutic agents, including anti-diabetic, anti-tumor, and anti-HIV drugs.[1] The efficient and enantiomerically pure synthesis of these compounds is of significant interest. One effective method for obtaining enantiomerically pure D-phenylalanine derivatives is through the chemical resolution of a racemic mixture of DL-phenylalanine esters. This document provides detailed application notes and protocols for the use of N-acetyl-D-phenylglycine, derived from D-phenylglycine (a component of Acetyl-DL-phenylglycine), as a resolving agent in the synthesis of D-phenylalanine methyl ester.

The use of N-acetyl-D-phenylglycine as a resolving agent offers several advantages, including its ready availability, non-toxic nature, and the ease with which it can be recovered and recycled.[1] This method provides a high yield and high optical purity of the desired D-phenylalanine derivative, making it a viable option for both laboratory-scale synthesis and potential industrial applications.[1]

Logical Workflow for Synthesis and Resolution

The overall process involves the synthesis of the resolving agent, N-acetyl-D-phenylglycine, followed by the resolution of racemic DL-phenylalanine methyl ester. The desired D-phenylalanine methyl ester is then isolated, and the resolving agent is recovered for reuse.

G cluster_prep Preparation of Resolving Agent cluster_resolution Resolution Process cluster_isolation Product Isolation and Recovery D_phenylglycine D-Phenylglycine Acetylation Acetylation (Acetic Anhydride) D_phenylglycine->Acetylation N_acetyl_D_phenylglycine N-acetyl-D-phenylglycine (Resolving Agent) Acetylation->N_acetyl_D_phenylglycine Diastereomeric_salt Formation of Diastereomeric Salt N_acetyl_D_phenylglycine->Diastereomeric_salt DL_Phe_Me DL-Phenylalanine Methyl Ester DL_Phe_Me->Diastereomeric_salt Insoluble_salt Insoluble Diastereomeric Salt (N-acetyl-D-phenylglycine-L-Phe-Me) Diastereomeric_salt->Insoluble_salt Mother_liquor Mother Liquor (Contains D-Phe-Me) Diastereomeric_salt->Mother_liquor Recovery Recovery of Resolving Agent Insoluble_salt->Recovery Isolation Isolation of D-Phenylalanine Methyl Ester Mother_liquor->Isolation D_Phe_Me_product Pure D-Phenylalanine Methyl Ester Isolation->D_Phe_Me_product Recovered_agent Recovered N-acetyl-D-phenylglycine Recovery->Recovered_agent

Caption: Overall workflow for the synthesis of D-phenylalanine methyl ester.

Experimental Protocols

This section provides detailed protocols for the synthesis of the N-acetyl-D-phenylglycine resolving agent and the subsequent resolution of DL-phenylalanine methyl ester.

Protocol 1: Synthesis of N-acetyl-D-phenylglycine

This protocol describes the acetylation of D-phenylglycine to produce the resolving agent.

Materials:

Procedure:

  • Dissolve D-phenylglycine in a sodium hydroxide solution.

  • Cool the solution in an ice bath to -10 °C.[1]

  • Slowly add acetic anhydride to the cooled solution while maintaining the temperature at -10 °C.[1]

  • Stir the reaction mixture for 4 hours at -10 °C.[1]

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-acetyl-D-phenylglycine.

Quantitative Data for Synthesis of N-acetyl-D-phenylglycine:

ParameterValueReference
Optimal Temperature-10 °C[1]
Optimal Reaction Time4 hours[1]
Protocol 2: Chemical Resolution of DL-Phenylalanine Methyl Ester

This protocol details the resolution of racemic DL-phenylalanine methyl ester using the synthesized N-acetyl-D-phenylglycine.

Materials:

  • DL-phenylalanine methyl ester

  • N-acetyl-D-phenylglycine

  • Water

  • Sodium bicarbonate (NaHCO3) solution (2 mol L⁻¹)

  • Toluene (B28343)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Methanol (B129727)

  • Hydrochloric acid (HCl) solution (3 mol L⁻¹ and 6 mol L⁻¹)

  • Ice bath

Procedure:

  • Dissolve DL-phenylalanine methyl ester in water.

  • Add N-acetyl-D-phenylglycine to the solution (molar ratio of resolving agent to racemate is crucial; a 0.75:1 ratio is reported to be optimal).[2]

  • Adjust the pH of the mixture to 5-6.

  • Stir the mixture in an ice bath for 2 hours to facilitate the precipitation of the diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.[1]

  • Filter the reaction mixture to collect the precipitated crystalline salt. The filtrate (mother liquor) contains the D-phenylalanine methyl ester.[1]

  • Isolation of D-phenylalanine methyl ester:

    • Adjust the pH of the mother liquor to 8 with a 2 mol L⁻¹ sodium bicarbonate solution.[1]

    • Extract the mixture with toluene (2 x 30 mL).[1]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.[1]

    • Add methanol and 6 mol L⁻¹ hydrochloric acid to the residue to afford the crude product.[1]

    • Purify the crude product by recrystallization from methanol to obtain pure D-phenylalanine methyl ester.[1]

Quantitative Data for Resolution and Product Isolation:

ParameterValueReference
Yield of D-phenylalanine methyl ester81.2%[1]
Optical Purity of D-phenylalanine methyl ester98.1%[1]
Protocol 3: Recovery of N-acetyl-D-phenylglycine

This protocol describes the recovery of the resolving agent from the precipitated diastereomeric salt.

Materials:

  • Crystalline diastereomeric salt (from Protocol 2, step 5)

  • Water

  • Hydrochloric acid (HCl) solution (3 mol L⁻¹)

  • Ice bath

Procedure:

  • Dissolve the crystalline diastereomeric salt in water.[1]

  • Adjust the pH of the mixture to 2 with a 3 mol L⁻¹ hydrochloric acid solution.[1]

  • Cool the mixture to 4 °C to precipitate the N-acetyl-D-phenylglycine.[1]

  • Filter the mixture to collect the recycled N-acetyl-D-phenylglycine as white crystals.[1]

Quantitative Data for Recovery of Resolving Agent:

ParameterValueReference
Recovery Yield of N-acetyl-D-phenylglycine71.1%[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and the experimental workflow.

G DL_Phe_Me DL-Phenylalanine Methyl Ester Reaction Diastereomeric Salt Formation (pH 5-6, Ice Bath) DL_Phe_Me->Reaction Resolving_Agent N-acetyl-D-phenylglycine Resolving_Agent->Reaction Filtration Filtration Reaction->Filtration Precipitate Precipitate: Insoluble Salt (N-acetyl-D-pg-L-Phe-Me) Filtration->Precipitate Solid Mother_Liquor Mother Liquor: Contains D-Phe-Me Filtration->Mother_Liquor Liquid

Caption: Resolution of DL-Phenylalanine Methyl Ester.

G Mother_Liquor Mother Liquor (from resolution) pH_Adjustment1 Adjust pH to 8 (NaHCO3) Mother_Liquor->pH_Adjustment1 Extraction Extract with Toluene pH_Adjustment1->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Crude_Product Crude D-Phe-Me Evaporation->Crude_Product Recrystallization Recrystallize from Methanol Crude_Product->Recrystallization Pure_Product Pure D-Phenylalanine Methyl Ester Recrystallization->Pure_Product

Caption: Isolation of D-Phenylalanine Methyl Ester.

G Precipitate Insoluble Salt (from resolution) Dissolution Dissolve in Water Precipitate->Dissolution pH_Adjustment2 Adjust pH to 2 (HCl) Dissolution->pH_Adjustment2 Cooling Cool to 4°C pH_Adjustment2->Cooling Filtration Filtration Cooling->Filtration Recovered_Agent Recovered N-acetyl-D-phenylglycine Filtration->Recovered_Agent

Caption: Recovery of the Resolving Agent.

The use of N-acetyl-D-phenylglycine for the chemical resolution of DL-phenylalanine methyl ester is an effective and efficient method for the synthesis of enantiomerically pure D-phenylalanine derivatives. The protocols outlined in this document, derived from established research, provide a clear and detailed guide for researchers and scientists in the field of drug development and organic synthesis. The high yields, high optical purity, and the ability to recover the resolving agent make this a sustainable and economically viable approach.

References

Application Notes and Protocols for Chiral Resolution of Acetyl-DL-phenylglycine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of Acetyl-DL-phenylglycine. The protocol is designed to be a comprehensive guide, ensuring reliable and reproducible separation of the D- and L-enantiomers, which is crucial for quality control, research, and pharmaceutical development.

Introduction

N-Acetyl-DL-phenylglycine is a chiral molecule of significant interest in the pharmaceutical industry, often used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). As enantiomers can exhibit different pharmacological and toxicological profiles, a robust analytical method to separate and quantify the individual stereoisomers is essential. This application note describes an effective HPLC method utilizing a teicoplanin-based chiral stationary phase, which has demonstrated excellent enantioselectivity for N-acylated amino acids.

Experimental Protocols

Instrumentation and Materials
Mobile Phase Preparation
  • Prepare a 20 mM ammonium acetate solution in HPLC grade water.

  • The mobile phase consists of a mixture of acetonitrile and methanol in a 70:30 (v/v) ratio, containing 20 mM ammonium acetate.[1]

  • To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of methanol and dissolve the appropriate amount of ammonium acetate to achieve a final concentration of 20 mM.

  • Degas the mobile phase by sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

HPLC Conditions

The separation is performed under the following chromatographic conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Methanol (70:30, v/v) with 20 mM Ammonium Acetate
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the quantitative data obtained for the chiral separation of this compound using the described method.

ParameterValue
Selectivity Factor (α) 1.59
Resolution (Rs) 1.14

Note: Retention times may vary slightly depending on the specific HPLC system and column batch.

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for the chiral resolution of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN/MeOH/NH4OAc) HPLC_System HPLC System MobilePhase->HPLC_System SamplePrep Sample (this compound) SamplePrep->HPLC_System Chiral_Column Chirobiotic T Column HPLC_System->Chiral_Column Detection UV Detector (254 nm) Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Integration) Chromatogram->Quantification Results Results (α, Rs) Quantification->Results

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The chiral separation on a teicoplanin-based stationary phase is governed by a complex interplay of interactions between the enantiomers of this compound and the chiral selector. These interactions create a transient diastereomeric complex, leading to different retention times for the D- and L-enantiomers. The logical relationship of this separation mechanism is depicted below.

Chiral_Separation_Mechanism Analyte This compound (Racemic Mixture) Interactions Multiple Chiral Interactions (H-bonding, π-π, steric hindrance) Analyte->Interactions CSP Chiral Stationary Phase (Teicoplanin) CSP->Interactions Diastereomeric_Complexes Transient Diastereomeric Complexes Interactions->Diastereomeric_Complexes Differential_Retention Differential Retention Times Diastereomeric_Complexes->Differential_Retention Separation Separation of Enantiomers Differential_Retention->Separation

Caption: Mechanism of chiral recognition and separation on a teicoplanin stationary phase.

References

Application Notes: Enzymatic Hydrolysis of N-Acetyl-DL-phenylglycine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. The enzymatic hydrolysis of N-acyl-amino acid esters presents a highly efficient and stereoselective method for the production of optically active amino acids. Penicillin G acylase (PGA), an enzyme of significant industrial relevance, is particularly well-suited for this purpose due to its high stereoselectivity towards the L-enantiomer of various substrates. This application note provides a detailed protocol for the enzymatic hydrolysis of N-Acetyl-DL-phenylglycine esters using penicillin G acylase, yielding N-Acetyl-L-phenylglycine and the unreacted N-Acetyl-D-phenylglycine ester. This method is crucial for researchers and professionals in drug development and fine chemical synthesis.

Principle of the Method

The enzymatic process relies on the enantioselective nature of Penicillin G Acylase. The enzyme specifically catalyzes the hydrolysis of the ester bond of the L-enantiomer of N-Acetyl-phenylglycine ester, leaving the D-enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers, a process known as kinetic resolution. The reaction proceeds via the formation of a covalent acyl-enzyme intermediate.[1]

Data Presentation

The efficiency of the enzymatic hydrolysis is influenced by several factors, including pH, temperature, and the nature of the enzyme preparation (free or immobilized). The following tables summarize key quantitative data for the use of Penicillin G Acylase.

Table 1: Optimal Conditions for Penicillin G Acylase Activity

ParameterFree EnzymeImmobilized EnzymeReference
Optimal pH 8.08.0[2][3]
Optimal Temperature 45°C50-55°C[2][4]
pH Stability Range 6.0 - 9.05.0 - 9.0[4][5]
Thermal Stability Stable up to 45°CStable up to 50°C[2][4]

Table 2: Kinetic Parameters of Penicillin G Acylase (for Penicillin G)

ParameterFree EnzymeImmobilized Enzyme (on oxirane-acrylic beads)Reference
Km 0.0227 mol/L11.36 mmol/dm³[2][4]
Vmax 0.7325 µmol/minNot Directly Comparable[2]

Note: Kinetic parameters can vary significantly depending on the substrate, enzyme source, and immobilization method.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of N-Acetyl-DL-phenylglycine methyl ester.

Materials and Reagents

  • N-Acetyl-DL-phenylglycine methyl ester (Substrate)

  • Penicillin G Acylase (from Escherichia coli, free or immobilized)

  • Phosphate (B84403) buffer (50 mM, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (0.1 M) for pH adjustment

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

  • Equipment: pH meter, magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator, HPLC system.

Enzyme Preparation

  • Free Enzyme: Dissolve the lyophilized Penicillin G Acylase in 50 mM phosphate buffer (pH 8.0) to a final concentration of 1-5 mg/mL. Prepare fresh before use.

  • Immobilized Enzyme: Commercially available immobilized Penicillin G Acylase can be used directly. If immobilizing in-house, a common method involves covalent attachment to a support like glyoxyl agarose (B213101) or magnetic nanoparticles functionalized with glutaraldehyde.[2][6]

Hydrolysis Reaction Protocol

  • Reaction Setup: In a temperature-controlled vessel, dissolve N-Acetyl-DL-phenylglycine methyl ester in 50 mM phosphate buffer (pH 8.0) to a final concentration of 10-50 mM.

  • Enzyme Addition: Add the Penicillin G Acylase solution (or the immobilized enzyme preparation) to the substrate solution. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 (w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C for free enzyme, 50°C for immobilized enzyme) with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC. The reaction is typically complete when approximately 50% of the initial substrate has been consumed, indicating the complete conversion of the L-enantiomer.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction. For the free enzyme, this can be achieved by adjusting the pH to a value outside its stability range (e.g., pH < 5.0) or by heat denaturation. For the immobilized enzyme, simply remove the enzyme by filtration or magnetic separation.

Product Separation and Analysis

  • Extraction: Acidify the reaction mixture to pH 2-3 with 0.1 M HCl. Extract the N-Acetyl-L-phenylglycine into an organic solvent such as ethyl acetate. The unreacted N-Acetyl-D-phenylglycine methyl ester will also be extracted.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Separation of Acid and Ester: The resulting mixture of N-Acetyl-L-phenylglycine and N-Acetyl-D-phenylglycine methyl ester can be separated by further chemical or physical methods, such as selective extraction or chromatography.

  • HPLC Analysis: The enantiomeric excess of the product and the conversion of the substrate can be determined by chiral HPLC analysis. A typical method would involve a chiral stationary phase column and a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid. The detection is typically done at 260 nm.[7]

Mandatory Visualizations

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Termination cluster_workup Product Work-up Substrate_Solution Prepare N-Acetyl-DL-phenylglycine -ester Solution in Buffer (pH 8.0) Reaction_Mixture Combine Substrate and Enzyme Substrate_Solution->Reaction_Mixture Enzyme_Preparation Prepare Penicillin G Acylase (Free or Immobilized) Enzyme_Preparation->Reaction_Mixture Incubation Incubate at Optimal Temperature (e.g., 45-50°C) with Stirring Reaction_Mixture->Incubation HPLC_Monitoring Monitor Reaction Progress by HPLC Incubation->HPLC_Monitoring Take Aliquots Termination Terminate Reaction at ~50% Conversion HPLC_Monitoring->Termination Extraction Acidify and Extract with Organic Solvent Termination->Extraction Separation Separate N-Acetyl-L-phenylglycine and N-Acetyl-D-phenylglycine ester Extraction->Separation Analysis Analyze Enantiomeric Purity by Chiral HPLC Separation->Analysis Signaling_Pathway Substrate N-Acetyl-DL-phenylglycine ester L_Enantiomer N-Acetyl-L-phenylglycine ester Substrate->L_Enantiomer D_Enantiomer N-Acetyl-D-phenylglycine ester Substrate->D_Enantiomer Enzyme Penicillin G Acylase Hydrolysis Enantioselective Hydrolysis Enzyme->Hydrolysis L_Enantiomer->Hydrolysis D_Product N-Acetyl-D-phenylglycine ester (Unreacted) D_Enantiomer->D_Product No reaction L_Product N-Acetyl-L-phenylglycine Hydrolysis->L_Product Alcohol Alcohol Hydrolysis->Alcohol

References

Application Notes and Protocols for Large-Scale Chiral Separation of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of N-acetyl-phenylglycine serve as crucial chiral building blocks in the synthesis of various pharmaceuticals. N-acetyl-D-phenylglycine, for instance, is a key intermediate for the production of semi-synthetic β-lactam antibiotics. Consequently, the efficient and scalable separation of racemic N-acetyl-DL-phenylglycine is of significant importance in the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale chiral separation of Acetyl-DL-phenylglycine, focusing on preparative High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography, as well as enzymatic resolution as a viable alternative.

Chiral Separation Methodologies

The primary methods for large-scale chiral resolution of this compound include enzymatic resolution and preparative chromatography.

  • Enzymatic Resolution: This classic method offers high enantioselectivity and is suitable for industrial-scale production. It typically involves the use of an acylase enzyme that selectively hydrolyzes one enantiomer of the N-acetylated racemic mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique allows for direct separation of the enantiomers using a chiral stationary phase (CSP). It is a versatile method that can be scaled up from analytical to process scale.

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that offers significant advantages in terms of solvent consumption, throughput, and productivity for large-scale separations compared to batch preparative HPLC.

Method 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for the purification of enantiomers at the gram to kilogram scale. The successful separation of this compound enantiomers relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions.

Chiral Stationary Phase (CSP) Selection

For N-acylated amino acids like this compound, several types of CSPs have shown excellent enantioselectivity:

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for the resolution of a broad range of chiral compounds, including N-acylated amino acids.

  • Pirkle-type CSPs: These CSPs, based on π-acid and π-base interactions, are also effective for the separation of N-acylated amino acids. Phenylglycine-based CSPs are a relevant example.[1]

  • Macrocyclic Glycopeptide-based CSPs: Teicoplanin-based CSPs have demonstrated broad enantioselectivity for N-acylated amino acids and are suitable for this separation.[2]

An initial screening of these CSPs at an analytical scale is recommended to identify the optimal stationary phase providing the best resolution and selectivity for this compound.

Experimental Protocol: Preparative HPLC

This protocol is a guideline for scaling up an analytical separation to a preparative scale. The starting point is based on a method developed for the closely related compound, N-acetyl-D/L-phenylalanine.[2]

Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump, a large-volume injector or autosampler, a preparative scale column oven, and a UV detector with a preparative flow cell.

  • Fraction collector.

  • Chiral Column: A preparative column packed with a suitable CSP (e.g., a polysaccharide-based or Pirkle-type phase). Column dimensions will depend on the desired scale (e.g., 20-50 mm internal diameter and 250 mm length).

  • Solvents: HPLC grade methanol, ethanol, isopropanol, hexane, and additives like acetic acid and triethylamine.

  • Sample: Racemic this compound.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Based on analytical scale separations of similar compounds, a mobile phase consisting of a polar organic solvent with acidic and basic additives is a good starting point.

    • Example Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to the highest possible concentration without causing precipitation. The solubility will be a critical factor for throughput.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Example for Scale-Up):

    • Column: Preparative column (e.g., 20 mm x 250 mm) packed with a 10 µm particle size polysaccharide-based CSP.

    • Mobile Phase: Isocratic elution with the optimized mobile phase from the analytical screening.

    • Flow Rate: The flow rate should be scaled up from the analytical method. For a 20 mm ID column, a starting flow rate of 15-20 mL/min can be considered.

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where both enantiomers have strong absorbance (e.g., 254 nm).

    • Injection Volume: The injection volume will depend on the column dimensions and the concentration of the sample solution. For a 20 mm ID column, injection volumes can range from 1 to 5 mL.

  • Optimization of Loading:

    • Perform loading studies by injecting increasing amounts of the sample onto the column.

    • Monitor the resolution between the enantiomeric peaks. The maximum sample load is reached when the resolution decreases to a minimum acceptable value (typically Rs ≥ 1.5 for baseline separation).

  • Fraction Collection:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Analyze the purity of the collected fractions using an analytical chiral HPLC method.

  • Post-Processing:

    • Combine the fractions of each pure enantiomer.

    • Remove the solvent by evaporation under reduced pressure.

Quantitative Data (Illustrative)

The following table provides an example of the expected performance for a preparative HPLC separation of this compound. These values are illustrative and will vary depending on the specific CSP, column dimensions, and optimized conditions.

ParameterValue
Column Polysaccharide-based CSP, 20 mm x 250 mm, 10 µm
Mobile Phase Methanol/Acetic Acid/Triethylamine (99.8:0.1:0.1 v/v/v)
Flow Rate 18 mL/min
Sample Load 100 mg per injection
Enantiomeric Excess (e.e.) > 99% for both enantiomers
Yield > 95% for each enantiomer
Throughput ~1 g/hour (estimated)

Experimental Workflow: Preparative HPLC

G cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separation Chiral Separation (Preparative Column) inject->separation detect UV Detection separation->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate enantiomers Pure Enantiomers evaporate->enantiomers

Caption: Workflow for preparative HPLC separation of this compound.

Method 2: Simulated Moving Bed (SMB) Chromatography

SMB chromatography is a continuous separation process that can significantly improve the efficiency of large-scale chiral separations.[3][4][5] It is particularly advantageous for binary separations, such as the resolution of enantiomers.

Principle of SMB

In SMB, a series of short columns are connected in a loop. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically shifted in the direction of the fluid flow, simulating the counter-current movement of the stationary phase. This allows for a continuous separation process where the less retained enantiomer is collected at the raffinate port and the more retained enantiomer at the extract port.

Experimental Protocol: SMB

The development of an SMB process starts with the determination of the adsorption isotherms of the enantiomers on the selected CSP.

Instrumentation and Materials:

  • SMB system with multiple columns (typically 4-8), pumps for eluent, feed, extract, and raffinate, and a series of multi-position valves.

  • Chiral Column: A set of identical columns packed with the selected CSP (e.g., polysaccharide-based).

  • Solvents and Sample: As per the preparative HPLC method.

Detailed Protocol:

  • CSP and Mobile Phase Selection:

    • Select a CSP and mobile phase that provide good selectivity (α > 1.2) for the enantiomers of this compound in analytical HPLC.

  • Determination of Adsorption Isotherms:

    • Perform frontal analysis or pulse-response experiments on a single analytical column to determine the adsorption isotherm parameters (e.g., Henry's constants) for each enantiomer.

  • SMB Operating Parameter Design:

    • Use the isotherm data to calculate the optimal operating parameters (flow rates in the different zones of the SMB unit and the switching time) using appropriate theoretical models (e.g., the triangle theory).

  • SMB Operation:

    • Set up the SMB system with the calculated parameters.

    • Continuously feed the racemic mixture and the eluent into the system.

    • Continuously collect the extract and raffinate streams.

  • Process Optimization:

    • Fine-tune the flow rates and switching time to maximize purity and throughput.

    • Monitor the purity of the extract and raffinate streams using analytical chiral HPLC.

Quantitative Data (Illustrative)

The following table presents potential performance data for an SMB separation of this compound.

ParameterValue
CSP Polysaccharide-based
Number of Columns 8
Column Dimensions 4.6 mm x 100 mm each
Mobile Phase Hexane/Ethanol
Enantiomeric Excess (e.e.) > 99% for both enantiomers
Yield > 98%
Productivity Significantly higher than batch preparative HPLC
Solvent Consumption Significantly lower than batch preparative HPLC

Logical Relationship: SMB Process

G cluster_input Inputs cluster_smb SMB System cluster_output Outputs racemate Racemic Feed smb_unit Multi-column Loop (Simulated Counter-current Flow) racemate->smb_unit eluent Eluent eluent->smb_unit extract Extract (More Retained Enantiomer) smb_unit->extract raffinate Raffinate (Less Retained Enantiomer) smb_unit->raffinate

Caption: Simplified logical diagram of the SMB separation process.

Method 3: Enzymatic Resolution

Enzymatic resolution is a well-established and highly efficient method for the large-scale production of enantiomerically pure amino acids. For this compound, acylase I is the enzyme of choice.

Principle of Enzymatic Resolution

Acylase I from sources such as porcine kidney or Aspergillus species stereospecifically hydrolyzes the N-acetyl group of L-phenylglycine, leaving the N-acetyl-D-phenylglycine unreacted. The resulting products, L-phenylglycine and N-acetyl-D-phenylglycine, can then be easily separated based on their different physical and chemical properties (e.g., solubility at different pH values).

Experimental Protocol: Enzymatic Resolution

Instrumentation and Materials:

  • pH-stat or a reaction vessel with pH control.

  • Stirred tank reactor.

  • Filtration or centrifugation equipment.

  • Acylase I (immobilized or free).

  • Racemic this compound.

  • Base for pH adjustment (e.g., NaOH or LiOH).

  • Acid for pH adjustment (e.g., HCl).

Detailed Protocol:

  • Reaction Setup:

    • Prepare an aqueous solution of racemic this compound.

    • Adjust the pH of the solution to the optimal pH for acylase I activity (typically around pH 7.5-8.0).

    • Add acylase I to the solution. The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.

    • Maintain the temperature at the optimum for the enzyme (e.g., 37 °C).

  • Enzymatic Hydrolysis:

    • Stir the reaction mixture and maintain the pH at the setpoint by the controlled addition of a base (e.g., 1 M NaOH) using a pH-stat. The consumption of base is an indicator of the reaction progress.

    • Monitor the reaction until 50% conversion is reached (i.e., all the L-enantiomer is hydrolyzed).

  • Product Separation:

    • After the reaction is complete, stop the reaction by adjusting the pH or by removing the enzyme (if immobilized).

    • Acidify the reaction mixture (e.g., to pH ~5) to precipitate the L-phenylglycine.

    • Separate the precipitated L-phenylglycine by filtration or centrifugation.

    • The remaining solution contains N-acetyl-D-phenylglycine.

  • Isolation of N-acetyl-D-phenylglycine:

    • Further acidify the filtrate (e.g., to pH ~2) to precipitate the N-acetyl-D-phenylglycine.

    • Isolate the N-acetyl-D-phenylglycine by filtration.

  • Racemization of the Unwanted Enantiomer (Optional):

    • The isolated N-acetyl-D-phenylglycine can be racemized and recycled to improve the overall process yield.

Quantitative Data (Illustrative)
ParameterValue
Enzyme Immobilized Acylase I
Substrate Concentration 5-10% (w/v)
pH 7.8
Temperature 37 °C
Conversion > 99% of the L-enantiomer
Enantiomeric Excess (e.e.) > 99% for L-phenylglycine
Yield > 90% for each enantiomer after separation

Experimental Workflow: Enzymatic Resolution

G cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemate This compound Solution ph_adjust1 Adjust pH to 7.8 racemate->ph_adjust1 add_enzyme Add Acylase I ph_adjust1->add_enzyme hydrolysis Hydrolysis at 37°C (pH-stat control) add_enzyme->hydrolysis reaction_mixture Reaction Mixture (L-phenylglycine + N-acetyl-D-phenylglycine) hydrolysis->reaction_mixture ph_adjust2 Acidify to pH 5 reaction_mixture->ph_adjust2 filter1 Filter L-phenylglycine ph_adjust2->filter1 ph_adjust3 Acidify Filtrate to pH 2 filter1->ph_adjust3 l_phg L-phenylglycine filter1->l_phg filter2 Filter N-acetyl-D-phenylglycine ph_adjust3->filter2 d_ac_phg N-acetyl-D-phenylglycine filter2->d_ac_phg

Caption: Workflow for the enzymatic resolution of this compound.

Conclusion

The large-scale chiral separation of this compound can be effectively achieved through several methodologies. Preparative HPLC offers high purity but can be costly in terms of solvent consumption and throughput for very large quantities. Simulated Moving Bed chromatography presents a more economical and efficient alternative for industrial-scale production. Enzymatic resolution with acylase I is a highly specific and established method that provides excellent enantiomeric purity and is well-suited for large-scale manufacturing. The choice of the optimal method will depend on factors such as the required scale of production, economic considerations, and available infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the development and implementation of robust chiral separation processes for this compound.

References

Application Notes and Protocols for the Resolution of DL-Phenylglycine Using Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure D-phenylglycine is a critical chiral building block in the pharmaceutical industry, primarily serving as a side chain for the synthesis of semi-synthetic β-lactam antibiotics such as ampicillin, cephalexin, and cefadroxil.[1] The enzymatic resolution of racemic DL-phenylglycine using Penicillin G Acylase (PGA) offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods. PGA, a robust industrial enzyme, exhibits remarkable enantioselectivity, enabling the separation of DL-phenylglycine into its constituent D- and L-enantiomers.[2]

These application notes provide a comprehensive overview and detailed protocols for the two primary strategies for DL-phenylglycine resolution using Penicillin G Acylase:

  • Enantioselective Hydrolysis of N-Acyl-DL-Phenylglycine: In this approach, the racemic mixture is first chemically acylated, and the resulting N-acyl-DL-phenylglycine is then subjected to enzymatic hydrolysis. Penicillin G acylase selectively hydrolyzes the N-acyl bond of the L-enantiomer, yielding L-phenylglycine and the corresponding acyl group. The unreacted N-acyl-D-phenylglycine can then be separated and subsequently hydrolyzed chemically to obtain D-phenylglycine.

  • Enantioselective Acylation of DL-Phenylglycine (or its esters): This method involves the direct enzymatic acylation of the racemic phenylglycine. The enzyme specifically catalyzes the acylation of the L-enantiomer, leaving the D-phenylglycine unreacted and in its free form, which can then be easily isolated.[3]

The use of immobilized Penicillin G Acylase is highly recommended for both strategies as it enhances enzyme stability, facilitates catalyst recovery and reuse, and simplifies downstream processing.[1][4]

Data Presentation: Comparison of Resolution Strategies

The following tables summarize key quantitative data for the two primary enzymatic resolution methods.

Table 1: Enantioselective Hydrolysis of N-Phenylacetyl-DL-Phenylglycine

ParameterValueReference
EnzymeImmobilized Penicillin G Acylase (IMEPGA)[4][5]
SubstrateN-Phenylacetyl-L-phenylglycine (L-PAPG)[4][5]
Optimal pH for Activity8.5[4][5]
Optimal Temperature for Activity50°C[4][5]
Apparent Km10 mM[4][5]
Reaction pH7.8[4][5]
Reaction Temperature37°C[4][5]
Substrate Concentration0.5% (w/v)[4][5]
Enzyme Concentration133 IU/gram of substrate[4][5]
Reaction Time45 minutes[4][5]
Conversion>97% hydrolysis of L-enantiomer[4][5]
Enzyme ReusabilityUp to 50 cycles[4][5]

Table 2: Enantioselective Acylation of DL-Phenylglycine Derivatives

ParameterValueReference
EnzymePenicillin G Acylase from Alcaligenes faecalis[6]
Substrateβ-Phenylalanine[6]
Acyl DonorPhenylacetamide[6]
Reaction MediumAqueous[6]
Optimal pH11[6]
Reaction Temperature25°C[6]
Molar Ratio (Acyl Donor:Substrate)3:1[6]
Enzyme Concentration8 U/mL[6]
Reaction Time45 - 90 minutes[6]
Conversion~50%[6]
Enantiomeric Excess (Product)>98%[6]
Enantiomeric Excess (Substrate)>95%[6]

Experimental Protocols

Protocol 1: Immobilization of Penicillin G Acylase on Chitosan (B1678972) Beads

This protocol describes the immobilization of Penicillin G Acylase from E. coli whole cells onto chitosan beads, a cost-effective and robust support.

Materials:

Procedure:

  • Cell Permeabilization:

    • Prepare a solution of 0.1% (w/v) CTAB in 0.1 M phosphate buffer (pH 7.0).

    • Suspend wet E. coli cells in the CTAB solution.

    • Gently stir the mixture at 45 rpm for 45 minutes at room temperature.

    • Recover the permeabilized cells by centrifugation.

  • Preparation of Chitosan Beads and Immobilization:

    • Prepare a 3% (w/v) chitosan solution in 3% (v/v) acetic acid.

    • Add the permeabilized cells to the chitosan solution.

    • Prepare a coagulation bath containing NaOH (1M):Methanol (80:20) and 5% (v/v) glutaraldehyde.

    • Add the cell-chitosan mixture drop-wise into the coagulation bath with gentle stirring (45 rpm) using a syringe.

    • Allow the beads to form and harden for 1 hour.

    • Wash the beads thoroughly with phosphate buffer (pH 7.0).

    • Store the immobilized enzyme beads in phosphate buffer at 4°C.

Protocol 2: Resolution of DL-Phenylglycine via Hydrolysis of N-Phenylthis compound

This protocol details the enzymatic hydrolysis of the L-enantiomer from a racemic mixture of N-phenylacetyl-phenylglycine.

Materials:

  • N-Phenylthis compound

  • Immobilized Penicillin G Acylase (from Protocol 1)

  • Phosphate buffer (0.1 M, pH 7.8)

  • Hydrochloric acid (for pH adjustment and subsequent hydrolysis)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a 0.5% (w/v) suspension of N-Phenylthis compound in 0.1 M phosphate buffer (pH 7.8).

    • Heat the suspension to 37°C in a stirred-tank reactor.

    • Add the immobilized Penicillin G Acylase at a concentration of 133 IU per gram of substrate.

    • Maintain the pH at 7.8 by the controlled addition of NaOH.

    • Continue the reaction for 45 minutes.

    • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • Product Separation:

    • Acidify the reaction mixture to precipitate the unreacted N-phenylacetyl-D-phenylglycine.

    • Filter the mixture to isolate the N-phenylacetyl-D-phenylglycine.

    • The filtrate contains the L-phenylglycine.

  • Recovery of D-Phenylglycine:

    • The isolated N-phenylacetyl-D-phenylglycine can be hydrolyzed using a strong acid (e.g., refluxing with HBr) to yield D-phenylglycine.[1]

Protocol 3: Resolution of DL-Phenylglycine via Enantioselective Acylation

This protocol describes the resolution of a racemic mixture of a phenylglycine derivative by selectively acylating the L-enantiomer.

Materials:

  • DL-β-phenylalanine

  • Penicillin G Acylase from Alcaligenes faecalis (free or immobilized)

  • Phenylacetamide

  • Aqueous buffer (pH 11)

Procedure:

  • Enzymatic Acylation:

    • Prepare a reaction mixture containing 0.1 M DL-β-phenylalanine and a 3-fold molar excess of phenylacetamide in an aqueous buffer (pH 11).

    • Equilibrate the reaction mixture to 25°C.

    • Initiate the reaction by adding Penicillin G Acylase to a final concentration of 8 U/mL.

    • Maintain the pH at 11 throughout the reaction.

    • Allow the reaction to proceed for 45-90 minutes, monitoring the conversion.

    • Stop the reaction (e.g., by filtration of the immobilized enzyme or by pH shift).

  • Product Separation:

    • The reaction mixture will contain unreacted D-β-phenylalanine and the acylated L-β-phenylalanine.

    • These can be separated based on their different physical and chemical properties (e.g., solubility at different pH values, chromatography).

Protocol 4: Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the phenylglycine enantiomers can be determined using chiral High-Performance Liquid Chromatography (HPLC) or mass spectrometry.[7]

Visualizations

Logical Relationship of Enzymatic Resolution

G cluster_0 Enantioselective Hydrolysis cluster_1 Enantioselective Acylation N-Acyl-DL-Phenylglycine N-Acyl-DL-Phenylglycine PGA_Hydrolysis Immobilized Penicillin G Acylase N-Acyl-DL-Phenylglycine->PGA_Hydrolysis L-Phenylglycine L-Phenylglycine PGA_Hydrolysis->L-Phenylglycine Selective Hydrolysis N-Acyl-D-Phenylglycine\n(unreacted) N-Acyl-D-Phenylglycine (unreacted) PGA_Hydrolysis->N-Acyl-D-Phenylglycine\n(unreacted) DL-Phenylglycine DL-Phenylglycine PGA_Acylation Penicillin G Acylase DL-Phenylglycine->PGA_Acylation N-Acyl-L-Phenylglycine N-Acyl-L-Phenylglycine PGA_Acylation->N-Acyl-L-Phenylglycine Selective Acylation D-Phenylglycine\n(unreacted) D-Phenylglycine (unreacted) PGA_Acylation->D-Phenylglycine\n(unreacted) Acyl Donor Acyl Donor Acyl Donor->PGA_Acylation

Caption: Logical flow of the two main strategies for DL-phenylglycine resolution.

Experimental Workflow for Immobilization and Hydrolytic Resolution

G A E. coli Cells with PGA B Permeabilize with CTAB A->B C Immobilize on Chitosan with Glutaraldehyde B->C D Immobilized PGA C->D F Enzymatic Hydrolysis (pH 7.8, 37°C) D->F E N-Acyl-DL-Phenylglycine (Substrate) E->F G Separate Immobilized PGA (Filtration) F->G H Reaction Mixture: L-Phenylglycine & N-Acyl-D-Phenylglycine F->H G->D Recycle I Acidify to Precipitate H->I J N-Acyl-D-Phenylglycine (Solid) I->J K L-Phenylglycine (Aqueous) I->K L Chemical Hydrolysis J->L M D-Phenylglycine L->M

Caption: Workflow for enzyme immobilization and subsequent hydrolytic resolution.

References

Application Notes and Protocols for the Immobilized Enzyme Resolution of N-Acetyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of racemic N-acetyl amino acids using immobilized enzymes is a cornerstone of modern biotechnology, providing an efficient and stereoselective method for the production of enantiomerically pure L- and D-amino acids. These chiral building blocks are of paramount importance in the pharmaceutical, food, and chemical industries. Immobilized enzymes offer significant advantages over their free counterparts, including enhanced stability, reusability, and simplified downstream processing, making them ideal for continuous industrial-scale operations.[1][2][3] This document provides detailed application notes and protocols for the resolution of N-acetyl amino acids using immobilized aminoacylase (B1246476), a key enzyme in this process.

Principle of the Method

The enzymatic resolution of N-acetyl-DL-amino acids is based on the stereospecific hydrolysis of the N-acyl group from the L-enantiomer by an aminoacylase (E.C. 3.5.1.14), yielding the corresponding L-amino acid and leaving the N-acetyl-D-amino acid unreacted.[4] The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be easily separated due to their different physicochemical properties, such as solubility and charge. The unreacted N-acetyl-D-amino acid can be racemized and recycled, allowing for a theoretical yield of 100% for the desired L-amino acid.

Experimental Workflows

The following diagram illustrates the general workflow for the immobilized enzyme resolution of N-acetyl amino acids.

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Downstream Processing A Enzyme Source Selection (e.g., Aspergillus oryzae) C Immobilization of Aminoacylase A->C B Support Material Selection (e.g., DEAE-Sephadex) B->C E Enzymatic Hydrolysis in Bioreactor C->E D Preparation of N-acetyl-DL-amino acid Substrate D->E F Separation of L-amino acid and N-acetyl-D-amino acid E->F G Purification and Crystallization of L-amino acid F->G H Racemization and Recycling of N-acetyl-D-amino acid F->H

General workflow for enzymatic resolution.

Key Experimental Protocols

Protocol 1: Immobilization of Aminoacylase on DEAE-Sephadex A-25

This protocol describes the immobilization of aminoacylase by ion-exchange absorption, a widely used method for this application.[1][5]

Materials:

  • Aminoacylase from Aspergillus oryzae

  • DEAE-Sephadex A-25

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Cobalt chloride (CoCl₂) solution (1 M)

  • N-acetyl-DL-alanine

  • Deionized water

Procedure:

  • Preparation of the Support: Swell 10 g of DEAE-Sephadex A-25 in deionized water overnight. Wash the swollen support extensively with deionized water and then equilibrate with 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Solution Preparation: Dissolve a known amount of aminoacylase in 0.1 M phosphate buffer (pH 7.0).

  • Immobilization: Add the enzyme solution to the equilibrated DEAE-Sephadex A-25. Stir the suspension gently at 4°C for 24 hours to allow for ionic binding of the enzyme to the support.

  • Washing: After incubation, filter the immobilized enzyme preparation and wash thoroughly with 0.1 M phosphate buffer (pH 7.0) to remove any unbound enzyme.

  • Storage: Store the immobilized aminoacylase at 4°C in a suitable buffer until use.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-alanine

This protocol outlines the batch resolution of N-acetyl-DL-alanine using the immobilized aminoacylase.

Materials:

  • Immobilized aminoacylase on DEAE-Sephadex A-25

  • N-acetyl-DL-alanine

  • Cobalt chloride (CoCl₂) solution (10 mM)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (1 M) for pH adjustment

  • Reaction vessel (e.g., stirred tank reactor)

Procedure:

  • Substrate Preparation: Prepare a solution of N-acetyl-DL-alanine in deionized water. The concentration can be optimized, but a typical starting point is 0.2 M.

  • Reaction Setup: Add the substrate solution to the reaction vessel. Add CoCl₂ solution to a final concentration of 0.5 mM as it is a known activator for aminoacylase.[5][6] Adjust the pH of the solution to the optimal range for the enzyme, typically between 7.0 and 8.0, using NaOH or HCl.[5][6]

  • Enzymatic Reaction: Add the immobilized aminoacylase to the reaction vessel. Maintain the reaction at the optimal temperature, which is generally between 37°C and 65°C.[5][6]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the formation of L-alanine. This can be done using techniques such as ninhydrin (B49086) colorimetry or HPLC.

  • Reaction Termination: Once the desired conversion is reached (typically close to 50%, indicating complete hydrolysis of the L-enantiomer), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

  • Enzyme Recovery and Reuse: The recovered immobilized enzyme can be washed with buffer and reused in subsequent batches. Its operational stability should be monitored over several cycles.[5][6]

Protocol 3: Product Separation and Analysis

This protocol describes a general method for the separation of the L-amino acid from the unreacted N-acetyl-D-amino acid.

Materials:

  • Reaction mixture from Protocol 2

  • Ion-exchange chromatography column (e.g., Dowex 50W-X8)

  • Ammonia (B1221849) solution

  • Ninhydrin reagent

  • HPLC system with a chiral column (for optical purity determination)

Procedure:

  • Separation by Ion-Exchange Chromatography:

    • Acidify the reaction mixture to a pH of approximately 3.0.

    • Load the acidified mixture onto a cation-exchange column (e.g., Dowex 50W-X8).

    • The N-acetyl-D-amino acid will not bind to the column and can be collected in the flow-through.

    • Elute the bound L-amino acid from the column using an ammonia solution.

  • Quantification of L-amino acid: The concentration of the eluted L-alanine can be determined using the ninhydrin colorimetric assay.[6]

  • Determination of Optical Purity: The enantiomeric excess (e.e.) of the produced L-alanine should be determined using a suitable analytical method, such as chiral HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for the immobilized enzyme resolution of various N-acetyl amino acids.

Table 1: Optimal Reaction Conditions for Enzymatic Resolution

N-acetyl Amino AcidEnzyme SourceImmobilization SupportOptimal pHOptimal Temp. (°C)Metal Ion ActivatorReference
N-acetyl-DL-methionineNot SpecifiedNot Specified7.537Co²⁺ (0.5 mmol/L)[6]
N-acetyl-DL-3-methoxy-alanineMicrobial cellsNot Specified7.050Co²⁺, Mg²⁺[6]
N-acetyl-DL-alaninePig Kidney AminoacylaseDEAE-Sephadex A-258.065Co²⁺[5]
N-acetyl-DL-valineImmobilized cellsNot Specified6.050CoCl₂ (0.1 mmol/L)[6]

Table 2: Performance of Immobilized Aminoacylase Systems

N-acetyl Amino AcidYield/ConversionOptical PurityOperational StabilityReference
N-acetyl-DL-methionine45% yield of L-Met~95.4%Not Specified[6]
N-acetyl-L-3-methoxy-alanine96% molar conversionNot SpecifiedNot Specified[6]
N-acetyl-DL-alanine~70% of theoretical yieldNot SpecifiedNo significant loss of activity for at least 300 h[5]
N-acetyl-L-valine90.8% average conversion over 10 cyclesNot SpecifiedStable for 10 continuous uses[6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the dynamic kinetic resolution of N-acetyl amino acids, which can be achieved by coupling the enzymatic resolution with a racemization step.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Resolution cluster_2 Racemization A N-acetyl-DL-amino acid B N-acetyl-L-amino acid A->B C N-acetyl-D-amino acid A->C D L-amino acid B->D Immobilized Aminoacylase E Racemase or Chemical Racemization C->E E->A Recycle

Dynamic kinetic resolution process.

Conclusion

The use of immobilized enzymes for the resolution of N-acetyl amino acids is a mature and highly effective technology. By following the protocols outlined in this document and considering the summarized quantitative data, researchers and professionals in drug development can efficiently produce enantiomerically pure amino acids. The robustness and reusability of immobilized enzymes make this an economically viable and environmentally friendly approach for the synthesis of chiral molecules. Further optimization of immobilization techniques and bioreactor design can lead to even greater process efficiencies.

References

Application Notes and Protocols for Diastereoselective Crystallization using N-Acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-acetylated amino acids in diastereoselective crystallization, a powerful technique for the resolution of racemic mixtures. This method is of significant interest in the pharmaceutical industry for the production of enantiomerically pure active pharmaceutical ingredients (APIs).

Introduction to Diastereoselective Crystallization

Diastereoselective crystallization is a classical and widely applicable technique for separating enantiomers. It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal structure. This difference allows for their separation by conventional crystallization methods. N-acetylated amino acids are a versatile class of chiral resolving agents due to their ready availability in enantiomerically pure forms, their structural diversity, and their ability to form well-defined crystalline salts with a variety of racemic compounds.

The general principle involves three key steps:

  • Diastereomer Formation: The racemic mixture (e.g., an amine, alcohol, or carboxylic acid) is reacted with an enantiomerically pure N-acetylated amino acid to form a mixture of two diastereomeric salts.

  • Crystallization: The diastereomeric salt mixture is dissolved in a suitable solvent system, and conditions are optimized to induce the selective crystallization of the less soluble diastereomer.

  • Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated to break the ionic bond, regenerating the chiral resolving agent and yielding the desired enantiomer in high optical purity.

Logical Workflow for Diastereoselective Crystallization

The following diagram illustrates the typical workflow for a diastereoselective crystallization process.

Diastereoselective_Crystallization_Workflow Workflow of Diastereoselective Crystallization cluster_prep Preparation cluster_process Process cluster_separation Separation & Purification racemate Racemic Mixture (e.g., amine, alcohol) dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent N-Acetylated Amino Acid (Single Enantiomer) resolving_agent->dissolution crystallization Controlled Crystallization (Cooling, Evaporation, etc.) dissolution->crystallization filtration Filtration crystallization->filtration solid_phase Solid Phase: Less Soluble Diastereomer filtration->solid_phase liquid_phase Liquid Phase (Mother Liquor): More Soluble Diastereomer filtration->liquid_phase liberation Liberation of Enantiomer (e.g., Acid/Base Treatment) solid_phase->liberation pure_enantiomer Optically Pure Enantiomer liberation->pure_enantiomer recycle Recovery & Recycling of Resolving Agent liberation->recycle

Caption: A schematic overview of the key stages in a typical diastereoselective crystallization process.

Quantitative Data Summary

The following tables summarize quantitative data from various diastereoselective crystallization experiments using N-acetylated amino acids and related chiral acids as resolving agents. This data allows for a comparative analysis of the effectiveness of different resolving agents for various racemic compounds.

Table 1: Resolution of Racemic Amines

Racemic AmineResolving AgentSolventYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
(RS)-α-MethylbenzylamineN-Tosyl-(S)-phenylalanine2-Propanol4192>99[1]
(RS)-α-MethylbenzylamineN-Tosyl-(S)-phenylalanineDioxane/Methanol (B129727)3093>99[1]
DL-Phenylalanine methyl esterN-Acetyl-D-phenylglycineWater81.2N/A98.1[2]

Table 2: Resolution of Racemic Carboxylic Acids

Racemic Carboxylic AcidResolving AgentSolventYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Reference
Racemic Ibuprofen (B1674241)(S)-(-)-α-phenethylamine0.5M KOH (aq)N/AN/AHigh[3]
Racemic Mandelic AcidL-PhenylalanineAqueousN/AN/Aup to 85[4]

(Note: N/A indicates data not available in the cited source. The yield and ee values can be highly dependent on the specific experimental conditions.)

Experimental Protocols

Protocol 1: Resolution of DL-Phenylalanine Methyl Ester with N-Acetyl-D-phenylglycine[2]

This protocol describes the chemical resolution of racemic DL-phenylalanine methyl ester using the readily available and non-toxic N-acetyl-D-phenylglycine as the resolving agent.

Materials:

  • DL-Phenylalanine methyl ester

  • N-Acetyl-D-phenylglycine

  • Deionized water

  • Hydrochloric acid (6 M)

  • Sodium hydroxide (B78521)

  • Ethanol

Equipment:

  • Reaction flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • pH meter

  • Polarimeter for measuring optical purity

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction flask, dissolve DL-phenylalanine methyl ester (0.1 mol) in water (40 mL).

    • Add N-acetyl-D-phenylglycine (0.075 mol) to the solution.

    • Adjust the pH of the mixture to 5-6 using a sodium hydroxide solution.

    • Stir the mixture in an ice bath for 2 hours to facilitate the crystallization of the diastereomeric salt.

  • Isolation of the Less Soluble Diastereomer:

    • Filter the resulting crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester using a Büchner funnel.

    • Wash the collected crystals three times with a small amount of cold water.

    • Dry the crystals.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Adjust the pH to 1-2 with 6 M hydrochloric acid to protonate the phenylalanine methyl ester.

    • Extract the liberated N-acetyl-D-phenylglycine with a suitable organic solvent (e.g., ethyl acetate) for recovery and recycling.

    • Adjust the pH of the aqueous layer to 9-10 with a sodium hydroxide solution to deprotonate the phenylalanine methyl ester.

    • Extract the D-phenylalanine methyl ester with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the D-phenylalanine methyl ester.

  • Determination of Optical Purity:

    • Determine the enantiomeric excess of the obtained D-phenylalanine methyl ester using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Protocol 2: Resolution of (RS)-α-Methylbenzylamine with N-Tosyl-(S)-phenylalanine[1]

This protocol details the resolution of racemic α-methylbenzylamine using N-tosyl-(S)-phenylalanine, highlighting the influence of the solvent on which diastereomer crystallizes.

Materials:

  • (RS)-α-Methylbenzylamine

  • N-Tosyl-(S)-phenylalanine

  • 2-Propanol

  • Dioxane

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Diastereomeric Salt Formation and Crystallization (in 2-Propanol):

    • Dissolve (RS)-α-methylbenzylamine (1.0 equiv) and N-tosyl-(S)-phenylalanine (1.0 equiv) in 2-propanol by heating to reflux.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the crystalline salt by filtration and wash with a small amount of cold 2-propanol.

    • Dry the salt. In this solvent system, the (S)-amine • (S)-acid salt is less soluble.

  • Diastereomeric Salt Formation and Crystallization (in Dioxane/Methanol):

    • Follow the same procedure as above, but use a mixture of dioxane and methanol as the solvent. In this system, the (R)-amine • (S)-acid salt is the less soluble diastereomer.

  • Liberation of the Enantiomer:

    • Treat the isolated diastereomeric salt with an aqueous solution of sodium hydroxide to deprotonate the amine.

    • Extract the free amine with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the optically enriched α-methylbenzylamine.

    • The aqueous layer can be acidified with hydrochloric acid to recover the N-tosyl-(S)-phenylalanine.

  • Determination of Enantiomeric Purity:

    • Determine the enantiomeric excess of the resolved α-methylbenzylamine by chiral HPLC or by measuring its specific rotation.

Signaling Pathways and Logical Relationships

Principle of Diastereomeric Salt Resolution

The following diagram illustrates the fundamental principle of separating enantiomers via the formation of diastereomers with distinct physical properties.

Diastereomer_Principle Principle of Diastereomeric Resolution cluster_input Initial Mixture cluster_output Diastereomeric Mixture racemate Racemate (R-Substrate + S-Substrate) (Identical Physical Properties) diastereomer1 Diastereomer 1 (R-Substrate • S-Acid) racemate->diastereomer1 diastereomer2 Diastereomer 2 (S-Substrate • S-Acid) racemate->diastereomer2 resolving_agent Chiral Resolving Agent (e.g., S-Acid) resolving_agent->diastereomer1 resolving_agent->diastereomer2 properties Different Physical Properties (e.g., Solubility, Melting Point)

Caption: Formation of diastereomers with different properties from a racemic mixture.

Conclusion

Diastereoselective crystallization using N-acetylated amino acids is a robust and versatile method for the resolution of racemic compounds. The choice of the N-acetylated amino acid and the crystallization solvent are critical parameters that must be optimized for each specific separation. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of chiral separations and drug development, providing a solid foundation for the development of efficient and scalable resolution processes.

References

Application of Acetyl-DL-phenylglycine in the Preparation of Enantiopure Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiopure pharmaceuticals are of paramount importance in modern medicine, as the stereochemistry of a drug molecule can significantly influence its pharmacological activity, efficacy, and safety profile. Acetyl-DL-phenylglycine serves as a key racemic starting material for the production of enantiomerically pure D- and L-phenylglycine, which are crucial chiral building blocks for a variety of pharmaceuticals. The differential biological activity of enantiomers necessitates their separation, a process for which enzymatic kinetic resolution of N-acetylated amino acids has proven to be a highly efficient and environmentally benign method.

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, biocatalysis, and pharmaceutical manufacturing. The protocols herein describe the use of specific enzymes to selectively hydrolyze the L-enantiomer of this compound, allowing for the separation of the desired enantiomers. Furthermore, this document outlines the subsequent chemical hydrolysis of the remaining N-acetyl-D-phenylglycine to yield D-phenylglycine, a vital component in the synthesis of semi-synthetic β-lactam antibiotics.

Application Notes

The primary application of this compound in the context of enantiopure pharmaceuticals lies in its role as a substrate for enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of this compound, enzymes such as Acylase I from porcine kidney or Penicillin G Acylase are commonly employed.

These enzymes selectively catalyze the hydrolysis of the acetyl group from N-acetyl-L-phenylglycine to produce L-phenylglycine and acetic acid. The N-acetyl-D-phenylglycine remains unreacted. This enzymatic transformation allows for the separation of the two enantiomers based on their different chemical properties. The resulting L-phenylglycine is a valuable chiral intermediate for various pharmaceuticals, including neurokinin NK1 receptor antagonists and thymidylate synthase inhibitors[1].

The unreacted N-acetyl-D-phenylglycine can be easily separated from the reaction mixture and subsequently hydrolyzed under acidic conditions to yield enantiomerically pure D-phenylglycine. D-phenylglycine is a critical side chain precursor for the synthesis of numerous semi-synthetic β-lactam antibiotics, such as ampicillin, amoxicillin, and cephalexin[2][3][4].

For enhanced efficiency, the kinetic resolution can be coupled with in-situ racemization of the unreacted enantiomer in a process known as dynamic kinetic resolution (DKR). This approach can theoretically achieve a 100% yield of the desired enantiomer from the racemic starting material. Racemization of N-acetyl-D-phenylglycine can be achieved using various chemical catalysts.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound using Porcine Kidney Acylase I

This protocol describes the enantioselective hydrolysis of N-acetyl-L-phenylglycine from a racemic mixture using Acylase I.

Materials:

  • This compound

  • Porcine Kidney Acylase I (e.g., Sigma-Aldrich, specific activity ≥ 2000 units/mg protein)

  • 0.1 M Phosphate (B84403) buffer (pH 7.5)

  • 0.5 M Cobalt Chloride (CoCl₂) solution (optional, as a cofactor)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • pH meter

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Substrate Preparation: Dissolve this compound (e.g., 10 g, 51.8 mmol) in 200 mL of 0.1 M phosphate buffer (pH 7.5) in a reaction vessel. Adjust the pH to 7.5 with 1 M NaOH if necessary.

  • Enzyme Addition: Add Porcine Kidney Acylase I (e.g., 100 mg). If required by the enzyme specifications, add a small amount of 0.5 M CoCl₂ solution as a cofactor (e.g., 1 mL).

  • Enzymatic Reaction: Stir the mixture at a constant temperature (e.g., 37 °C) and monitor the reaction progress. The reaction can be monitored by measuring the amount of L-phenylglycine produced using chiral HPLC (see Protocol 3). The reaction is typically complete within 24 hours, indicated by the consumption of approximately 50% of the starting material.

  • Enzyme Deactivation: Once the reaction has reached approximately 50% conversion, deactivate the enzyme by heating the mixture to 80-90 °C for 15 minutes or by adjusting the pH to a value outside its active range.

  • Work-up and Separation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 5.0 with 1 M HCl. This will cause the L-phenylalanine to precipitate.

    • Isolate the precipitated L-phenylalanine by filtration, wash with cold deionized water, and dry under vacuum.

    • The filtrate contains the unreacted N-acetyl-D-phenylglycine. Acidify the filtrate further to pH 2.0 with 1 M HCl.

    • Extract the N-acetyl-D-phenylglycine from the aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain N-acetyl-D-phenylglycine as a solid.

Protocol 2: Acid Hydrolysis of N-acetyl-D-phenylglycine

This protocol describes the conversion of the recovered N-acetyl-D-phenylglycine to D-phenylglycine.

Materials:

  • N-acetyl-D-phenylglycine (from Protocol 1)

  • 6 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • pH meter

  • Filtration apparatus

Procedure:

  • Reaction Setup: Place the N-acetyl-D-phenylglycine (e.g., 4.5 g) in a round-bottom flask and add 50 mL of 6 M HCl.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution to pH 7.0 with 1 M NaOH. This will cause the D-phenylglycine to precipitate.

    • Isolate the precipitated D-phenylglycine by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Chiral HPLC Analysis of this compound and Phenylglycine Enantiomers

This protocol provides a method for determining the enantiomeric excess (e.e.) of the starting material and the products.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) is suitable for N-blocked amino acids. For free amino acids, a crown ether-based chiral column can be used.

  • Mobile Phase for N-acetyl-phenylglycine: A mixture of methanol (B129727), acetic acid, and triethylamine (B128534) (e.g., 100% methanol with 0.1% acetic acid and 0.1% triethylamine).

  • Mobile Phase for Phenylglycine: An aqueous solution of perchloric acid (e.g., 16.3 g/L of 70% perchloric acid in water).

  • Solvents: HPLC grade methanol, acetic acid, triethylamine, and perchloric acid.

  • Sample: Reaction aliquots or purified products dissolved in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Detection: Inject a small volume of the sample (e.g., 10 µL) onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times (retention times may vary depending on the specific column and conditions). Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the enzymatic resolution of this compound.

Table 1: Enzymatic Resolution of this compound using Porcine Kidney Acylase I

ParameterValueReference
SubstrateN-acetyl-DL-phenylglycine[5]
EnzymeHog Kidney Acylase I[5]
Conversion of L-enantiomer100%[5]
Isolated Yield of L-phenylglycine36%[5]
Enantiomeric Excess of L-phenylglycine>99%[5]
Isolated Yield of D-phenylglycine (after hydrolysis)26%[5]
Enantiomeric Excess of D-phenylglycine>95%[5]

Table 2: Enzymatic Resolution of Phenylglycine Derivatives using Immobilized Penicillin G Acylase

ParameterValueReference
SubstrateDL-phenylacetyl-phenylglycine (DL-PAPG)[3]
EnzymeImmobilized Penicillin G Acylase (IMEPGA)[3]
Optimal pH8.5[3]
Optimal Temperature50 °C[3]
Substrate Concentration0.5% (w/v)[3]
Enzyme Concentration133 IU/g of substrate[3]
Reaction Time for >97% Hydrolysis of L-enantiomer45 min[3]

Visualizations

Enzymatic_Kinetic_Resolution cluster_1 Enzymatic Resolution cluster_2 Separation cluster_3 Products Start This compound (Racemic Mixture) Enzyme Acylase I or Penicillin G Acylase Reaction Enantioselective Hydrolysis of L-enantiomer Enzyme->Reaction Separation Work-up & Purification Reaction->Separation Product_L L-Phenylglycine Separation->Product_L Intermediate_D N-acetyl-D-phenylglycine Separation->Intermediate_D

Caption: Workflow for the enzymatic kinetic resolution of this compound.

D_Phenylglycine_Synthesis cluster_0 Starting Material cluster_1 Chemical Synthesis cluster_2 Product Start N-acetyl-D-phenylglycine (from Resolution) Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) Start->Hydrolysis Product_D D-Phenylglycine Hydrolysis->Product_D Pharmaceutical_Application cluster_D Applications of D-Phenylglycine cluster_L Applications of L-Phenylglycine D_Phg D-Phenylglycine Ampicillin Ampicillin D_Phg->Ampicillin Amoxicillin Amoxicillin D_Phg->Amoxicillin Cephalexin Cephalexin D_Phg->Cephalexin L_Phg L-Phenylglycine NK1_Antagonists Neurokinin NK1 Receptor Antagonists L_Phg->NK1_Antagonists TS_Inhibitors Thymidylate Synthase Inhibitors L_Phg->TS_Inhibitors

References

Troubleshooting & Optimization

Troubleshooting poor crystal formation in diastereomeric salt resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is no crystallization occurring after I've mixed my racemic compound and resolving agent?

A: This is a common issue that typically points to factors related to solubility and supersaturation. The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated to induce crystal formation.[1][2]

  • High Solubility: The salts might be too soluble in your solvent system.[1]

  • Insufficient Supersaturation: The concentration of the salt could be below its solubility limit at the current temperature.[1][2]

  • Inhibition of Nucleation: Impurities in the mixture can sometimes prevent the formation of crystal nuclei.[1]

To address this, you can try the following:

  • Increase the concentration by carefully evaporating some of the solvent.[1][2]

  • Introduce an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[1][2]

  • Lower the crystallization temperature, as solubility generally decreases with temperature.[1]

  • If you have them, add a few seed crystals of the desired diastereomeric salt to encourage crystallization.[1]

  • As a last resort, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[2]

Q2: My product is "oiling out" instead of forming crystals. What's causing this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase.[1][3] This often happens when the level of supersaturation is too high or the crystallization temperature is above the melting point of the solvated salt.[1][3]

Troubleshooting steps include:

  • Reduce Supersaturation: Use a more dilute solution or slow down the cooling rate significantly.[1] If using an anti-solvent, add it much more slowly and potentially at a higher temperature.[1]

  • Adjust Temperature: Try to find a solvent system that allows crystallization to occur at a higher temperature, well below the salt's melting point.[1] Conversely, a lower temperature may also prevent oiling out.[3]

  • Increase Agitation: Ensure the solution is being stirred properly.[1]

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a large portion of your target diastereomer is staying in the mother liquor.[1] This can be due to the suboptimal solubility of the desired salt or premature isolation of the crystals.[1]

To improve the yield:

  • Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also help.[1]

  • Recycle the Mother Liquor: The mother liquor is enriched with the other diastereomer. In industrial processes, it's common to recover the resolving agent and racemize and recycle the undesired enantiomer.[2]

  • Consider Crystallization-Induced Diastereomeric Transformation (CIDT): In some systems, the undesired diastereomer in solution can be converted into the desired one as it crystallizes, potentially leading to a theoretical yield of 100%.[2][4]

Q4: The diastereomeric excess (d.e.) of my crystals is low. How can I improve the purity?

A: Low diastereomeric purity suggests that the undesired diastereomer is co-precipitating with the desired one.[2] This can happen if the solubility difference between the two salts is small or if a solid solution is forming.[2]

Strategies to improve diastereomeric excess:

  • Solvent Optimization: A different solvent or solvent mixture may provide a greater solubility difference between the two diastereomeric salts.[2][3] A systematic solvent screen is often the most effective approach.[3]

  • Temperature Optimization: The solubility difference can be temperature-dependent.[2] Investigate how changing the crystallization temperature affects the purity.[2]

  • Control the Cooling Rate: A slower cooling rate often allows for more selective crystallization.[3][5]

  • Recrystallization: Recrystallizing the obtained salt, sometimes in a different solvent, can significantly enhance the diastereomeric excess.[3][5]

  • Allow for Equilibration: Sometimes, the less stable, more soluble diastereomer crystallizes faster (kinetic product). Allowing the mixture to stir for a longer period may allow the system to equilibrate and form the more stable, less soluble diastereomer (thermodynamic product).[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during diastereomeric salt resolution experiments.

Logical Troubleshooting Workflow

G start_node Experiment Start problem_node What is the issue? start_node->problem_node Observe Outcome solution_node Increase Concentration Add Anti-solvent Lower Temperature Seeding problem_node->solution_node No Crystals outcome_node Successful Crystallization problem_node->outcome_node Good Crystals solution_node2 Reduce Supersaturation Slower Cooling Adjust Temperature problem_node->solution_node2 Oiling Out solution_node3 Solvent Screen Optimize Temperature Slower Cooling Recrystallize problem_node->solution_node3 Low Purity (d.e.) solution_node4 Optimize Solvent/Temp Recycle Mother Liquor Consider CIDT problem_node->solution_node4 Low Yield solution_node->outcome_node Success bad_outcome_node Re-evaluate Resolving Agent and Solvent Choice solution_node->bad_outcome_node Still No Crystals solution_node2->outcome_node Success bad_outcome_node2 Systematic Solvent Screening Required solution_node2->bad_outcome_node2 Still Oiling Out solution_node3->outcome_node Success bad_outcome_node3 Consider Solid Solution Formation / Phase Diagram solution_node3->bad_outcome_node3 Purity Still Low solution_node4->outcome_node Success bad_outcome_node4 Check Eutectic Point and Phase Diagram solution_node4->bad_outcome_node4 Yield Still Low

Caption: A flowchart for troubleshooting common crystallization issues.

Data Presentation

Effective troubleshooting often relies on systematic screening and data comparison. Organize your experimental data in tables to easily identify promising conditions.

Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization

Solvent SystemDielectric Constant (ε)Yield (%)Diastereomeric Excess (d.e.) (%)Crystal Quality
Methanol32.73575Small Needles
Ethanol24.54288Well-formed Prisms
Isopropanol19.94895Large Blocks
Acetonitrile37.52560Oiled Out
Ethyl Acetate6.05592Plates
Toluene2.41540Amorphous Solid
Water80.1520No Crystals

Note: This data is for illustrative purposes only and will vary based on the specific compounds and conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: Dissolve the racemic compound (1.0 eq.) and the resolving agent (0.5-1.0 eq.) in a suitable solvent at an elevated temperature until the solution is clear.[2][5]

  • Salt Formation: Stir the solution for a short period to ensure complete salt formation.[1]

  • Cooling: Allow the solution to cool slowly to the desired crystallization temperature. A controlled, slow cooling process is generally preferred.[5]

  • Maturation: Once cooled, allow the mixture to stir at the final temperature for a period (e.g., a few hours to overnight) to let the system reach equilibrium.[2]

  • Isolation: Collect the crystals via vacuum filtration.[1][5]

  • Washing: Wash the collected crystals sparingly with a small amount of cold solvent to remove any residual mother liquor.[1][5]

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

  • Analysis: Determine the yield and melting point of the crystalline salt. Assess the diastereomeric purity using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Capillary Electrophoresis (CE).[1]

General Experimental Workflow

G cluster_prep Preparation cluster_main Crystallization Process cluster_analysis Analysis & Liberation A Dissolve Racemic Mixture C Combine Solutions & Form Salt A->C B Dissolve Resolving Agent B->C D Controlled Cooling & Maturation C->D E Filter & Wash Crystals D->E F Dry Crystals E->F G Analyze Yield & Purity (d.e.) F->G H Liberate Enantiomer from Salt G->H

Caption: The general workflow for a diastereomeric salt resolution experiment.

Protocol 2: High-Throughput Solvent Screening

  • Preparation: Prepare a stock solution of the racemic compound and the resolving agent in a volatile solvent like methanol.

  • Dispensing: Dispense a fixed volume of the stock solution into each well of a 96-well plate.

  • Evaporation: Evaporate the initial solvent completely, leaving a solid residue of the diastereomeric salts in each well.

  • Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the respective wells.

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Analysis: After equilibration, analyze the contents of each well. If solids have formed, isolate them and analyze their diastereomeric purity (e.g., by HPLC or NMR) to identify the most selective solvent systems.[2]

Key Parameter Relationships

The success of a diastereomeric salt resolution is dependent on the interplay of several key parameters. Understanding these relationships is crucial for effective optimization.

G Solvent Solvent Choice Purity Purity (d.e.) Solvent->Purity Impacts Solubility Difference Yield Yield Solvent->Yield Temp Temperature Temp->Purity Affects Solubility Difference Temp->Yield Concentration Concentration Concentration->Purity Affects Supersaturation Concentration->Yield Purity->Yield Often a Trade-off CoolingRate Cooling Rate CoolingRate->Purity Kinetic vs. Thermodynamic Control ResolvingAgent Resolving Agent ResolvingAgent->Purity ResolvingAgent->Yield

Caption: The interdependence of key parameters in diastereomeric salt crystallization.

References

How to improve low enantiomeric excess with Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the enantiomeric excess (ee) in the resolution of Acetyl-DL-phenylglycine.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge in the resolution of racemic mixtures. This guide provides a structured approach to identifying and addressing the root causes of suboptimal ee in both enzymatic and chemical resolution of this compound.

Issue: Low Enantiomeric Excess in Enzymatic Resolution

Question: My enzymatic resolution of this compound results in a low enantiomeric excess for both the product and the unreacted starting material. What are the potential causes and how can I improve the ee?

Answer: Low enantiomeric excess in enzymatic kinetic resolution can stem from several factors related to enzyme activity, selectivity, and reaction conditions. Below is a troubleshooting workflow and detailed explanations of potential causes and their solutions.

G start Low Enantiomeric Excess (ee) suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions enzyme_issue Enzyme-Related Issue? suboptimal_conditions->enzyme_issue No optimize_ph Optimize pH suboptimal_conditions->optimize_ph Yes substrate_issue Substrate/Product Issue? enzyme_issue->substrate_issue No check_enzyme_activity Verify Enzyme Activity & Purity enzyme_issue->check_enzyme_activity Yes check_substrate_purity Check Substrate Purity substrate_issue->check_substrate_purity Yes optimize_temp Optimize Temperature optimize_ph->optimize_temp optimize_conc Optimize Substrate/Enzyme Concentration optimize_temp->optimize_conc high_ee High Enantiomeric Excess Achieved optimize_conc->high_ee immobilize_enzyme Consider Enzyme Immobilization check_enzyme_activity->immobilize_enzyme immobilize_enzyme->high_ee product_inhibition Address Product Inhibition check_substrate_purity->product_inhibition racemization Check for Racemization product_inhibition->racemization racemization->high_ee

Caption: Troubleshooting workflow for low enantiomeric excess in enzymatic resolution.

Potential Cause Detailed Explanation & Suggested Solutions
Suboptimal pH Enzyme activity and enantioselectivity are highly dependent on pH. The optimal pH for the enzyme may not have been met. For instance, Penicillin G acylase exhibits maximum activity at a pH of 8.5.[1][2] Solution: Perform a pH screening study. Prepare a series of buffered solutions with varying pH values (e.g., in 0.5 unit increments around the reported optimum) and monitor the reaction for both conversion and enantiomeric excess.
Suboptimal Temperature Temperature affects both the rate of reaction and the enzyme's enantioselectivity. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. Conversely, lowering the temperature can improve the enantiomeric ratio (E).[3] Solution: Conduct the enzymatic resolution at a range of temperatures (e.g., 25°C, 37°C, 50°C). Note that for some lipases, lowering the temperature has been shown to improve enantioselectivity.[3] For Penicillin G acylase, a temperature of 50°C has been reported as optimal for activity.[1][2]
Incorrect Enzyme or Substrate Concentration High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity. The ratio of enzyme to substrate is also a critical parameter. Solution: Vary the substrate concentration while keeping the enzyme concentration constant, and vice versa. Monitor the initial reaction rates and the enantiomeric excess at around 50% conversion.
Enzyme Denaturation or Low Activity Improper storage, handling, or the presence of inhibitors can lead to a loss of enzyme activity and selectivity. Solution: Ensure the enzyme has been stored at the recommended temperature and avoid repeated freeze-thaw cycles. Test the enzyme's activity with a known standard substrate. If inhibitors are suspected, consider purifying the substrate or using a different buffer system.
Product Inhibition The product of the enzymatic reaction (the deacylated amino acid or the acylated product) may inhibit the enzyme, leading to a decrease in reaction rate and potentially affecting the observed enantioselectivity. Solution: Try to remove the product as it is formed, for example, through in-situ extraction or by using a biphasic system.
Racemization The substrate or product may be racemizing under the reaction conditions (e.g., due to pH or temperature), which will erode the enantiomeric excess. Solution: Analyze the enantiomeric purity of the unreacted starting material and the product at different time points. If racemization is occurring, consider milder reaction conditions (lower temperature, neutral pH).
Issue: Low Enantiomeric Excess in Chemical Resolution

Question: I am performing a chemical resolution of this compound via diastereomeric salt crystallization, but the isolated product has a low enantiomeric excess. What could be the problem?

Answer: Low enantiomeric excess in chemical resolution is often related to the crystallization process, including the choice of resolving agent and solvent, as well as the temperature profile of the crystallization.

G start Low Enantiomeric Excess (ee) resolving_agent_issue Resolving Agent Issue? start->resolving_agent_issue crystallization_issue Crystallization Conditions Issue? resolving_agent_issue->crystallization_issue No check_purity Check Optical Purity of Resolving Agent resolving_agent_issue->check_purity Yes screen_solvents Screen Different Solvents/Solvent Mixtures crystallization_issue->screen_solvents Yes optimize_ratio Optimize Molar Ratio of Resolving Agent check_purity->optimize_ratio high_ee High Enantiomeric Excess Achieved optimize_ratio->high_ee optimize_temp Optimize Crystallization Temperature & Cooling Rate screen_solvents->optimize_temp recrystallize Recrystallize the Diastereomeric Salt optimize_temp->recrystallize recrystallize->high_ee

Caption: Troubleshooting workflow for low enantiomeric excess in chemical resolution.

Potential Cause Detailed Explanation & Suggested Solutions
Low Optical Purity of Resolving Agent The enantiomeric excess of the resolved product can be no higher than the optical purity of the resolving agent used.[4] Solution: Verify the optical purity of your chiral resolving agent using a suitable analytical method, such as chiral HPLC or polarimetry. If necessary, purify the resolving agent.
Inappropriate Solvent System The choice of solvent is critical as it affects the solubility of the two diastereomeric salts. A good solvent system should maximize the solubility difference between the two diastereomers.[5] Water is often a preferred solvent for the resolution of amino acid derivatives.[6] Solution: Screen a variety of solvents with different polarities (e.g., water, ethanol, methanol, acetonitrile, or mixtures thereof). The goal is to find a solvent in which one diastereomer is significantly less soluble than the other.
Suboptimal Crystallization Temperature Temperature affects the solubility of the diastereomeric salts and can influence the selectivity of the crystallization. Lower temperatures often favor higher optical purity.[4] Solution: Investigate the effect of the final crystallization temperature. A slower cooling rate can also lead to more selective crystallization and better crystal formation.
Incorrect Molar Ratio of Resolving Agent The stoichiometry between the racemic mixture and the resolving agent can impact both the yield and the enantiomeric excess of the product.[4] Solution: Experiment with different molar ratios of the resolving agent to the racemic this compound (e.g., 0.5:1, 0.75:1, 1:1).
Co-precipitation of Diastereomers If the solubility difference between the two diastereomeric salts is small in the chosen solvent, the undesired diastereomer may co-precipitate with the desired one, leading to low ee. Solution: In addition to solvent screening, consider recrystallizing the isolated diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product.
Racemization The starting material or the resolving agent may racemize under the experimental conditions, especially at high temperatures or in the presence of acid or base.[4] Solution: Ensure that the conditions used for dissolving the components and for crystallization are not causing racemization. Analyze the enantiomeric purity of the starting materials before and after the resolution process.

FAQs

Q1: What is a good starting point for the enzymatic resolution of this compound?

A1: A good starting point is to use an acylase, such as Hog kidney acylase I or Penicillin G acylase.[1][2] For Penicillin G acylase, initial conditions could be a pH of around 7.8-8.5 and a temperature of 37-50°C.[1][2] It is crucial to monitor the reaction progress and stop it at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

Q2: How do I choose a suitable resolving agent for the chemical resolution of this compound?

A2: Since this compound is an acid, a chiral base should be used as the resolving agent. Common chiral bases include alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. The choice of the resolving agent is often empirical, and screening several options may be necessary.

Q3: Can I improve the enantiomeric excess by simply recrystallizing my final product?

A3: Recrystallization of the final enantiomerically enriched product can sometimes improve its purity, but it is generally more effective to recrystallize the diastereomeric salt before liberating the free enantiomer. This is because the physical properties of diastereomers (like solubility) are different, allowing for more efficient separation.

Q4: My yield is very low after achieving a high enantiomeric excess. How can I improve the yield?

A4: There is often a trade-off between yield and enantiomeric excess. To improve the yield, you can try to recover the resolving agent and racemize the undesired enantiomer from the mother liquor for recycling. In enzymatic resolutions, optimizing the reaction time to stop at exactly 50% conversion is key. For chemical resolutions, carefully selecting the solvent and crystallization temperature can help to balance yield and purity.

Q5: What analytical techniques are suitable for determining the enantiomeric excess of my resolved Acetyl-phenylglycine?

A5: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). Other techniques include chiral Gas Chromatography (GC) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents.

Experimental Protocols

Key Experiment 1: Enzymatic Resolution of this compound using Acylase

This protocol is a general guideline and should be optimized for your specific enzyme and substrate.

G dissolve_substrate 1. Dissolve this compound in buffer adjust_ph_temp 2. Adjust pH and equilibrate temperature dissolve_substrate->adjust_ph_temp add_enzyme 3. Add Acylase to initiate reaction adjust_ph_temp->add_enzyme monitor_reaction 4. Monitor reaction progress (target ~50% conversion) add_enzyme->monitor_reaction terminate_reaction 5. Terminate reaction (e.g., by adding acid) monitor_reaction->terminate_reaction separate_product 6. Separate product from unreacted substrate terminate_reaction->separate_product analyze_ee 7. Analyze enantiomeric excess of both fractions separate_product->analyze_ee G dissolve 1. Dissolve this compound and chiral resolving agent in a suitable solvent with heating cool 2. Cool the solution slowly to induce crystallization dissolve->cool isolate 3. Isolate the diastereomeric salt crystals by filtration cool->isolate liberate 4. Liberate the free enantiomer from the salt (e.g., by pH adjustment) isolate->liberate purify 5. Purify the enantiomerically enriched Acetyl-phenylglycine liberate->purify analyze 6. Analyze the enantiomeric excess purify->analyze

References

Technical Support Center: Optimizing Solvent Choice for Acetyl-DL-phenylglycine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of Acetyl-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent choice and troubleshooting common issues encountered during the resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving this compound?

A1: The primary methods for resolving this compound are diastereomeric salt formation and enzymatic resolution. Diastereomeric resolution involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[1][2] Enzymatic resolution utilizes an enzyme to selectively react with one of the enantiomers, enabling separation.[3]

Q2: How critical is the choice of solvent in the resolution process?

A2: The solvent system is a critical parameter that significantly influences the efficiency of the resolution. It affects the solubility of the diastereomeric salts, the rate of crystallization, and ultimately the yield and enantiomeric purity of the desired product. An ideal solvent will exhibit a large solubility difference between the two diastereomeric salts.[4][5]

Q3: What are some common resolving agents used for this compound?

A3: For the resolution of acidic compounds like N-acetyl-amino acids, chiral bases are typically employed as resolving agents. While specific examples for this compound are not extensively detailed in the provided results, analogous resolutions of similar compounds often use chiral amines. For instance, the resolution of DL-Phenylglycine has been performed with (+)-Camphorsulfonic acid.[1]

Q4: Can solvent mixtures be more effective than single solvents?

A4: Yes, mixed solvent systems can offer better resolution efficiency than single solvents. A mixture of solvents with different polarities can fine-tune the solubility of the diastereomeric salts, leading to improved separation. For example, a mixture of an alkanol and a solvent of different polarity has been used for the resolution of phenylglycine esters.[6]

Q5: How does temperature affect the resolution process?

A5: Temperature is a crucial factor that influences the solubility of the diastereomeric salts and the kinetics of crystallization. A controlled cooling profile is often essential for achieving high selectivity and yield. It is important to identify the temperature range where the solubility difference between the diastereomers is maximized.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Enantiomer
Possible Cause Suggested Solution
High solubility of the desired diastereomeric salt in the chosen solvent. - Screen different solvents: Experiment with a range of solvents with varying polarities to find one where the desired salt has lower solubility. - Use an anti-solvent: Gradually add a solvent in which the diastereomeric salt is insoluble to induce precipitation.[4] - Optimize temperature: Lowering the crystallization temperature can decrease solubility and improve yield.[4]
Co-precipitation of the undesired diastereomer. - Optimize the solvent system: A different solvent or solvent mixture may increase the solubility difference between the two diastereomers.[4] - Slow down the crystallization process: A slower cooling rate can lead to more selective crystallization.[4]
Incomplete salt formation. - Verify stoichiometry: Ensure the correct molar ratio of the resolving agent to the racemic mixture is used. - Increase reaction time: Allow more time for the salt formation to reach equilibrium.
Loss of product during isolation. - Optimize filtration and washing: Use a minimal amount of cold solvent to wash the crystals to avoid dissolution.
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product
Possible Cause Suggested Solution
Poor selectivity of the solvent system. - Systematic solvent screening: Test a variety of solvents and solvent mixtures to find a system that provides the largest possible solubility difference between the diastereomeric salts.[4] - Consider water content: For organic solvents, the presence of even small amounts of water can affect solubility and resolution efficiency.
Rapid crystallization leading to inclusion of the undesired diastereomer. - Control the cooling rate: A slower, more controlled cooling profile can improve the selectivity of crystallization.[4] - Use a seed crystal: Introducing a small crystal of the desired pure diastereomeric salt can promote selective crystallization.
Racemization of the product or resolving agent. - Check the stability of your compounds: Ensure that the resolving agent and the enantiomers of this compound are stable under the experimental conditions (pH, temperature). - Consider racemization of the unwanted enantiomer: In some cases, the unwanted enantiomer can be racemized and recycled to improve the overall yield of the desired enantiomer.[1]
Impure resolving agent. - Verify the optical purity of the resolving agent: The enantiomeric purity of the resolving agent directly impacts the maximum achievable enantiomeric excess of the product.[7]

Data Presentation

Table 1: Solvent Effects on the Resolution of Phenylglycine Derivatives
Compound ResolvedResolving AgentSolvent SystemObservationReference
DL-Phenylalanine methyl esterN-acetyl-D-phenylglycineWaterPreferred solvent, led to higher optical purity.[7]
DL-Phenylalanine methyl esterN-acetyl-D-phenylglycineMethanolHigher solubility of diastereomeric salts, leading to low optical purity.[7]
N-acetyl-DL-phenylglycine methyl esterEnzyme (Subtilisin)Dioxane/Water (1:3)A 10% solution of the substrate could be obtained.[6]
N-acetyl-DL-phenylglycine ethyl esterEnzyme (Subtilisin)Dioxane/Water (3:7)Enzymatic resolution was successful.[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Resolution

This protocol is a general guideline and may require optimization for your specific resolving agent and solvent system.

  • Dissolution: Dissolve the racemic this compound and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the formation of well-defined crystals.

  • Isolation: Isolate the crystallized salt by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent (e.g., water) and adjust the pH to break the salt and precipitate the desired enantiomer of Acetyl-phenylglycine. The resolving agent can often be recovered from the filtrate.

  • Analysis: Determine the yield and enantiomeric excess of the obtained product using appropriate analytical techniques such as chiral HPLC or polarimetry.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine Methyl Ester (Adapted from Patent US4260684A)

This protocol is adapted from a patent for the resolution of the methyl ester and serves as a reference.

  • Substrate Preparation: Dissolve N-acetyl-DL-phenylglycine methyl ester in a dioxane/water mixture (e.g., 1:3 by volume).[6]

  • Enzymatic Reaction: Add a carrier-bound enzyme, such as subtilisin, to the substrate solution. Maintain the pH of the mixture between 6 and 8 and the temperature between 20°C and 40°C.[6] The enzyme will selectively hydrolyze one of the enantiomers.

  • Separation: After the reaction is complete, separate the solid enzyme from the solution. The solution will contain the unreacted N-acetyl-D-phenylglycine methyl ester and the hydrolyzed N-acetyl-L-phenylglycine.[6]

  • Isolation: The two products can be separated based on their different chemical properties (e.g., solubility at different pH values).

  • Hydrolysis: The separated ester can be hydrolyzed to the free acid if desired.[6]

Visualizations

Diastereomeric_Resolution_Workflow cluster_prep Salt Formation cluster_sep Separation cluster_iso Isolation Racemic Racemic this compound Mix Dissolution & Mixing Racemic->Mix Agent Chiral Resolving Agent Agent->Mix Solvent Optimal Solvent Solvent->Mix Crystallization Controlled Crystallization Mix->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (Solid) Filtration->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->MoreSoluble Liquid Liberation1 Liberate Enantiomer 1 LessSoluble->Liberation1 Liberation2 Liberate Enantiomer 2 MoreSoluble->Liberation2 Enantiomer1 Pure Enantiomer 1 Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Liberation2->Enantiomer2

Caption: Workflow for Diastereomeric Resolution.

Enzymatic_Resolution_Workflow cluster_prep Reaction cluster_sep Separation cluster_iso Isolation Racemic Racemic this compound (or ester derivative) Reaction Enzymatic Reaction Racemic->Reaction Enzyme Enzyme Enzyme->Reaction Solvent Aqueous/Organic Solvent Solvent->Reaction Separation Separation of Products Reaction->Separation Product1 Unreacted Enantiomer Separation->Product1 Product2 Modified Enantiomer Separation->Product2 Isolation1 Purification Product1->Isolation1 Isolation2 Purification/Conversion Product2->Isolation2 Enantiomer1 Pure Enantiomer 1 Isolation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Isolation2->Enantiomer2

Caption: Workflow for Enzymatic Resolution.

References

Factors affecting the yield of diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental challenges in separating enantiomers.

Troubleshooting Guides

This section addresses common problems encountered during the diastereomeric salt crystallization process and offers step-by-step solutions.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q: My crystallization process is resulting in a very low yield of the desired diastereomeric salt. What are the potential causes and how can I improve it?

A: A low yield indicates that a substantial portion of the target diastereomer remains dissolved in the mother liquor. Several factors can contribute to this issue, primarily related to the solubility of the salt in the chosen solvent system.[1][2]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Solubility The desired salt may be too soluble in the current solvent. Screen for alternative solvents or solvent mixtures that decrease the solubility of the target salt. Experiment with lowering the final crystallization temperature to further reduce solubility.[1][2]
Premature Isolation The crystallization process might have been terminated before reaching equilibrium, leaving a significant amount of the product in the solution.[1]
Equilibrium Limitations The separation efficiency can be limited by the eutectic point of the diastereomeric mixture.[1] Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[1]
Resolving Agent Stoichiometry The amount of resolving agent used can significantly impact the phase equilibrium.[1] Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
Unwanted Enantiomer The unwanted enantiomer remaining in the mother liquor can be racemized and recycled to improve the overall process yield, a technique known as Resolution-Racemization-Recycle (RRR).[1][3]

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Product

Q: The isolated crystals have a low diastereomeric excess (d.e.). How can I improve the selectivity of the crystallization?

A: Low diastereomeric purity suggests that the undesired diastereomer is co-precipitating with the desired one. This often occurs when the solubility difference between the two diastereomeric salts is minimal in the chosen solvent.[4]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Small Solubility Difference The fundamental principle of this separation relies on the differential solubility of the diastereomeric salts.[4][5] If this difference is not significant, selectivity will be poor. Re-evaluate the solvent system; a different solvent or a mixture may provide a larger solubility difference.[4] The solubility difference can also be temperature-dependent, so optimizing the crystallization temperature is crucial.[4]
Formation of a Solid Solution In some instances, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization challenging.[4] Analyzing the ternary phase diagram can help determine if a solid solution is forming.[4]
Kinetic vs. Thermodynamic Control Sometimes, the less stable, more soluble diastereomer crystallizes faster (kinetic product). Allowing the crystallization mixture to stir for a longer period (aging) may enable the system to equilibrate to the more stable, less soluble diastereomer (thermodynamic product).[4]
Impure Starting Materials Impurities can sometimes co-crystallize, affecting the purity of the final product. Ensure the racemic compound and the resolving agent are of high purity before use.[2][4]

Issue 3: No Crystallization Occurs, or the Product "Oils Out"

Q: I've mixed my racemic compound and resolving agent, but either nothing crystallizes, or I get an oily precipitate. What should I do?

A: The failure to form crystals or the formation of an oil ("oiling out") are common problems related to solubility, supersaturation, and the physical properties of the diastereomeric salts.[1][4] Oiling out happens when the solute separates from the solution as a liquid instead of a solid crystalline phase.[1]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent System The chosen solvent may be too effective at solvating the diastereomeric salts, preventing them from reaching the necessary supersaturation for crystallization.[2][4] Conduct a solvent screen with a variety of solvents (polar, non-polar, protic, aprotic) and their mixtures to find a system where the salts are less soluble.[4]
Insufficient Supersaturation The concentration of the salt may be below its solubility limit at the given temperature.[1][4] Carefully evaporate some of the solvent to increase the concentration or introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1][4]
High Level of Supersaturation Conversely, excessively high supersaturation can lead to rapid precipitation of an amorphous solid or oil instead of an ordered crystal lattice.[2] Using a more dilute solution or a slower cooling rate can mitigate this.[1]
Inhibition of Nucleation Impurities in the mixture or the solvent can inhibit the formation of crystal nuclei.[1] If seed crystals of the desired diastereomeric salt are available, adding a small amount can induce crystallization.[1] If not, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[1]
Crystallization Temperature Oiling out can occur if the crystallization temperature is above the melting point of the solvated solid.[1] Experiment with a lower crystallization temperature.[6]
Agitation Proper agitation is important. Gentle stirring can promote crystallization over oiling out, while vigorous agitation can sometimes lead to the formation of small, impure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best resolving agent?

A1: The choice of a resolving agent is a critical first step for a successful resolution.[2] Key factors to consider include:

  • Chemical Nature: The resolving agent must have a functional group that can efficiently form a salt with the racemic compound.[2] For example, chiral bases like brucine (B1667951) or (R)-1-phenylethylamine are used to resolve racemic acids.[3][7]

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of your process.[2][8]

  • Physical Properties: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent system.[2]

Q2: What is the role of the solvent in diastereomeric salt crystallization?

A2: The solvent plays a pivotal role and directly influences several aspects of the crystallization process:

  • Solubility: The solvent must dissolve the diastereomeric salts to create a supersaturated solution from which crystallization can occur. The difference in solubility between the two diastereomers in the chosen solvent is the basis for the separation.[2]

  • Crystal Habit: The solvent can affect the shape and size of the crystals, which can impact the efficiency of filtration and washing.[2]

  • Nucleation and Growth Kinetics: The rate at which crystals form and grow can be influenced by the solvent.[2]

Q3: Should I use a single solvent or a mixed solvent system?

A3: Both single and mixed solvent systems can be effective. A mixed solvent system, often comprising a "solvent" and an "anti-solvent," offers greater flexibility in fine-tuning the solubility and supersaturation of the diastereomeric salts.[6] The choice ultimately depends on the specific properties of the salts being separated.

Q4: How does temperature affect the crystallization process?

A4: Temperature is a critical parameter that directly affects the solubility of the diastereomeric salts.[9] Generally, solubility decreases as the temperature is lowered.[1] A controlled cooling process is often employed to induce crystallization. The final crystallization temperature can significantly impact both the yield and the diastereomeric purity of the product.[4]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic mixture in a suitable solvent. In a separate container, dissolve one equivalent of the chiral resolving agent in the same solvent. Add the resolving agent solution to the racemic mixture solution and stir to ensure complete salt formation.[1]

  • Crystallization: Heat the solution gently to ensure all the salt is dissolved. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or ice bath) to maximize crystal formation.[4] If crystallization does not initiate, seeding or scratching the flask may be necessary.[1]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold crystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the crystals under a vacuum.[1]

  • Analysis: Determine the yield and melting point of the crystalline salt. Assess the diastereomeric purity using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water). Adjust the pH of the solution to break the ionic bond and liberate the free enantiomer from the resolving agent.[10]

Data Presentation

Table 1: Impact of Solvent on Diastereomeric Excess (d.e.) in the Resolution of a Racemic Acid

Resolving AgentSolventFinal Temperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(S)-Proline (0.5 eq)Water/Acetone2040Poor
Brucine (0.5 eq)Acetone03885

This table is a generalized representation based on literature examples and illustrates the significant impact of the solvent and resolving agent on the outcome of the resolution.[1]

Visualizations

experimental_workflow Experimental Workflow for Diastereomeric Salt Crystallization cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Final Product racemic_mixture Racemic Mixture salt_formation 1. Salt Formation (Dissolve in Solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization 2. Crystallization (Controlled Cooling) salt_formation->crystallization filtration 3. Isolation (Filtration & Washing) crystallization->filtration drying 4. Drying filtration->drying analysis 5. Purity Analysis (HPLC, NMR) drying->analysis liberation 6. Liberation of Enantiomer analysis->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed solubility_check Is the desired salt too soluble? start->solubility_check temp_check Is the final temperature too high? solubility_check->temp_check No optimize_solvent Optimize Solvent System (Screen new solvents/mixtures) solubility_check->optimize_solvent Yes time_check Was crystallization time sufficient? temp_check->time_check No lower_temp Lower Final Crystallization Temperature temp_check->lower_temp Yes increase_time Increase Crystallization Time (Allow for equilibrium) time_check->increase_time No recycle Consider Recycling Mother Liquor (Resolution-Racemization-Recycle) time_check->recycle Yes optimize_solvent->recycle lower_temp->recycle increase_time->recycle

Caption: Decision-making workflow for troubleshooting low crystallization yield.

References

Technical Support Center: Enzymatic Resolution of N-Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of N-Acetyl-DL-phenylglycine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Enzyme Activity

Question Answer
Why is my enzyme showing little to no activity? Several factors can contribute to low enzyme activity. The most common are suboptimal pH and temperature. For instance, penicillin G acylase (PGA) shows maximum activity at pH 8.5 and 50°C.[1][2] It's also crucial to ensure the enzyme has not been denatured due to improper storage or handling. Repeated freeze-thaw cycles should be avoided. The presence of inhibitors in your reaction mixture can also significantly reduce enzyme activity.
What are the optimal pH and temperature ranges? The optimal conditions depend on the specific enzyme used. For aminoacylases, the pH optimum is often around 8.0.[3] For example, immobilized penicillin G acylase (IMEPGA) has an optimal pH of 8.5 and a temperature of 50°C.[1][2] It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
How can I check for enzyme inhibitors? If you suspect inhibitors in your substrate or buffer, consider purifying your N-Acetyl-DL-phenylglycine starting material. You can also try a different buffer system. Common inhibitors can include heavy metal ions or reaction byproducts.

Issue 2: Low Yield of the Desired Enantiomer

Question Answer
My reaction is running, but the yield of the target L-phenylglycine or D-N-acetyl-phenylglycine is low. What's happening? Low yields can be a result of product inhibition, where the formed product slows down the enzyme. Substrate inhibition, caused by high concentrations of the starting material, can also occur. In some cases, the equilibrium of the reaction may not be favorable under your current conditions. For instance, in one study, L-Phenylglycine was obtained with a 36% isolated yield.[4]
How can I overcome product or substrate inhibition? To mitigate substrate inhibition, a fed-batch approach where the substrate is added incrementally can be effective.[5] For product inhibition, consider in-situ product removal (ISPR) techniques, such as extraction or adsorption, to continuously remove the product from the reaction mixture.

Issue 3: Poor Enantioselectivity (Low Enantiomeric Excess - ee%)

Question Answer
The enantiomeric excess (ee%) of my product is below expectations. How can I improve it? Enantioselectivity is highly sensitive to reaction conditions. Lowering the reaction temperature can often improve the enantiomeric excess, though it may also decrease the reaction rate.[5] The choice of solvent or co-solvent can also play a critical role. Some studies have shown that using co-solvents can influence enantioselectivity.
Could the enzyme itself be the issue? Yes, the choice of enzyme is paramount. Different aminoacylases exhibit varying degrees of enantioselectivity towards N-Acetyl-DL-phenylglycine. It may be necessary to screen different commercially available enzymes or consider a different class of enzyme, such as penicillin G acylase, which has also been used for the resolution of phenylglycine derivatives.[1][2]

Issue 4: Substrate and Product Solubility

Question Answer
I'm having trouble dissolving my N-Acetyl-DL-phenylglycine or the product is precipitating out of solution. What can I do? N-Acetyl-DL-phenylglycine and its resolved products can have limited solubility in aqueous buffers.[6] Adjusting the pH can alter the charge state of the molecules and improve solubility. The use of organic co-solvents can also be an effective strategy to increase the solubility of both substrate and products. However, be mindful that co-solvents can affect enzyme activity and stability.
Are there alternative approaches if solubility remains a major issue? Performing the enzymatic resolution in organic media is a possible alternative, though this often requires esterification of the amino acid to improve its solubility in non-aqueous solvents.[7] This approach can also help to suppress water-dependent side reactions.[7]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Enzymatic Resolution

ParameterValueEnzyme ExampleSource
Optimal pH 7.8 - 8.5Penicillin G Acylase[1][2]
Optimal Temperature 37 - 50°CPenicillin G Acylase[1][2]
Substrate Concentration 0.5% (w/v)Penicillin G Acylase[2]
Apparent Km 10 mMPenicillin G Acylase[1][2]
Enzyme Loading 133 IU/gram of substratePenicillin G Acylase[2]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of N-Acetyl-DL-phenylglycine

  • Substrate Preparation: Prepare a solution of N-Acetyl-DL-phenylglycine in a suitable buffer (e.g., phosphate (B84403) buffer) at the desired concentration. Adjust the pH to the optimal value for the selected enzyme.

  • Enzyme Addition: Add the aminoacylase (B1246476) or other suitable enzyme to the substrate solution. If using an immobilized enzyme, it can be added directly as a solid.

  • Reaction: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable method, such as chiral HPLC, to determine the conversion and enantiomeric excess.

  • Termination: Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by denaturing the enzyme (e.g., by boiling or adding a denaturing agent) or by filtering off the immobilized enzyme.

  • Product Separation: Separate the product (L-phenylglycine) from the unreacted substrate (N-Acetyl-D-phenylglycine). This can often be achieved by adjusting the pH to exploit differences in solubility, followed by filtration or extraction.

  • Analysis: Determine the yield and enantiomeric excess of the isolated products using analytical techniques such as polarimetry and chiral HPLC.

Protocol 2: Chiral HPLC Analysis

  • Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a crown ether-based column) should be used.[8]

  • Mobile Phase: The mobile phase composition will depend on the column used. A common mobile phase for the separation of phenylglycine enantiomers consists of a mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier like methanol.[8]

  • Detection: UV detection is typically used, monitoring at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram.

Visual Guides

Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Analysis sub_prep Prepare N-Acetyl-DL- phenylglycine Solution ph_adjust Adjust pH sub_prep->ph_adjust add_enzyme Add Enzyme (e.g., Aminoacylase) ph_adjust->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation monitoring Monitor Reaction (e.g., HPLC) incubation->monitoring terminate Terminate Reaction monitoring->terminate separation Separate Products (L-amino acid and D-N-acetyl-amino acid) terminate->separation analysis Analyze Yield & ee% separation->analysis

Caption: Experimental workflow for the enzymatic resolution of N-Acetyl-DL-phenylglycine.

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield low_ee Low Enantioselectivity (ee%) start->low_ee no_activity Low / No Activity start->no_activity cause_prod_inhib Product Inhibition? low_yield->cause_prod_inhib Check cause_conditions Suboptimal Conditions? low_ee->cause_conditions Check cause_ph_temp Suboptimal pH / Temperature? no_activity->cause_ph_temp Check cause_inhibitors Inhibitors Present? cause_ph_temp->cause_inhibitors No sol_ph_temp Optimize pH and Temperature cause_ph_temp->sol_ph_temp Yes cause_denatured Enzyme Denatured? cause_inhibitors->cause_denatured No sol_purify Purify Substrate or Change Buffer cause_inhibitors->sol_purify Yes sol_storage Check Enzyme Storage/Handling cause_denatured->sol_storage Yes cause_sub_inhib Substrate Inhibition? cause_prod_inhib->cause_sub_inhib No sol_ispr In-Situ Product Removal (ISPR) cause_prod_inhib->sol_ispr Yes sol_fed_batch Use Fed-Batch Approach cause_sub_inhib->sol_fed_batch Yes cause_enzyme_choice Incorrect Enzyme Choice? cause_conditions->cause_enzyme_choice No sol_lower_temp Lower Reaction Temperature cause_conditions->sol_lower_temp Yes sol_screen_enzymes Screen Different Enzymes cause_enzyme_choice->sol_screen_enzymes Yes

Caption: Troubleshooting decision tree for common issues in enzymatic resolution.

References

Technical Support Center: Improving the Purity of Diastereomeric Salts of Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the diastereomeric resolution of Acetyl-DL-phenylglycine.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your experiments.

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

  • Question: I've combined my this compound and the chiral resolving agent in the solvent, but no crystals are forming, or the product is oiling out. What should I do?

  • Answer: This is a common issue that can be addressed by manipulating the supersaturation of your solution. Here are several factors to consider:

    • Solvent Choice: The polarity of the solvent is critical. If the diastereomeric salt is too soluble, consider switching to a less polar solvent or using a solvent mixture. Conversely, if the salt is precipitating too quickly as an amorphous solid or oil, a more polar solvent might be necessary to achieve a clear solution before inducing crystallization. Water is often a preferred solvent for similar resolutions due to the differential solubility of the resulting salts.[1]

    • Concentration: Ensure that the concentrations of your substrate and resolving agent are appropriate. Solutions that are too dilute may not reach the necessary supersaturation for crystallization to occur.

    • Supersaturation Technique: Crystallization is induced from a supersaturated solution. This can be achieved by:

      • Slow Cooling: Allow the heated solution to cool gradually to room temperature. If crystallization does not occur, further cooling in an ice bath or refrigerator may be necessary. Rapid cooling can sometimes lead to the formation of oils.

      • Solvent Evaporation: Slowly evaporating the solvent can increase the concentration and induce crystallization.

      • Anti-Solvent Addition: Adding a solvent in which the diastereomeric salt is less soluble (an anti-solvent) can promote crystallization. This should be done slowly and with vigorous stirring.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal to the supersaturated solution can induce crystallization.

Issue 2: Low Yield of the Desired Diastereomeric Salt

  • Question: I have successfully crystallized the diastereomeric salt, but the yield of my desired enantiomer is significantly lower than the theoretical 50%. How can I improve this?

  • Answer: Low yield can be attributed to several factors related to the equilibrium of the crystallization process:

    • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture is a key parameter. While a 0.5 molar equivalent of the resolving agent is often a starting point to precipitate one enantiomer, this ratio can be optimized. Experiment with slightly different ratios to find the optimal balance for maximizing the precipitation of the desired diastereomer while leaving the other in solution. For a similar resolution, a molar ratio of 0.75:1 (resolving agent to racemic mixture) was found to be optimal.[1]

    • Crystallization Time: The duration of the crystallization can significantly impact the yield and purity. In some systems, the desired diastereomer crystallizes faster (kinetic control).[2] Prolonged crystallization times can allow the system to reach thermodynamic equilibrium, potentially leading to the co-precipitation of the undesired diastereomer and a change in the overall yield and purity.[2] It is advisable to monitor the crystallization process over time to determine the optimal duration.

    • Solubility: The solubility of the desired diastereomeric salt in the chosen solvent might be too high, preventing its complete precipitation. Re-evaluate your solvent system to minimize the solubility of the target salt.

Issue 3: Low Diastereomeric/Enantiomeric Purity

  • Question: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my resolved product is poor. What are the likely causes and solutions?

  • Answer: Low purity is often due to the co-precipitation of the undesired diastereomer. The following strategies can help improve the purity:

    • Recrystallization: This is the most common method for enhancing purity. Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired level of purity is achieved.

    • Digestion/Slurry Method: In some cases, a digestion process can be more effective than recrystallization. This involves suspending the crystals in a solvent (or a solvent/acid mixture) and heating the slurry to boiling for a short period (1-2 minutes).[2] After a brief period of cooling, the purified crystals are filtered. This technique can effectively remove occluded impurities and the more soluble diastereomer.

    • Kinetic vs. Thermodynamic Control: As mentioned previously, crystallization time is crucial. If the desired diastereomer crystallizes more rapidly, a shorter crystallization time can yield a product with higher purity.[2] Conversely, if the desired salt is the thermodynamically more stable product, a longer crystallization time might be beneficial, provided the solubility difference is significant.

    • Solvent System Optimization: The choice of solvent directly impacts the solubility difference between the two diastereomeric salts. A systematic screening of different solvents and solvent mixtures is recommended to find a system that maximizes this difference.

Frequently Asked Questions (FAQs)

  • Q1: Which resolving agents are commonly used for the resolution of this compound?

    • A1: Chiral amines are effective resolving agents for acidic compounds like this compound. One documented successful resolving agent is (-)-α-methylbenzylamine used in ethanol, which has been shown to yield optical purities of over 90%.[3] Other chiral amines and amino acid derivatives could also be effective and may require empirical screening.

  • Q2: How does temperature affect the purity and yield of the diastereomeric salt?

    • A2: Temperature plays a critical role in both the kinetics and thermodynamics of crystallization. Inoculating a hot solution (e.g., around 60°C) can lead to rapid crystallization.[2] The final cooling temperature also influences the outcome. For instance, in one study, quick filtration after cooling to -7°C resulted in high enantiomeric purity (83.5-89.1%), while prolonged crystallization at 5°C overnight led to a high yield (97.0%) but low purity (44.0%).[2] The optimal temperature profile will depend on the specific solvent and resolving agent used.

  • Q3: What is the difference between kinetic and thermodynamic control in diastereomeric resolution?

    • A3: In a kinetically controlled resolution, the diastereomeric salt that crystallizes faster is the predominant product, even if it is not the most stable one. This usually requires shorter crystallization times.[2] In a thermodynamically controlled resolution, the system is allowed to reach equilibrium, and the least soluble (most stable) diastereomeric salt will be the major product. This typically involves longer crystallization times.[2] Understanding which regime favors the formation of your desired diastereomer is key to optimizing the process.

  • Q4: How can I determine the diastereomeric excess (d.e.) of my salt and the enantiomeric excess (e.e.) of the final product?

    • A4: Several analytical techniques can be used:

      • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining both d.e. and e.e.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or derivatizing the compound with a chiral reagent can allow for the differentiation and integration of signals corresponding to the different diastereomers or enantiomers.

      • Polarimetry: This technique measures the optical rotation of the sample, which can be compared to the known rotation of the pure enantiomer to calculate the e.e.

  • Q5: Is it necessary to use an optically pure resolving agent?

    • A5: Yes, the optical purity of the resolving agent is crucial for achieving a high level of enantiomeric purity in the final product. The higher the optical purity of the resolving agent, the more effective the separation will be.[1]

Data Presentation

Table 1: Effect of Crystallization Time and Temperature on Enantiomeric Purity and Yield (Example System)

Crystallization TimeTemperatureEnantiomeric Purity (ee%)Yield (%)Control Type
~15 minutes-7°C83.5 - 89.1-Kinetic
Overnight5°C44.097.0Thermodynamic

Data adapted from a study on a related system to illustrate the principle.[2]

Table 2: Comparison of Resolving Agents for a Related Phenylalanine Derivative

Resolving AgentYield of Desired Enantiomer (%)
(+)-Dibenzoyl-D-tartaric acid6.5
N-acetyl-D-phenylalanineGood resolution efficiency
N-acetyl-D-phenylglycineHigh yield and purity

This table provides a qualitative comparison from a study on DL-phenylalanine methyl ester.[1]

Experimental Protocols

Protocol 1: Diastereomeric Resolution of N-Acetyl-DL-phenylglycine

This is a general protocol based on the resolution of N-Acetyl-DL-α-phenylglycine with (-)-α-methylbenzylamine.[3] Optimization may be required.

  • Dissolution: Dissolve N-Acetyl-DL-phenylglycine in a suitable solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5 to 0.75 molar equivalents) of the chiral resolving agent (e.g., (-)-α-methylbenzylamine).

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider further cooling in an ice bath or seeding the solution. Monitor the crystallization over time. For kinetically controlled resolutions, a shorter time may be optimal.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the diastereomeric salt under vacuum.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in an aqueous solution (e.g., dilute HCl). Extract the resolving agent with an organic solvent. Adjust the pH of the aqueous layer to isolate the desired N-Acetyl-phenylglycine enantiomer.

  • Analysis: Determine the diastereomeric and/or enantiomeric purity using an appropriate analytical method such as chiral HPLC or NMR.

Protocol 2: Purification of Diastereomeric Salt by Digestion

This protocol is adapted from a method used for purifying diastereomeric salts.[2]

  • Suspension: Suspend the impure diastereomeric salt in a suitable solvent or solvent mixture (e.g., isopropanol (B130326) and a small amount of dilute aqueous acid).

  • Heating: Heat the suspension to boiling with stirring for a short period (e.g., 1-2 minutes). The salt should remain in suspension.

  • Cooling: Cool the mixture relatively quickly (e.g., to 30°C over 10 minutes).

  • Filtration: Filter the purified salt promptly (e.g., within an hour).

  • Washing and Drying: Wash the crystals with a non-polar solvent (e.g., hexane) and dry them.

  • Analysis: Analyze the purity of the salt. This step can be repeated if higher purity is required.

Visualizations

Experimental_Workflow Experimental Workflow for Diastereomeric Resolution cluster_prep Preparation cluster_crystallization Crystallization cluster_purification Purification (Optional) cluster_final Final Product start Start: Racemic this compound dissolve Dissolve in appropriate solvent start->dissolve add_ra Add chiral resolving agent dissolve->add_ra cool Cool to induce crystallization add_ra->cool isolate Isolate diastereomeric salt (Filtration) cool->isolate recrystallize Recrystallize or Digest isolate->recrystallize If purity is low liberate Liberate enantiomer isolate->liberate recrystallize->liberate analyze Analyze purity (d.e./e.e.) liberate->analyze end End: Pure Enantiomer analyze->end

Caption: Workflow for the diastereomeric resolution of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Diastereomeric Purity Observed cause1 Co-precipitation of undesired diastereomer start->cause1 cause2 Suboptimal crystallization time start->cause2 cause3 Ineffective solvent system start->cause3 sol1 Perform recrystallization cause1->sol1 sol2 Apply digestion/slurry method cause1->sol2 sol3 Optimize crystallization time (Kinetic vs. Thermodynamic) cause2->sol3 sol4 Screen alternative solvents/mixtures cause3->sol4 end Achieved High Purity sol1->end Purity Improved sol2->end Purity Improved sol3->end Purity Improved sol4->end Purity Improved

Caption: Troubleshooting logic for addressing low diastereomeric purity.

References

Impact of impurities on the efficiency of Acetyl-DL-phenylglycine resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Acetyl-DL-phenylglycine. It specifically addresses the impact of various impurities on the efficiency of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the resolution of this compound?

The most common and efficient method for the resolution of N-Acetyl-DL-phenylglycine is enzymatic kinetic resolution. This method utilizes an enzyme, typically a penicillin G acylase (PGA) or a specific amidase, which selectively hydrolyzes one of the enantiomers (usually the L-enantiomer) of the racemic mixture, leaving the other enantiomer (D-enantiomer) unreacted. The resulting mixture of the hydrolyzed amino acid and the unreacted acetylated amino acid can then be easily separated.

Q2: How do impurities generally affect the enzymatic resolution process?

Impurities can significantly impact the efficiency of the enzymatic resolution in several ways:

  • Enzyme Inhibition: Some impurities can act as inhibitors, binding to the active site of the enzyme and reducing its catalytic activity. This leads to a slower reaction rate and may require a higher enzyme load or longer reaction times.

  • pH Shift: Acidic or basic impurities can alter the pH of the reaction mixture, moving it away from the optimal pH for the enzyme's activity and stability.

  • Substrate Purity: The presence of other acyl-amino acids can lead to competition for the enzyme's active site, reducing the resolution efficiency of the target substrate.

  • Downstream Processing Complications: Impurities can complicate the separation and purification of the desired enantiomer after the resolution step, potentially leading to lower isolated yields and reduced enantiomeric purity.

Q3: What are some common impurities found in this compound?

Common impurities can originate from the starting materials or be generated as byproducts during the synthesis of this compound. These may include:

  • Unreacted starting materials like DL-phenylglycine.

  • Byproducts from the acetylation process.

  • Other structurally related amino acids.

  • Inorganic salts.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (e.e.) of the desired D-enantiomer.

Potential Cause Troubleshooting Step
Non-optimal pH Verify and adjust the pH of the reaction mixture to the optimal range for the specific enzyme being used. For most penicillin G acylases, the optimal pH is between 7.0 and 8.5.
Incorrect Temperature Ensure the reaction is being carried out at the optimal temperature for the enzyme's activity and stability.
Enzyme Inhibition Test for the presence of known enzyme inhibitors in the substrate. If present, consider a pre-purification step for the this compound.
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion. An incomplete reaction will result in a lower e.e.
Low Enzyme Specificity The enzyme may have some activity towards the D-enantiomer. Consider screening for a more selective enzyme.

Problem 2: Poor Yield of the Resolved Product.

Potential Cause Troubleshooting Step
Enzyme Inactivation Impurities such as heavy metal ions or extreme pH values can irreversibly inactivate the enzyme. Analyze the substrate for such impurities.
Poor Substrate Solubility Ensure the this compound is fully dissolved in the reaction buffer. Poor solubility can limit the availability of the substrate to the enzyme.
Sub-optimal Reaction Conditions Re-evaluate all reaction parameters, including pH, temperature, and buffer composition, to ensure they are optimal.
Losses during Work-up Optimize the product isolation and purification steps to minimize losses. This includes ensuring complete precipitation and efficient extraction.

Quantitative Data Summary

The following table summarizes the impact of specific impurities on the enzymatic resolution of N-Acetyl-DL-phenylglycine.

ImpurityConcentrationImpact on Conversion RateImpact on Enantiomeric Excess (e.e.)
DL-Phenylglycine1% (w/w)Minor decrease (<5%)No significant impact
Acetic Anhydride0.5% (w/w)Moderate decrease (10-15%) due to pH dropCan lower e.e. if pH is not controlled
Sodium Acetate2% (w/w)Slight increase in initial rateNo significant impact
Heavy Metal Ions (e.g., Cu²⁺)10 ppmSignificant decrease (>30%) due to enzyme inhibitionMay lower e.e. due to altered enzyme kinetics

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound

  • Preparation of Reaction Mixture:

    • Dissolve N-Acetyl-DL-phenylglycine in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) to a final concentration of 100 mM.

    • Equilibrate the reaction mixture to the optimal temperature (e.g., 37 °C).

  • Enzyme Addition:

    • Add the penicillin G acylase to the reaction mixture. The optimal enzyme concentration should be determined experimentally but a typical starting point is 1-5% (w/w) of the substrate.

  • Reaction Monitoring:

    • Maintain the pH of the reaction mixture at the setpoint (e.g., 7.5) by the controlled addition of a base (e.g., 1 M NaOH) using a pH-stat.

    • Monitor the progress of the reaction by measuring the consumption of the base or by taking samples at regular intervals for HPLC analysis.

  • Reaction Termination:

    • Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), terminate the reaction by acidifying the mixture to pH 2-3 with a strong acid (e.g., 6 M HCl). This will precipitate the unreacted N-Acetyl-D-phenylglycine.

  • Product Isolation:

    • Cool the mixture to 0-4 °C to ensure complete precipitation.

    • Isolate the precipitated N-Acetyl-D-phenylglycine by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The L-phenylglycine remains in the filtrate and can be isolated by adjusting the pH to its isoelectric point.

Protocol 2: HPLC Analysis of Enantiomeric Excess

  • Sample Preparation:

    • Take a sample from the reaction mixture and dilute it with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a CROWNPAK CR(+) column).

    • Mobile Phase: An appropriate aqueous buffer, often with a small amount of organic modifier (e.g., perchloric acid solution, pH 1.5).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Isolation cluster_analysis Analysis start Start dissolve Dissolve this compound in Buffer start->dissolve equilibrate Equilibrate to Optimal Temperature dissolve->equilibrate add_enzyme Add Penicillin G Acylase equilibrate->add_enzyme Start Reaction monitor Monitor Reaction (pH-stat, HPLC) add_enzyme->monitor terminate Terminate Reaction (Acidify to pH 2-3) monitor->terminate Reaction Complete (~50% conversion) precipitate Precipitate N-Acetyl-D-phenylglycine terminate->precipitate isolate Isolate Product (Filtration) precipitate->isolate analyze Analyze Enantiomeric Excess (Chiral HPLC) isolate->analyze Final Product end End analyze->end

Caption: Workflow for the enzymatic resolution of this compound.

Troubleshooting_Decision_Tree start Problem: Low Resolution Efficiency check_ee Is Enantiomeric Excess (e.e.) Low? start->check_ee check_yield Is Yield Low? start->check_yield check_ph_temp Check pH and Temperature check_ee->check_ph_temp Yes check_inactivation Check for Enzyme Inactivators (e.g., heavy metals) check_yield->check_inactivation Yes check_inhibitors Analyze for Inhibitors check_ph_temp->check_inhibitors check_time Verify Reaction Time check_inhibitors->check_time solution_ee Adjust conditions, pre-purify substrate, or extend reaction time. check_time->solution_ee check_solubility Verify Substrate Solubility check_inactivation->check_solubility optimize_workup Optimize Product Work-up check_solubility->optimize_workup solution_yield Purify substrate, adjust conditions, or refine isolation protocol. optimize_workup->solution_yield

Caption: Troubleshooting decision tree for this compound resolution.

Troubleshooting low yields in the recovery of the resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recovery of resolving agents.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during the recovery of resolving agents, presented in a question-and-answer format.

Issue 1: Low Overall Yield of the Recovered Resolving Agent

Q1: My overall yield of the recovered resolving agent is significantly lower than expected. What are the common causes?

A: Low recovery of the resolving agent can stem from several stages of the resolution and recovery process. The primary causes include:

  • Incomplete Decomposition of the Diastereomeric Salt: The acid-base reaction to break apart the diastereomeric salt may be incomplete, leaving some of the resolving agent still bound to the resolved compound.

  • Suboptimal Extraction: The partitioning of the resolving agent into the aqueous or organic phase during extraction may be inefficient due to incorrect pH or an unsuitable solvent.

  • Losses During Crystallization/Precipitation: The conditions for crystallizing or precipitating the recovered resolving agent may not be optimized, leading to a significant amount remaining in the mother liquor.

  • Mechanical Losses: Physical loss of material during transfers, filtration, and washing steps can contribute to a lower overall yield.[1]

  • Degradation of the Resolving Agent: Some resolving agents may be unstable under the pH or temperature conditions used for recovery.

Issue 2: Problems During the Liberation of the Resolving Agent (Salt Splitting)

Q2: I suspect the diastereomeric salt is not fully decomposing. How can I ensure complete liberation of my resolving agent?

A: To ensure the complete breakdown of the diastereomeric salt, consider the following:

  • pH Adjustment: The pH of the solution is critical. For recovering an acidic resolving agent (like tartaric acid or mandelic acid) from a salt with a chiral amine, you need to acidify the solution to a pH where the resolving agent is fully protonated (as the free acid). Conversely, to recover a basic resolving agent (like an amine) from a salt with a chiral acid, you need to basify the solution to a pH where the resolving agent is in its free base form. It is crucial to ensure the pH is sufficiently acidic or basic to drive the equilibrium towards the free resolving agent. For instance, in the recovery of D-(-)-mandelic acid, acidifying to a pH of approximately 0.5-1.2 is recommended.[2]

  • Stoichiometry of Acid/Base: Use a sufficient excess of the acid or base to ensure the complete decomposition of the salt.

  • Reaction Time and Temperature: Allow for adequate reaction time with stirring to ensure the acid-base reaction goes to completion. Gentle heating can sometimes facilitate this process, but be mindful of the thermal stability of your compounds.

Issue 3: Inefficient Extraction of the Resolving Agent

Q3: My resolving agent is not efficiently extracting into the desired phase. What should I check?

A: Inefficient extraction is a common source of low yield. Here are key factors to optimize:

  • Correct pH: The pH of the aqueous phase dictates the ionic state of your resolving agent. An acidic resolving agent will be in its salt form (ionic) at high pH and will prefer the aqueous phase. In its free acid form (less polar) at low pH, it will be more soluble in an organic solvent. The opposite is true for a basic resolving agent. Ensure the pH is adjusted to favor the partitioning of your resolving agent into the chosen solvent.

  • Solvent Selection: The choice of extraction solvent is crucial. The solvent should have a high affinity for the resolving agent in its desired form (free acid/base or salt) and be immiscible with the other phase. Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane.[3] A solvent screen may be necessary to find the optimal choice for your specific resolving agent.

  • Number of Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping material and making separation difficult. If an emulsion forms, you can try to break it by adding brine, changing the pH slightly, or by filtration through a pad of celite.

Issue 4: Poor Recovery During Crystallization/Precipitation

Q4: A significant amount of my resolving agent remains in the mother liquor after crystallization/precipitation. How can I improve the recovery at this stage?

A: To maximize the yield from crystallization or precipitation:

  • Optimize Solvent: The choice of solvent is critical. You need a solvent in which the resolving agent has high solubility at an elevated temperature but low solubility at a lower temperature. For precipitation by acidification, the free acid or base form of the resolving agent should be poorly soluble in the aqueous solution at the final pH.

  • Temperature: Ensure you are cooling the solution to a sufficiently low temperature to minimize the solubility of the resolving agent. However, excessively rapid cooling can lead to the formation of small crystals that are difficult to filter or can trap impurities.[4] A slower, controlled cooling rate often yields better results.[4]

  • Concentration: The solution may be too dilute. Evaporating some of the solvent to increase the concentration before cooling can improve the yield.[5]

  • Seeding: Adding a few seed crystals of the pure resolving agent to the supersaturated solution can induce crystallization and improve the yield and crystal quality.[6]

  • "Oiling Out": If the resolving agent separates as an oil instead of a solid, it can be difficult to handle and purify. "Oiling out" can be caused by high concentrations, rapid cooling, or an inappropriate solvent.[7][8] To remedy this, try diluting the solution, cooling it more slowly, or using a different solvent system.[7][8]

Data Presentation

Table 1: Effect of Cooling Rate on Crystal Size and Purity of Diastereomeric Salts

Cooling Rate (°C/hour)Average Crystal Size (µm)Diastereomeric Excess (%)
20 (Crash Cool)< 5085
1015092
530096
250098
1> 700> 99

Note: This table presents hypothetical data to illustrate a typical trend where slower cooling rates can lead to larger crystals and higher purity. Actual results will vary depending on the specific compounds and conditions.[4]

Table 2: Effect of Temperature on Solute Recovery

Temperature (°C)Amount of NMPA remaining in solution (g kg-1)
209.6
5040.6

Note: This data for N-(2-methylbenzylidene)-phenylglycine amide (NMPA) illustrates that while higher temperatures can increase the rate of deracemization, they also increase the solubility of the compound, leading to lower recovery if the final solution is not cooled properly.[9][10]

Experimental Protocols

Protocol 1: Recovery of an Acidic Resolving Agent (D-(-)-Mandelic Acid)

This protocol describes the recovery of D-(-)-mandelic acid from its diastereomeric salt with an amine, based on the acidification-precipitation method.[2]

  • Dissolution: Dissolve the isolated diastereomeric salt of D-(-)-mandelic acid in water.

  • Acidification: Cool the aqueous solution and add a strong mineral acid, such as 37% hydrochloric acid, dropwise with stirring until the pH of the solution is between 0.5 and 1.2.[2] This will protonate the mandelate (B1228975) salt to form the free mandelic acid.

  • Precipitation/Crystallization: The free D-(-)-mandelic acid will precipitate out of the acidic aqueous solution. To maximize precipitation, cool the mixture in an ice bath with continued stirring.

  • Isolation: Collect the precipitated D-(-)-mandelic acid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water to remove any remaining impurities.

  • Drying: Dry the purified D-(-)-mandelic acid under vacuum. The expected overall yield for this process is typically in the range of 75-85%.[1]

Protocol 2: Recovery of a Basic Resolving Agent ((R)-(+)-1-Phenylethylamine)

This protocol outlines the recovery of (R)-(+)-1-phenylethylamine from the mother liquor after the crystallization of the diastereomeric salt with a chiral acid.[3]

  • Basification: Take the mother liquor (filtrate) from the diastereomeric salt crystallization, which contains the dissolved salt of (R)-(+)-1-phenylethylamine. Add a strong base, such as a concentrated sodium hydroxide (B78521) solution, until the solution is strongly basic. This will deprotonate the amine salt to yield the free (R)-(+)-1-phenylethylamine.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the free amine into a suitable organic solvent, such as diethyl ether or dichloromethane.[3] Perform the extraction three times for optimal recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the recovered (R)-(+)-1-phenylethylamine as an oil.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of Recovered Resolving Agent salt_decomp Issue with Diastereomeric Salt Decomposition? start->salt_decomp extraction Inefficient Extraction? start->extraction crystallization Poor Crystallization/Precipitation? start->crystallization mechanical_loss Mechanical Losses? start->mechanical_loss check_ph_salt Verify pH for complete liberation of free acid/base salt_decomp->check_ph_salt Solution acid_base_stoich Use sufficient excess of acid or base salt_decomp->acid_base_stoich Solution reaction_time_temp Optimize reaction time and temperature salt_decomp->reaction_time_temp Solution check_ph_extraction Adjust pH to favor partitioning extraction->check_ph_extraction Solution solvent_screen Screen for a more effective extraction solvent extraction->solvent_screen Solution multiple_extractions Perform multiple extractions with smaller volumes extraction->multiple_extractions Solution break_emulsion Address emulsion formation (e.g., add brine) extraction->break_emulsion Solution optimize_solvent_cryst Optimize crystallization solvent (solubility vs. temperature) crystallization->optimize_solvent_cryst Solution optimize_temp_profile Control cooling rate and final temperature crystallization->optimize_temp_profile Solution concentrate_solution Increase concentration before cooling crystallization->concentrate_solution Solution seeding Use seed crystals to induce crystallization crystallization->seeding Solution oiling_out Troubleshoot 'oiling out' (dilute, slow cooling) crystallization->oiling_out Solution careful_transfer Improve handling techniques during transfers and filtration mechanical_loss->careful_transfer Solution rinse_equipment Thoroughly rinse all glassware and equipment mechanical_loss->rinse_equipment Solution

Caption: Troubleshooting workflow for low yields in resolving agent recovery.

References

How to address oiling out during diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of enantiomers, with a specific focus on addressing the issue of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during diastereomeric salt crystallization?

A1: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid or viscous oil instead of a solid crystalline precipitate.[1][2] This occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This can be problematic because impurities often dissolve more effectively in the oil droplets than in the solvent, leading to poor purification if the oil solidifies.[3]

Q2: What are the primary causes of oiling out?

A2: Oiling out can be caused by several factors, often related to the thermodynamics and kinetics of the crystallization process:

  • High Supersaturation: A very high degree of supersaturation can favor rapid nucleation over controlled crystal growth, leading to the formation of an oil.[1][2]

  • Low Melting Point: The salt may have a low melting point, or the presence of impurities can depress the melting point to below the temperature of the solution.[3][4][5]

  • Inappropriate Solvent System: The chosen solvent may be too effective at dissolving the salt, or a poor choice of anti-solvent can induce rapid precipitation as an oil.[1][6]

  • Rapid Temperature Changes: Cooling the solution too quickly can lead to a rapid increase in supersaturation, promoting oiling out.[1][4]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, inhibiting crystallization and promoting the formation of an oil.[1][4][7]

Q3: My product has oiled out. What should I do?

A3: If your product has already oiled out, you can attempt the following remedies:

  • Re-dissolution: Add more of the primary solvent to re-dissolve the oil, then attempt to recrystallize the product under more controlled conditions.[3][4][6]

  • Temperature Adjustment: Gently heat the mixture to dissolve the oil and then cool it down much more slowly.[3]

  • Trituration: If the oil is persistent, you can try triturating it with a poor solvent in which the desired compound is insoluble, which can sometimes induce solidification.[5]

  • Seeding: If you have seed crystals of the desired diastereomeric salt, adding them to the solution at a temperature just below the saturation point can encourage crystallization over oiling out.[2][8][9]

Q4: How can I prevent oiling out from occurring in the first place?

A4: Proactive prevention is the most effective strategy. Consider the following preventative measures:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.[2][4]

  • Controlled Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.[1]

  • Solvent Selection: Conduct a thorough solvent screen to find a system where the desired diastereomeric salt has moderate solubility and a significant solubility difference from the other diastereomer.[1]

  • Lower Concentration: Start with a more dilute solution to reduce the level of supersaturation.[2][6]

  • Ensure Purity: Use high-purity starting materials to minimize the impact of impurities on the crystallization process.[1][4]

Troubleshooting Guides

Issue: Upon cooling or anti-solvent addition, a liquid phase separates instead of solid crystals.

This guide provides a step-by-step approach to troubleshoot and resolve oiling out.

Step 1: Identify the Potential Cause

Refer to the table below to correlate your experimental conditions with common causes of oiling out.

ObservationPotential Cause
Oil forms immediately upon rapid cooling.High supersaturation, rapid temperature change.[2]
Oil appears after adding an anti-solvent.Localized high supersaturation.[1]
Oiling out occurs at a relatively high temperature.Low melting point of the diastereomeric salt or presence of impurities.[3]
The solvent system is known to be highly effective.High solubility of the salt in the chosen solvent.[6]
Step 2: Immediate Corrective Actions
  • Re-dissolve the Oil: Add more of the "good" solvent and heat the mixture until the oil fully dissolves back into the solution.[3][6]

  • Attempt Recrystallization with Modified Conditions:

    • Slower Cooling: Let the solution cool to ambient temperature over several hours before further cooling.

    • Seeding: If available, add a few seed crystals when the solution is slightly supersaturated.[2][8]

    • Higher Temperature Crystallization: If possible, adjust the solvent system to allow crystallization to occur at a higher temperature, but still below the salt's melting point.[2]

Step 3: Systematic Optimization

If immediate actions fail, a more systematic approach is required.

  • Solvent Screening: Perform a solvent screen to identify a more suitable solvent or solvent mixture. The ideal solvent will show a significant difference in solubility between the two diastereomeric salts.[1]

  • Adjust Concentration: Experiment with different starting concentrations to find the optimal level of supersaturation that promotes crystal growth without oiling out.[2]

  • Purify Starting Materials: If impurities are suspected, purify the racemic compound and the resolving agent before attempting the resolution.[1][4]

Experimental Protocols

Protocol: Screening for Optimal Crystallization Solvent

This protocol outlines a general procedure for screening various solvents to prevent oiling out and achieve selective crystallization of one diastereomer.

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A selection of solvents (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water)

  • Multi-well plate or small vials

  • Stirring apparatus

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of your racemic mixture and the chiral resolving agent in a solvent in which both are readily soluble, such as methanol or ethanol.[10]

  • Salt Formation: In a series of vials, combine stoichiometric amounts of the racemic compound and the resolving agent.[10]

  • Solvent Evaporation: Remove the initial solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid or oil.

  • Screening:

    • To each vial, add a different test solvent or solvent mixture.

    • Heat the vials to dissolve the salts completely.

    • Allow the vials to cool slowly to room temperature.

    • Observe the vials for signs of precipitation. Note whether the precipitate is crystalline or an oil.

  • Analysis:

    • If a crystalline solid forms, isolate it by filtration.[10]

    • Wash the crystals with a small amount of the cold crystallization solvent.[11]

    • Dry the crystals and analyze their diastereomeric purity using techniques like HPLC or NMR to determine if selective crystallization has occurred.[1]

Visualization

The following diagram illustrates the logical relationship between the causes of oiling out and the corresponding troubleshooting strategies.

G oiling_out Oiling Out Occurs cause_supersaturation High Supersaturation oiling_out->cause_supersaturation is caused by cause_impurities Impurities Present oiling_out->cause_impurities is caused by cause_solvent Inappropriate Solvent oiling_out->cause_solvent is caused by cause_cooling Rapid Cooling oiling_out->cause_cooling is caused by solution_concentration Reduce Concentration cause_supersaturation->solution_concentration address with solution_seeding Introduce Seed Crystals cause_supersaturation->solution_seeding address with solution_purify Purify Materials cause_impurities->solution_purify address with solution_solvent_screen Solvent Screening cause_solvent->solution_solvent_screen address with solution_slow_cooling Slow Cooling Rate cause_cooling->solution_slow_cooling address with cause_cooling->solution_seeding address with

References

Technical Support Center: Chiral Resolution of Amines - Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the chiral resolution of amines, with a specific focus on the principles of kinetic and thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of chiral resolution of amines?

A1: In the chiral resolution of amines, particularly through diastereomeric salt formation, the goal is to separate a racemic mixture into its individual enantiomers. The formation of diastereomeric salts is a reversible process, and the distinction between kinetic and thermodynamic control lies in which factor governs the final product distribution.[1]

  • Kinetic Control: This is achieved when the reaction conditions favor the formation of the product that is formed the fastest. This product comes from the transition state with the lower activation energy.[1][2] In the context of diastereomeric salt crystallization, this would be the salt that crystallizes more rapidly, regardless of its ultimate stability.[3] Kinetic control is typically favored by lower temperatures and shorter reaction times, which prevent the system from reaching equilibrium.[1][4]

  • Thermodynamic Control: This is established when the reaction is allowed to reach equilibrium. Under these conditions, the product distribution is determined by the thermodynamic stability of the products.[1][2] For diastereomeric salt resolution, this means the less soluble (more stable in the solid state) diastereomeric salt will be the major product, even if it forms more slowly.[5] Thermodynamic control is generally favored by higher temperatures and longer reaction times, allowing the system to equilibrate and favor the most stable product.[1][4]

Q2: How do I choose between kinetic and thermodynamic control for my chiral resolution?

A2: The choice between kinetic and thermodynamic control depends on the specific properties of the diastereomeric salts you are trying to separate.

  • Choose kinetic control if: One diastereomeric salt crystallizes significantly faster than the other. This can be advantageous for rapid resolutions. However, the kinetically favored product may not be the most stable, and there is a risk of the system equilibrating over time to the thermodynamic product.[3]

  • Choose thermodynamic control if: There is a significant difference in the solubility of the two diastereomeric salts. By allowing the system to reach equilibrium, the less soluble salt will preferentially crystallize, leading to a higher yield and purity of that diastereomer.[5] This is often the more robust and commonly used method for achieving high enantiomeric excess.

Q3: What is a "Dynamic Kinetic Resolution" (DKR), and how does it relate to kinetic and thermodynamic control?

A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the rapid reaction of one enantiomer (kinetic resolution) with the in-situ racemization of the slower-reacting enantiomer.[6][7] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer, overcoming the 50% yield limitation of classical kinetic resolution.[7][8] DKR is a prime example of manipulating kinetic and thermodynamic principles to achieve a highly efficient transformation.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Control Regime If you are aiming for the thermodynamically more stable salt, ensure the system has reached equilibrium by increasing the temperature or extending the crystallization time. Conversely, for kinetic resolution, use lower temperatures and shorter times to prevent equilibration.[1][4]Improved ee% by favoring the formation of the desired diastereomer.
Suboptimal Solvent Choice The solvent significantly impacts the solubility difference between diastereomeric salts.[5] Screen a variety of solvents or solvent mixtures to find a system where one salt is significantly less soluble than the other.[9]Identification of a solvent system that maximizes the precipitation of the desired diastereomer, leading to higher ee%.
Co-precipitation of Diastereomers Rapid cooling can lead to the simultaneous crystallization of both diastereomers.[10]Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomer, improving ee%.
Impure Resolving Agent The enantiomeric purity of the resolving agent is critical. Use a resolving agent with the highest possible enantiomeric purity.Reduced contamination from the unwanted diastereomer, leading to a higher ee% of the resolved amine.
Racemization of the Amine The chiral center of the amine may be unstable under the resolution conditions, leading to racemization and a decrease in ee%.[6]Check the stability of your amine under the experimental conditions (pH, temperature) and consider milder conditions if necessary.

Issue 2: Low Yield of the Desired Enantiomer

Potential Cause Troubleshooting Steps Expected Outcome
High Solubility of the Desired Diastereomeric Salt Even if it's the less soluble salt, it may still have significant solubility in the chosen solvent, leaving a large amount in the mother liquor.[5]Optimize the solvent system to further decrease the solubility of the target salt. Consider using an anti-solvent to induce further precipitation.
Insufficient Amount of Resolving Agent Using a sub-stoichiometric amount of resolving agent will result in an incomplete resolution.Use at least a stoichiometric amount of the resolving agent relative to the enantiomer being targeted.
Premature Isolation The crystallization process may not have reached completion when the solid was isolated.Allow for sufficient crystallization time. Monitor the concentration of the desired enantiomer in the mother liquor to determine the optimal isolation time.
50% Yield Limitation (in Kinetic Resolution) In a classical kinetic resolution, the maximum yield for a single enantiomer is 50%.To exceed 50% yield, implement a Dynamic Kinetic Resolution (DKR) by introducing a racemization catalyst for the unwanted enantiomer.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Formation (Thermodynamic Control)

This protocol outlines a general method for the resolution of a racemic amine using a chiral acid as the resolving agent, aiming for thermodynamic control.

Materials:

  • Racemic amine

  • Chiral resolving acid (e.g., (+)-tartaric acid, (-)-mandelic acid)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof)

  • Base (e.g., NaOH solution) for liberation of the free amine

  • Acid (e.g., HCl solution) for recovery of the resolving agent

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolution: In a flask, dissolve the racemic amine in a suitable solvent. The choice of solvent is crucial and may require preliminary screening to find one that provides a good solubility difference between the two diastereomeric salts.[5][9]

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving acid to the solution.

  • Heating and Cooling: Gently heat the mixture until all solids dissolve. Then, allow the solution to cool slowly and undisturbed to room temperature. Forcing rapid crystallization by crash cooling can lead to lower enantiomeric purity.[10] Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.

  • Liberation of the Enantiomerically Enriched Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, making it insoluble in water.

  • Extraction: Extract the liberated amine with an organic solvent.

  • Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. Determine the enantiomeric excess (ee%) using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine

This protocol describes a typical enzymatic kinetic resolution of a racemic amine using a lipase (B570770).

Materials:

  • Racemic amine

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Lipase (e.g., Candida antarctica lipase B - CALB)

  • Anhydrous organic solvent (e.g., toluene, MTBE)

  • Buffer solution (for workup)

  • Organic solvent for extraction

Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic amine and the acylating agent in an anhydrous organic solvent.

  • Enzyme Addition: Add the lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-50°C). Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the enantiomeric excess (ee%) of the remaining amine and the acylated product by chiral GC or HPLC.

  • Reaction Quench: Stop the reaction at approximately 50% conversion to achieve the highest possible ee% for both the unreacted amine and the acylated product. This can be done by filtering off the enzyme.

  • Workup and Separation:

    • Wash the reaction mixture with a buffer solution to remove any water-soluble components.

    • Separate the unreacted amine from the acylated product. This can often be achieved by an acid-base extraction or by column chromatography.

  • Analysis: Determine the ee% of the isolated unreacted amine and the acylated amine.

Data Presentation

Table 1: Influence of Temperature and Time on Enantiomeric Excess (ee%) in a Diastereomeric Salt Resolution *

Temperature (°C)Time (h)ee% of Precipitated DiastereomerControl
0285%Kinetic
02470%Approaching Equilibrium
25292%Kinetic/Thermodynamic
252495%Thermodynamic
50288%Thermodynamic
502496%Thermodynamic

*This is a representative table based on general principles. Actual results will vary depending on the specific amine, resolving agent, and solvent system.

Table 2: Comparison of Solvents for the Resolution of a Racemic Amine with (+)-Tartaric Acid *

SolventSolubility of Diastereomer 1 (g/100mL)Solubility of Diastereomer 2 (g/100mL)Selectivity (S = Sol₂/Sol₁)
Methanol5.28.51.6
Ethanol2.15.82.8
Isopropanol0.84.25.3
Acetonitrile1.52.51.7

*This is a representative table. The ideal solvent will have a high selectivity value, indicating a large difference in solubility between the two diastereomers.

Visualizations

G cluster_0 Decision Workflow: Kinetic vs. Thermodynamic Control start Start: Chiral Resolution of Racemic Amine q1 Is there a significant difference in crystallization rates between diastereomers? start->q1 kinetic Pursue Kinetic Control q1->kinetic Yes q2 Is there a significant difference in solubility between diastereomers? q1->q2 No thermodynamic Pursue Thermodynamic Control q2->thermodynamic Yes screen Screen different resolving agents and/or solvent systems q2->screen No screen->start Re-evaluate

Caption: Decision workflow for selecting between kinetic and thermodynamic control.

G cluster_1 Experimental Workflow: Optimization of Diastereomeric Salt Resolution start Define Racemic Amine and Potential Resolving Agents solvent_screening Solvent Screening: - Test solubility of diastereomeric salts - Aim for large solubility difference start->solvent_screening temp_optimization Temperature Optimization: - Controlled cooling rate - Final crystallization temperature solvent_screening->temp_optimization time_optimization Time Optimization: - Allow for equilibration (thermodynamic) - Short time for kinetic control temp_optimization->time_optimization analysis Analysis: - Determine yield and ee% time_optimization->analysis decision Result Acceptable? analysis->decision end Optimized Protocol decision->end Yes troubleshoot Troubleshoot: - Change resolving agent - Re-screen solvents decision->troubleshoot No troubleshoot->start Iterate

Caption: Workflow for optimizing a diastereomeric salt resolution experiment.

References

Technical Support Center: Optimizing Chiral Resolution via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the molar ratio of resolving agent to a racemic compound during chiral resolution by diastereomeric salt crystallization.

Troubleshooting Guide

This section addresses common problems encountered during diastereomeric salt crystallization, with a focus on issues related to the molar ratio of the resolving agent.

Q1: My diastereomeric salt fails to crystallize, or the yield is extremely low. What should I investigate first?

A: Failure to crystallize or low yield are common issues often linked to solubility, supersaturation, and the stoichiometry of the resolving agent.[1][2]

  • Possible Causes & Solutions:

    • Inappropriate Molar Ratio: An incorrect ratio of resolving agent to racemic compound can inhibit crystallization or lead to the formation of highly soluble salts. While a 1:1 molar ratio is a common starting point, this is not always optimal.[3] In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[2] This strategy relies on the solubility difference between one diastereomeric salt and the unreacted enantiomer.

    • Solvent System: The solvent is critical as it dictates the solubility of the diastereomeric salts. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[2] If the salts are too soluble, consider a less polar solvent or an anti-solvent. If they are insoluble, a more polar solvent may be needed.

    • Concentration: The solution must be supersaturated for crystallization to occur. If the concentration is too low, crystallization will not initiate. Conversely, if the concentration is too high, it can lead to "oiling out" or rapid precipitation of an amorphous solid.[1][3]

    • Temperature: Lowering the crystallization temperature generally decreases solubility and can improve yield. Experiment with a controlled cooling profile.[4]

Q2: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized product is low. How can I improve the purity?

A: Low diastereomeric or enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Possible Causes & Solutions:

    • Suboptimal Molar Ratio: The stoichiometry of the resolving agent can significantly influence the purity of the crystallized salt. It is crucial to screen different molar ratios to find the optimal balance between yield and purity.

    • Rapid Crystallization: Fast crystallization can trap the more soluble diastereomer and impurities within the crystal lattice.[3] Employ a slower cooling rate or a more gradual addition of an anti-solvent to allow for the formation of more ordered, purer crystals.

    • Ineffective Resolving Agent: The chosen resolving agent may not provide sufficient discrimination between the two enantiomers, leading to salts with similar solubilities.[3] Screening a variety of resolving agents is often necessary.

    • Recrystallization: Purifying the obtained crystals by recrystallization is a common method to enhance the diastereomeric and enantiomeric excess. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to slowly recrystallize. Be aware that this will likely result in some loss of yield.[1]

Q3: My product has "oiled out" instead of crystallizing. What can I do to resolve this?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often a result of high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[1]

  • Possible Causes & Solutions:

    • High Supersaturation: Reduce the concentration of the racemic compound and resolving agent. A slower cooling rate or a more gradual addition of an anti-solvent can also help to control the level of supersaturation.[1]

    • Solvent Choice: The solvent can influence the melting point of the diastereomeric salt. Experimenting with different solvents may lead to a system where the salt crystallizes at a temperature below its melting point.

    • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization from the oil.[4] If seed crystals are not available, scratching the inside of the flask at the air-liquid interface can sometimes initiate nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio of resolving agent to racemic compound?

A: A 1:1 molar ratio of the resolving agent to the racemic compound is a conventional starting point.[3] However, it is highly recommended to screen a range of ratios, as the optimal stoichiometry is system-dependent.

Q2: Why would a molar ratio of less than 1.0 (e.g., 0.5) for the resolving agent be beneficial?

A: Using a sub-stoichiometric amount of the resolving agent, often referred to as the half-equivalent method, can be advantageous.[5] In this scenario, the crystallization system's selectivity is based on the solubility difference between the diastereomeric salt of the desired enantiomer and the unreacted, free form of the other enantiomer.[2] This can sometimes lead to a more efficient separation.

Q3: Can a molar ratio greater than 1.0 for the resolving agent be useful?

A: Yes, in some cases, particularly with di-carboxylic resolving agents, using a molar ratio greater than 1.0 (e.g., 1.5) can be beneficial. This can favor the formation of acidic diastereomeric salts which may have more favorable crystallization properties.

Q4: How do I choose the right resolving agent?

A: The selection of an optimal resolving agent is crucial for a successful resolution.[3] Key factors to consider include:

  • Chemical Compatibility: The resolving agent must have a functional group that can form a salt with the racemic compound (e.g., a chiral acid for a racemic base).

  • Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for the intended scale of the resolution.[3]

  • Physical Properties of Diastereomeric Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common, practical solvent.[3] A screening process is often necessary to identify the best resolving agent.[3]

Q5: What analytical techniques are used to determine the success of the resolution?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.) of the resolved compound. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be used.

Data Presentation

The following tables summarize quantitative data from case studies on the effect of the molar ratio of the resolving agent on the yield and purity of the resolved product.

Table 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine (S-MBA) and KOH

Molar Ratio (Racemic Ibuprofen: S-MBA: KOH)Diastereomeric Excess (%de) of SaltYield of Salt (%)Enantiomeric Excess (%ee) of S-IbuprofenYield of S-Ibuprofen (%)
1:0.5:0.540538095
Data extracted from a study on a green and strategic approach for the chiral resolution of racemic ibuprofen.[4]

Table 2: Chiral Resolution of Racemic N-Methylamphetamine (rac-MA) with Tartaric Acid Derivatives

Resolving AgentMolar Ratio (Resolving Agent: rac-MA)Enantiomeric Excess (%ee) of Extracted Enantiomer
O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)0.2582.5
O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)0.2557.9
(2R,3R)-tartaric acid (TA)0.25< 5
Data from a study on the resolution of rac-MA via supercritical fluid extraction after partial diastereomeric salt formation.[6]

Experimental Protocols

Protocol for Screening and Optimizing the Molar Ratio of Resolving Agent

This protocol provides a systematic approach to determine the optimal molar ratio of a resolving agent for the chiral resolution of a racemic compound.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic compound in a suitable solvent at a known concentration.

    • Prepare a stock solution of the enantiomerically pure resolving agent in the same solvent at the same molar concentration.

  • Screening of Molar Ratios:

    • In a series of vials, add a fixed volume of the racemic compound stock solution.

    • To each vial, add a varying volume of the resolving agent stock solution to achieve a range of molar ratios (e.g., 0.4, 0.5, 0.6, 0.8, 1.0, 1.2 equivalents).

    • Adjust the final volume in each vial to be the same by adding the appropriate amount of solvent. This ensures the concentration of the racemic compound is constant across the screen.

  • Crystallization:

    • Gently heat the vials with stirring until all solids dissolve.

    • Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the vials or by cooling in an ice bath.

    • Allow the crystallization to proceed for a set period (e.g., 12-24 hours).

  • Isolation and Analysis:

    • Isolate the crystals from each vial by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals and determine the yield.

    • Liberate the enantiomer from the diastereomeric salt by treatment with an appropriate acid or base.

    • Analyze the enantiomeric excess (e.e.) of the liberated enantiomer using chiral HPLC.

  • Optimization:

    • Based on the results of the initial screen, identify the molar ratio that provides the best combination of yield and enantiomeric excess.

    • Perform further optimization experiments around this ratio, potentially also varying the solvent, concentration, and temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Chiral Resolution start Problem: Poor Resolution (Low Yield / Low e.e.) check_ratio Is the Molar Ratio of Resolving Agent Optimized? start->check_ratio screen_ratios Screen Molar Ratios (e.g., 0.4 to 1.2 eq.) check_ratio->screen_ratios No check_solvent Is the Solvent System Appropriate? check_ratio->check_solvent Yes screen_ratios->check_solvent screen_solvents Screen Different Solvents and Anti-solvents check_solvent->screen_solvents No check_conditions Are Crystallization Conditions (Temp., Cooling Rate) Optimized? check_solvent->check_conditions Yes screen_solvents->check_conditions optimize_conditions Optimize Cooling Profile and Crystallization Time check_conditions->optimize_conditions No recrystallize Consider Recrystallization of the Product check_conditions->recrystallize Yes optimize_conditions->recrystallize end Improved Resolution recrystallize->end

Caption: Troubleshooting workflow for poor chiral resolution.

Experimental_Workflow Experimental Workflow for Molar Ratio Optimization start Start: Racemic Compound + Resolving Agent prepare_solutions Prepare Stock Solutions of Racemic Compound and Resolving Agent start->prepare_solutions screen_ratios Set up Crystallization Vials with Varying Molar Ratios prepare_solutions->screen_ratios crystallization Dissolve, Cool Slowly, and Allow to Crystallize screen_ratios->crystallization isolation Isolate Crystals by Filtration and Determine Yield crystallization->isolation analysis Liberate Enantiomer and Analyze Enantiomeric Excess (e.e.) by Chiral HPLC isolation->analysis evaluate Evaluate Yield and e.e. to Identify Optimal Ratio analysis->evaluate further_optimization Further Optimization of Solvent, Concentration, and Temperature evaluate->further_optimization Refinement Needed end Optimized Protocol evaluate->end Optimum Found further_optimization->end

Caption: Experimental workflow for molar ratio optimization.

References

Technical Support Center: Resolution of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the resolution of sterically hindered amines. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: Why is the resolution of sterically hindered amines so challenging?

A1: The primary challenge is steric hindrance. The bulky substituents near the amine's stereocenter impede the approach of chiral resolving agents or the active site of an enzyme.[1][2] This can lead to several issues:

  • Slow or no reaction: The formation of diastereomeric salts or the enzymatic acylation may be significantly slowed down or prevented altogether.[1]

  • Low selectivity: The steric bulk can reduce the chiral recognition between the amine enantiomers and the resolving agent or enzyme, resulting in poor enantiomeric excess (ee).

  • Difficulty in forming crystalline salts: The bulky nature of the amine can disrupt the crystal lattice formation required for efficient separation by crystallization.[3]

Q2: How do I select an appropriate chiral resolving agent for a sterically hindered amine?

A2: The selection of a resolving agent is often empirical and requires screening.[4] Key factors to consider include:

  • Chemical Nature: The resolving agent must have a functional group that can form a salt with the amine, typically a chiral acid.[3] Common choices include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[4][5][6][7]

  • Structure: Consider the structure of both the amine and the resolving agent. Sometimes a resolving agent with a rigid structure can provide better chiral discrimination.

  • Availability and Cost: The agent should be available in high enantiomeric purity and be cost-effective for your scale.[3]

Q3: What role does the solvent play in the diastereomeric salt resolution of bulky amines?

A3: The solvent is a critical parameter. It influences the solubility of the two diastereomeric salts.[3][4] An ideal solvent system will maximize the solubility difference between the diastereomers, allowing the less soluble salt to crystallize while the more soluble one remains in the mother liquor.[4] It is common to screen various solvents and solvent mixtures to fine-tune solubility.[3][4]

Q4: Can I improve the yield of my desired enantiomer beyond the theoretical 50% limit?

A4: Yes, to exceed the 50% yield of a classical resolution, the unwanted enantiomer from the mother liquor needs to be recycled.[4] This is often achieved by racemizing the unwanted enantiomer and re-introducing it into the resolution process.[4][8] This "Resolution-Racemization-Recycle" (RRR) approach is essential for developing an economical and sustainable process.[4][5]

Q5: Are there alternatives to diastereomeric salt resolution for sterically hindered amines?

A5: Yes, several alternatives can be considered:

  • Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of the amine, allowing for separation of the resulting amide from the unreacted amine.[9][10][11] This method can be highly selective but may require optimization of the enzyme, acylating agent, and reaction conditions.[9][12]

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to directly separate the enantiomers. This method can be very effective but may be less scalable and more expensive than crystallization-based methods.[13]

  • Kinetic Resolution: This involves reacting the racemic amine with a chiral reagent that reacts at different rates with the two enantiomers.[14][15] This leaves an excess of the less reactive enantiomer.[15]

Troubleshooting Guides

Issue 1: Diastereomeric Salt Fails to Crystallize (Forms an Oil or Gum)
Potential Cause Recommended Solution
High Steric Hindrance The bulky groups on the amine and/or resolving agent prevent the formation of a stable crystal lattice. Screen a wider range of resolving agents with different steric profiles. Consider using a smaller resolving agent if possible.
Inappropriate Solvent System The solvent may be too good at solvating the salt, preventing crystallization.[3] Experiment with different solvents or solvent mixtures. Slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[3]
Supersaturation is Too High The solution is too concentrated, leading to rapid precipitation of an amorphous solid or oil.[3] Dilute the solution to reduce the supersaturation level.[3]
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[3] Ensure the racemic amine and resolving agent are of high purity before use.[3]
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine
Potential Cause Recommended Solution
Poor Chiral Recognition The resolving agent is not effective at discriminating between the enantiomers of the hindered amine. Screen a diverse range of chiral resolving agents.
Co-crystallization Both diastereomeric salts are crystallizing out of solution. Optimize the solvent system to maximize the solubility difference between the two salts.[3]
Rapid Crystallization Fast crystallization can trap impurities and the undesired diastereomer in the crystal lattice.[3] Slow down the cooling rate during crystallization and ensure gentle agitation.
Insufficient Recrystallizations A single crystallization may not be sufficient to achieve high ee. Perform one or more recrystallizations of the diastereomeric salt to improve enantiopurity.
Issue 3: Low or No Conversion in Enzymatic Resolution
Potential Cause Recommended Solution
Steric Hindrance The enzyme's active site cannot accommodate the bulky amine. Screen different lipases or other hydrolases. Consider protein engineering to modify the enzyme's active site.
Inappropriate Acylating Agent The acylating agent may be too bulky or unreactive. Screen various acylating agents (e.g., different esters).[16]
Unfavorable Reaction Conditions The solvent, temperature, or pH may not be optimal for the enzyme. Optimize these parameters. For instance, Novozym 435 (CALB) has been shown to be effective in toluene (B28343) at 50°C for some amine resolutions.[9]
Enzyme Inhibition The substrate or product may be inhibiting the enzyme. Try using a lower substrate concentration or a continuous flow reactor to remove the product as it is formed.[17]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: In a reaction vessel, dissolve the racemic sterically hindered amine (1.0 equivalent) and the chosen chiral resolving agent (0.5 to 1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.[18]

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. Gentle agitation can aid in forming homogenous crystals.[18]

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.[18]

  • Analysis: Determine the diastereomeric purity of the isolated salt using NMR or by measuring the optical rotation.[18]

  • Enantiomer Regeneration: Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt. For an amine resolved with a chiral acid, add a base (e.g., NaOH) to deprotonate the amine.[6][19]

  • Extraction: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.[18]

  • Purity Determination: Determine the enantiomeric purity of the final product using chiral HPLC.[18]

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • Reaction Setup: In a suitable vessel, dissolve the racemic sterically hindered amine and the acylating agent (e.g., an ester like ethyl acetate) in an organic solvent (e.g., toluene or MTBE).[9]

  • Enzyme Addition: Add the lipase (B570770) (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-60°C) and monitor the reaction progress by chiral HPLC or GC.[9][11] The reaction should be stopped at or near 50% conversion for optimal results.

  • Enzyme Removal: Remove the immobilized enzyme by filtration.

  • Separation: Separate the acylated amine (amide) from the unreacted amine using column chromatography or extraction.

  • Amide Hydrolysis (Optional): The resulting amide can be hydrolyzed (e.g., under acidic or basic conditions) to yield the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the amine obtained from amide hydrolysis using chiral HPLC.

Visualizations

G Decision Workflow for Resolving Sterically Hindered Amines start Racemic Sterically Hindered Amine screen_agents Screen Chiral Resolving Agents start->screen_agents crystallization Diastereomeric Salt Crystallization screen_agents->crystallization success Successful Resolution (High ee and Yield) crystallization->success Crystals Form low_ee Low Enantiomeric Excess (ee) crystallization->low_ee Crystals with Low de no_xtal No Crystallization (Oil/Gum Formation) crystallization->no_xtal No Crystals enzymatic Attempt Enzymatic Resolution low_ee->enzymatic No Improvement recrystallize Recrystallize Salt low_ee->recrystallize no_xtal->enzymatic No Improvement optimize_solvent Optimize Solvent System no_xtal->optimize_solvent enzymatic->success Successful chromatography Use Preparative Chiral Chromatography enzymatic->chromatography Unsuccessful recrystallize->success ee Improves recrystallize->low_ee ee still low optimize_solvent->crystallization Try Again G General Workflow for Diastereomeric Salt Resolution racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Acid (S-Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R,S-Salt + S,S-Salt) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid_phase Solid Phase (Less Soluble Salt, e.g., R,S-Salt) crystallization->solid_phase mother_liquor Mother Liquor (More Soluble Salt, e.g., S,S-Salt) crystallization->mother_liquor liberation1 Liberation of Amine (Add Base) solid_phase->liberation1 liberation2 Liberation of Amine (Add Base) mother_liquor->liberation2 enantiomer1 Enriched R-Amine liberation1->enantiomer1 enantiomer2 Enriched S-Amine liberation2->enantiomer2

References

Validation & Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for Phenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is a critical aspect of pharmaceutical development and quality control. Phenylglycine, a non-proteinogenic amino acid, is a vital chiral building block in the synthesis of numerous pharmaceuticals. Consequently, robust and validated analytical methods for separating and quantifying its enantiomers are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomers of phenylglycine, with a focus on method validation according to International Council for Harmonisation (ICH) guidelines.

Comparative Performance of Chiral Stationary Phases

The cornerstone of successful chiral separation by HPLC is the selection of the appropriate chiral stationary phase (CSP). Different CSPs offer varying separation mechanisms and, therefore, different selectivity for specific enantiomeric pairs. Below is a comparison of the performance of several types of CSPs for the separation of phenylglycine enantiomers, based on available data.

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)(R)-Phenylglycine Retention Time (min)(S)-Phenylglycine Retention Time (min)Separation Factor (α)Resolution (Rs)
Lux Amylose-1 Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate))2-Propanol/Hexane1.0Room TemperatureNot specifiedNot specified2.48[1]13.50[1]
Dynamically Coated Crown Ether Chiral Crown Ether on ODS10% Methanol/Water with 0.2% HClO₄ and 0.1 mg/mL crown etherNot specifiedNot specified~5.03 (k')~5.73 (k')1.141.49
Astec CHIROBIOTIC T Macrocyclic Glycopeptide (Teicoplanin)Aqueous-organicNot specifiedNot specifiedL-enantiomer elutes firstD-enantiomer is more strongly retainedNot specifiedNot specified
Crownpak CR (+) Chiral Crown EtherAcidic aqueous/organicNot specifiedNot specifiedR-enantiomer typically elutes before the S-enantiomerNot specifiedNot specified>1.5 achieved at ~7°C and pH 1

Note: The data presented is compiled from various sources and may not represent results from a single head-to-head study. k' refers to the capacity factor.

Experimental Protocols for Method Validation

The validation of a chiral HPLC method ensures its suitability for its intended purpose.[2] The following are detailed protocols for the key validation parameters as stipulated by ICH guidelines.

Specificity

Objective: To demonstrate that the method can accurately measure the enantiomers of phenylglycine without interference from other components such as impurities or degradation products.

Procedure:

  • Analyze blank samples (mobile phase) to ensure no interfering peaks at the retention times of the phenylglycine enantiomers.

  • Analyze samples of the individual D- and L-phenylglycine enantiomers to confirm their retention times and the absence of co-elution.

  • If available, analyze samples containing potential impurities or degradation products to assess for any interference.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the enantiomer peaks in a racemic mixture.

Linearity

Objective: To establish a linear relationship between the concentration of each enantiomer and the detector response over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions of each enantiomer at different concentrations. For quantifying an enantiomeric impurity, the range should typically span from the Limit of Quantification (LOQ) to 120% of the specification limit.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration for each enantiomer.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the measured values to the true values, typically assessed through recovery studies.

Procedure:

  • Prepare a sample of the main enantiomer (e.g., L-phenylglycine) at a known concentration.

  • Spike this sample with known amounts of the other enantiomer (D-phenylglycine) at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked enantiomer.

Precision

Objective: To assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision):

    • Prepare a homogeneous sample of phenylglycine containing both enantiomers (e.g., a racemic mixture or a sample spiked with the impurity at the target concentration).

    • Perform at least six replicate injections of this sample on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas of each enantiomer.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the different conditions to assess the method's reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of each enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of each enantiomer that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line (from the linearity study) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.

Procedure:

  • Prepare a system suitability solution containing both enantiomers at a concentration that provides well-resolved peaks.

  • Vary the following parameters one at a time:

    • Flow rate (e.g., ±10% of the nominal rate).

    • Column temperature (e.g., ±5 °C).

    • Mobile phase composition (e.g., vary the percentage of the organic modifier by ±2%).

    • Mobile phase pH (e.g., ±0.2 units).

  • For each condition, inject the system suitability solution and evaluate critical chromatographic parameters such as resolution, tailing factor, and retention time.

Mandatory Visualizations

Workflow for Chiral HPLC Method Validation

G MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability Specificity Specificity SystemSuitability->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Robustness Robustness Specificity->Robustness Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) LinearityRange->Precision LOD_LOQ LOD & LOQ LinearityRange->LOD_LOQ ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: General workflow for the validation of a chiral HPLC method.

Logical Relationships of Chiral Stationary Phases for Phenylglycine Separation

CSP_Selection Phenylglycine Phenylglycine (Amphoteric Analyte) Polysaccharide Polysaccharide-based (e.g., Lux Amylose-1) - Pi-pi interactions - Hydrogen bonding - Steric hindrance Phenylglycine->Polysaccharide Effective for high Rs CrownEther Chiral Crown Ether (e.g., Crownpak CR) - Host-guest complexation - Ionic interactions with primary amine Phenylglycine->CrownEther Specific for primary amines Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) - Multiple interaction modes (ionic, H-bonding, pi-pi) - Good for underivatized amino acids Phenylglycine->Macrocyclic Versatile for polar analytes Pirkle Pirkle-type (e.g., Phenylglycine-based) - Pi-pi interactions - Dipole-dipole interactions Phenylglycine->Pirkle Pi-acceptor/donor mechanism HighResolution High Resolution & Selectivity Polysaccharide->HighResolution CrownEther->HighResolution Macrocyclic->HighResolution Pirkle->HighResolution

Caption: Selection logic for chiral stationary phases for phenylglycine.

References

Determining Enantiomeric Excess: A Comparative Guide to NMR with Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of stereochemically pure pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a chiral solvating agent (CSA), offers a rapid and non-destructive method for this critical analysis. This guide provides an objective comparison of this technique with other common methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate approach for your research needs.

The fundamental principle behind using CSAs in NMR for ee determination lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent.[1] These diastereomeric complexes are energetically distinct, resulting in a differentiation of their NMR signals, most commonly observed as a separation in the chemical shifts (ΔΔδ) of corresponding nuclei (e.g., ¹H, ¹⁹F, ³¹P).[2] The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]

Comparison of Key Analytical Techniques

The choice of method for determining enantiomeric excess is often dictated by the nature of the analyte, the required sensitivity, sample throughput, and available instrumentation. Here, we compare the use of NMR with chiral solvating agents against two primary alternatives: NMR with chiral derivatizing agents (CDAs) and chiral chromatography.

ParameterNMR with Chiral Solvating Agents (CSAs)NMR with Chiral Derivatizing Agents (CDAs)Chiral Chromatography (HPLC/GC)
Principle Formation of transient, non-covalent diastereomeric complexes in solution.[3]Covalent reaction to form stable diastereomers.[3]Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[4]
Sample Preparation Simple mixing of analyte and CSA in an NMR tube.[5]Chemical reaction required to form derivatives, followed by purification.[6]Dissolution of the sample in the mobile phase, may require filtration.[5]
Analysis Time Rapid (typically 5-15 minutes per sample).[7]Longer, due to reaction and purification time (can be several hours).[8]Variable, depending on the method (typically 10-60 minutes per sample).[7]
Sample Consumption Non-destructive, sample can be recovered.Destructive, the original sample is consumed in the reaction.Generally non-destructive, but the sample is diluted.
Accuracy Good to excellent, typically ±1-2%.[9]High, but can be affected by kinetic resolution during derivatization.Very high, often considered the "gold standard".[4]
Precision Good, with RSD values typically <2%.[10]Good, but dependent on reaction completion and purification.Excellent, with RSD values often <1%.[10]
Limit of Detection (LOD) Generally in the mM to high µM range.Dependent on the derivative's properties, can be in the µM range.Low, often in the µM to nM range, especially with sensitive detectors.[11]
Limit of Quantification (LOQ) Typically in the mM to high µM range.Can be in the µM range.Low, often in the µM to nM range.[11]
Generality Broadly applicable, but finding a suitable CSA can require screening.[12]Requires the analyte to have a suitable functional group for derivatization.Very broad applicability with a wide range of available chiral stationary phases.[4]
Cost Moderate, requires access to an NMR spectrometer. Cost of CSAs can vary.Can be higher due to the cost of derivatizing agents and purification.High initial instrument cost, but lower cost per sample for established methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the determination of enantiomeric excess using NMR with a chiral solvating agent and two alternative methods.

Method 1: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol describes a general procedure for determining the enantiomeric excess of a chiral alcohol using (R)-(+)-1,1'-Bi-2-naphthol (BINOL) as the chiral solvating agent.

Materials:

  • Chiral analyte (e.g., a chiral alcohol)

  • Chiral Solvating Agent (e.g., (R)-(+)-BINOL)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Analyte Sample Preparation: Prepare a stock solution of the chiral analyte in the deuterated solvent at a concentration of approximately 10-20 mM.[1]

  • Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the analyte solution to identify characteristic signals for monitoring.

  • CSA Titration: Prepare a stock solution of the CSA (e.g., (R)-(+)-BINOL) in the same deuterated solvent. Add aliquots of the CSA stock solution to the NMR tube containing the analyte. Common molar ratios of CSA to analyte range from 1:1 to 5:1.[1]

  • Equilibration and Data Acquisition: After each addition of the CSA, gently mix the sample and allow it to equilibrate for a few minutes. Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the spectrum for the separation of a key analyte signal into two distinct peaks, representing the two diastereomeric complexes. Once optimal separation is achieved, carefully integrate the areas of the two resolved peaks. The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

experimental_workflow_csa cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Analyte Prepare Analyte Solution (10-20 mM in CDCl3) Mix Mix Analyte and CSA in NMR Tube Analyte->Mix CSA Prepare CSA Solution (e.g., (R)-BINOL) CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Separated Signals Process->Integrate Calculate Calculate Enantiomeric Excess (ee % = |(I1-I2)/(I1+I2)|*100) Integrate->Calculate

Experimental workflow for ee determination using a CSA and NMR.
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This protocol outlines the use of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to determine the enantiomeric excess of a chiral secondary alcohol.

Materials:

  • Chiral analyte (e.g., a chiral secondary alcohol)

  • (R)-Mosher's acid chloride

  • Pyridine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane)

  • Deuterated solvent (e.g., CDCl₃)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Derivatization: In a dry flask under an inert atmosphere, dissolve the chiral alcohol (1 equivalent) in the anhydrous solvent. Add the base (e.g., pyridine, 1.2 equivalents) followed by (R)-Mosher's acid chloride (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting diastereomeric esters by flash chromatography if necessary.

  • NMR Sample Preparation: Dissolve a small amount of the purified diastereomeric esters in the deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a well-resolved signal corresponding to a proton or fluorine atom in the two diastereomers. Integrate the areas of these two signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for the determination of the enantiomeric excess of a chiral compound using chiral HPLC.

Materials:

  • Chiral analyte

  • HPLC-grade solvents for the mobile phase

  • Chiral HPLC column (e.g., a polysaccharide-based column)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Method Development: Select an appropriate chiral stationary phase and mobile phase for the separation of the enantiomers. This often involves screening different columns and solvent systems.

  • Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Analysis of Racemic Standard: Inject a solution of the racemic analyte to determine the retention times of the two enantiomers and to confirm baseline separation.

  • Sample Analysis: Inject the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas of the two enantiomer signals. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Logical Comparison of Methods

The choice between these methods involves a trade-off between speed, sample requirements, and the need for method development.

logical_comparison cluster_nmr_csa NMR with Chiral Solvating Agents cluster_nmr_cda NMR with Chiral Derivatizing Agents cluster_chromatography Chiral Chromatography (HPLC/GC) CSA_Pros Pros: - Rapid analysis - Non-destructive - Simple sample preparation CDA_Cons Cons: - Destructive - Time-consuming (reaction + purification) - Risk of kinetic resolution CSA_Cons Cons: - Lower sensitivity - Requires screening for suitable CSA - Signal overlap can be an issue CDA_Pros Pros: - High accuracy - Can provide absolute configuration information Chromo_Cons Cons: - Higher instrument cost - Method development can be lengthy - Consumes more solvent Chromo_Pros Pros: - High accuracy and precision - High sensitivity (low LOD/LOQ) - Broad applicability

Comparison of methods for enantiomeric excess determination.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy with chiral solvating agents is a powerful and efficient technique, particularly advantageous for its speed and non-destructive nature. While chiral chromatography often remains the benchmark for accuracy and sensitivity, the simplicity of the NMR/CSA approach makes it an attractive option for routine analysis and high-throughput screening. The use of chiral derivatizing agents, although more labor-intensive, can provide valuable structural information in addition to the enantiomeric ratio. Ultimately, the optimal method will depend on the specific requirements of the analysis, including the chemical nature of the analyte, the desired level of accuracy, and the available resources.

References

A Comparative Guide to Amine Resolution: Acetyl-DL-phenylglycine vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines into their constituent enantiomers is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often confined to a single enantiomer. The classical method of diastereomeric salt formation remains a widely employed technique due to its scalability and cost-effectiveness. The choice of the resolving agent is paramount to the success of this process, directly influencing the yield, enantiomeric excess (e.e.), and overall efficiency of the separation.

This guide provides an objective comparison of two chiral resolving agents: the well-established and broadly used tartaric acid, and the less conventional N-acetyl-DL-phenylglycine. The comparison is supported by experimental data from the literature, with detailed protocols for key experiments.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture of a base (amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. One diastereomer preferentially crystallizes from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated, and the resolved amine is liberated, typically by treatment with a base.

Performance Comparison: Acetyl-DL-phenylglycine vs. Tartaric Acid

Direct, side-by-side comparative studies for the resolution of the same amine using both this compound and tartaric acid are scarce in publicly available literature. However, a comparative analysis can be drawn from individual studies on the resolution of various amines and related compounds.

Tartaric Acid: As a readily available and inexpensive chiral resolving agent, tartaric acid has a long history of successful application in the resolution of a wide array of amines.[1][2] Its derivatives, such as O,O'-dibenzoyl-tartaric acid, are also frequently used to resolve challenging racemic mixtures.[3]

This compound: N-acetyl-phenylglycine, in its enantiomerically pure forms (D or L), has demonstrated efficacy as a resolving agent, particularly for amino acid esters.[4][5] Its application for the resolution of simple primary amines is less documented. One study noted that while tartaric acid was effective, acetyl-phenylglycine failed to resolve (1-methyl-2-phenyl)-ethylamine.[6]

The following tables summarize quantitative data from representative resolution experiments.

Table 1: Performance of Tartaric Acid in Amine Resolution

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
(±)-α-Phenylethylamine(+)-Tartaric acidMethanol (B129727)~55%69%[7]
(±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidMethanol80-90%>85%[8]
(±)-trans-1,2-DiaminocyclohexaneL-(+)-Tartaric acidWater/Acetic Acid90%Not specified[9]

Table 2: Performance of N-Acetyl-D-phenylglycine in Resolution

Racemic CompoundResolving AgentSolventYield of Resolved ProductEnantiomeric Excess (e.e.) of Resolved ProductReference
DL-Phenylalanine methyl esterN-Acetyl-D-phenylglycineWater81.2%98.1%[4][5]
Paramagnetic α-amino acid ester (13a)(R)-N-AcetylphenylglycineEthyl acetate34.1%>96%
Paramagnetic α-amino acid ester (13d)(R)-N-AcetylphenylglycineEthyl acetate43.9%>96%

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of resolution processes.

Resolution of (±)-α-Phenylethylamine with (+)-Tartaric Acid[1]

Materials:

  • (±)-α-Methylbenzylamine (racemic α-phenylethylamine)

  • (+)-Tartaric acid (R,R enantiomer)

  • Methanol

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

  • To the tartaric acid solution, cautiously add 6.1 mL of racemic α-methylbenzylamine. The mixture will exotherm.

  • Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in approximately 20 mL of water. Add 3-4 mL of 50% sodium hydroxide solution, ensuring the solution is basic.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the resolved amine.

Resolution of DL-Phenylalanine Methyl Ester with N-Acetyl-D-phenylglycine[4][5]

Materials:

  • N-Acetyl-D-phenylglycine

  • DL-Phenylalanine methyl ester

  • Water

  • Hydrochloric acid (3 mol L⁻¹)

  • Sodium bicarbonate (2 mol L⁻¹)

  • Toluene (B28343)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Add 9.7 g (0.05 mol) of N-acetyl-D-phenylglycine to a solution of 17.9 g (0.1 mol) of DL-phenylalanine methyl ester in 40 mL of water. Maintain the pH at 5-6 and stir the mixture in an ice bath for 2 hours.

  • Isolation of the Diastereomeric Salt: Filter the reaction mixture to collect the crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester. Wash the crystals with water.

  • Recovery of D-Phenylalanine Methyl Ester: Collect the filtrate (mother liquor) containing the more soluble diastereomeric salt. Adjust the pH of the mother liquor to 8 with a 2 mol L⁻¹ sodium bicarbonate solution.

  • Extraction: Extract the mixture with toluene (2 x 30 mL).

  • Drying and Solvent Removal: Dry the combined toluene extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude D-phenylalanine methyl ester. Further purification can be achieved by recrystallization.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for amine resolution using tartaric acid and N-acetyl-phenylglycine.

G cluster_0 Resolution with Tartaric Acid racemic_amine Racemic Amine in Solvent mixing Mixing and Crystallization racemic_amine->mixing tartaric_acid (+)-Tartaric Acid Solution tartaric_acid->mixing filtration Filtration mixing->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Liberation with Base (e.g., NaOH) less_soluble_salt->liberation extraction Extraction with Organic Solvent liberation->extraction resolved_amine Resolved Amine Enantiomer extraction->resolved_amine

Caption: Workflow for amine resolution using tartaric acid.

G cluster_1 Resolution with N-Acetyl-D-phenylglycine racemic_compound Racemic Compound (e.g., Amino Acid Ester) salt_formation Diastereomeric Salt Formation (pH controlled) racemic_compound->salt_formation resolving_agent N-Acetyl-D-phenylglycine resolving_agent->salt_formation filtration_2 Filtration salt_formation->filtration_2 insoluble_salt Insoluble Diastereomeric Salt (e.g., with L-enantiomer) filtration_2->insoluble_salt filtrate Filtrate with Soluble Salt (e.g., with D-enantiomer) filtration_2->filtrate ph_adjustment pH Adjustment filtrate->ph_adjustment extraction_2 Extraction ph_adjustment->extraction_2 resolved_product Resolved Product (D-enantiomer) extraction_2->resolved_product

Caption: Workflow for resolution using N-acetyl-D-phenylglycine.

Conclusion

The selection of an appropriate chiral resolving agent is a critical and often empirical step in the development of a successful resolution process. Tartaric acid stands out as a versatile, cost-effective, and well-documented resolving agent for a broad range of chiral amines, making it a primary choice for initial screening and process development.

N-acetyl-phenylglycine has shown considerable promise as a resolving agent, particularly for amino acid derivatives, where it can provide high yields and excellent enantiomeric purity.[4][5] However, its efficacy for the resolution of simple primary amines appears to be more substrate-dependent, and in some cases, it may not be effective where tartaric acid succeeds.[6]

For researchers and drug development professionals, tartaric acid remains the workhorse for amine resolution. N-acetyl-phenylglycine, however, represents a valuable alternative that should be considered, especially when dealing with amino acid-based substrates or when conventional resolving agents fail to provide adequate separation. Further research into the application of N-acetyl-phenylglycine for a wider variety of amines would be beneficial to expand the toolkit for chiral separations.

References

A Comparative Guide to N-Acetylated Amino Acids as Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the various methods available, diastereomeric salt formation using a chiral resolving agent remains a widely employed and effective technique. N-acetylated amino acids have emerged as a versatile and accessible class of resolving agents. This guide provides a comparative study of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal agent for their specific needs.

Performance Comparison of N-Acetylated Amino Acids

Resolving AgentRacemic SubstrateResolved EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)SolventReference
N-Acetyl-D-phenylglycineDL-Phenylalanine methyl esterD-Phenylalanine methyl ester81.298.1Water[1]
N-Acetyl-L-phenylalaninerac-α-Aminoacetals(+)-α-Aminoacetals34.1>96Ethyl acetate
N-Acetyl-L-leucinerac-α-AminoacetalsNot specifiedNot specifiedNot specifiedTHF/Acetone
N-Acetyl-DL-phenylalanine (enzymatic resolution)N-Acetyl-DL-phenylalanine methyl esterN-Acetyl-D-phenylalanine methyl ester97.698Aqueous[2]
N-Acetyl-DL-amino acids (enzymatic dynamic kinetic resolution)Various N-formyl- and N-carbamoyl-amino acidsL-amino acids>75 (after 10 cycles)>99.5Not specified[3]

Note: The efficiency of resolution is highly dependent on the specific substrate, the resolving agent, the solvent system, and the crystallization conditions. The data presented above should be considered as a guide and optimization is often necessary for each specific application.

Methodological Alternatives: Enzymatic Resolution

An important alternative to classical diastereomeric salt resolution is enzymatic kinetic resolution. This method utilizes the stereospecificity of enzymes, such as aminoacylases, to selectively hydrolyze one enantiomer of an N-acetylated racemic amino acid, leaving the other enantiomer unreacted.[4] Dynamic kinetic resolution (DKR) further enhances this process by incorporating a racemase that continuously converts the unreacted enantiomer back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer.[3][5][6]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol outlines the general steps for the resolution of a racemic amine using an N-acetylated amino acid as the resolving agent.

Materials:

  • Racemic amine

  • N-acetylated amino acid (e.g., N-Acetyl-L-phenylalanine)

  • Suitable solvent (e.g., methanol, ethanol, ethyl acetate, water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the resolved amine

  • Apparatus for crystallization, filtration, and solvent evaporation

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • In a separate flask, dissolve an equimolar or sub-stoichiometric (typically 0.5 equivalents) amount of the N-acetylated amino acid in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the racemic amine solution with stirring.

    • Stir the mixture at room temperature or an elevated temperature to facilitate salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[7]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor, which is enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt crystals in water or an appropriate solvent.

    • Add a base (e.g., NaOH solution) to neutralize the N-acetylated amino acid and liberate the free amine.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic extract over a suitable drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9][10][11]

Synthesis of N-Acetylated Amino Acids

N-acetylated amino acids can be readily synthesized in the laboratory.

Materials:

  • Amino acid

  • Acetic anhydride (B1165640)

  • Glacial acetic acid or water

  • Base (for Schotten-Baumann conditions, e.g., NaOH)

Procedure (using acetic anhydride in acetic acid):

  • Dissolve the amino acid in glacial acetic acid.

  • Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

  • The reaction can be heated to increase the rate.

  • After the reaction is complete (monitored by TLC or other suitable method), the acetic acid and excess acetic anhydride can be removed under reduced pressure to yield the N-acetylated amino acid, which can be further purified by recrystallization.

Visualizing the Process

Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemic_amine Racemic Amine (R/S) mix Mix in Solvent racemic_amine->mix resolving_agent N-Acetyl-L-Amino Acid resolving_agent->mix diastereomeric_salts Diastereomeric Salts (R-L and S-L) mix->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R-L) crystallization->less_soluble Precipitate mother_liquor Mother Liquor (Enriched in S-L) crystallization->mother_liquor Solution liberation Liberate Amine (Base) less_soluble->liberation resolved_amine Resolved Amine (R) liberation->resolved_amine analysis Analyze e.e. (Chiral HPLC) resolved_amine->analysis final_product Enantiomerically Pure Product analysis->final_product G cluster_R Interaction with (R)-Enantiomer cluster_S Interaction with (S)-Enantiomer R_Enantiomer (R)-Enantiomer Complex_R Diastereomeric Complex (R-L) (Favorable Interaction) R_Enantiomer->Complex_R Forms stable complex Resolving_Agent_R N-Acetyl-L-Amino Acid Resolving_Agent_R->Complex_R S_Enantiomer (S)-Enantiomer Complex_S Diastereomeric Complex (S-L) (Less Favorable Interaction) S_Enantiomer->Complex_S Forms less stable complex Resolving_Agent_S N-Acetyl-L-Amino Acid Resolving_Agent_S->Complex_S

References

A Researcher's Guide to Chiral Resolving Agents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. Diastereomeric salt resolution remains a widely used and powerful technique for achieving this separation on a large scale. The choice of resolving agent is paramount to the success of this process, directly impacting yield, enantiomeric excess (ee), and overall cost-effectiveness.

This guide provides a comparative analysis of three commonly used classes of chiral resolving agents: tartaric acid derivatives, camphorsulfonic acid, and mandelic acid. We will delve into their performance, cost, and applicability, supported by experimental data, to aid in the selection of the optimal agent for your specific needs.

Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classical technique that leverages the different physical properties of diastereomers. The process involves reacting a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once one diastereomer has been isolated, the enantiomerically pure target compound can be liberated by a simple acid-base workup.

Comparative Analysis of Common Chiral Resolving Agents

The selection of a suitable resolving agent is often a combination of empirical screening and rational design based on the structures of the racemate and the resolving agent. Key factors to consider include the presence of functional groups capable of forming stable salts, the crystallinity of the resulting diastereomeric salts, and, crucially, the cost and availability of the resolving agent.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the approximate costs and representative performance data for tartaric acid derivatives, camphorsulfonic acid, and mandelic acid in the resolution of racemic amines and carboxylic acids.

Resolving AgentRacemic SubstrateTypical Yield (%)Typical Enantiomeric Excess (ee) (%)
O,O'-Dibenzoyl-L-tartaric acid N-methylamphetamine42% (raffinate)82%
45% (extract)83%
(+)-Tartaric acid 1-PhenylethylamineNot specifiedNot specified
(1S)-(+)-10-Camphorsulfonic acid (±)-trans-2,3-diphenylpiperazineNot specified98%
Racemic diethanolamine70%>99%
(R)-(-)-Mandelic acid Racemic AminesGood yieldsHigh enantiomeric excess

Note: The yield and ee are highly dependent on the specific substrate, solvent, and crystallization conditions. The data presented here are for illustrative purposes and represent values found in the cited literature.

Cost Comparison

The cost of the resolving agent is a significant factor in the overall economic viability of a resolution process, especially at an industrial scale. The following table provides an approximate cost comparison for the selected resolving agents. Prices are based on currently available information from various suppliers and are subject to change.

Chiral Resolving AgentApproximate Price (USD/100g)
L-(+)-Tartaric Acid$6.50
O,O'-Dibenzoyl-L-tartaric acid$39.50 - $119.00
(1S)-(+)-10-Camphorsulfonic acid$58.20 - $165.90
(1R)-(-)-10-Camphorsulfonic acid$62.20 - $234.78
(R)-(-)-Mandelic acid$25.00 - $42.30

Experimental Protocols

A successful chiral resolution relies on a carefully executed experimental protocol. Below are generalized procedures for screening resolving agents and performing a preparative scale resolution.

Protocol 1: Screening of Chiral Resolving Agents and Solvents

The selection of an appropriate resolving agent and solvent system is crucial for achieving efficient separation. A screening process is typically employed to identify the optimal combination.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol (B129727), ethanol).

    • Prepare stock solutions of a variety of chiral resolving agents at the same molar concentration.

  • Salt Formation in a Multi-well Plate:

    • Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.

    • Add one equivalent of each resolving agent stock solution to the wells.

  • Solubility and Crystallization Screening:

    • To each well, add a different crystallization solvent or solvent mixture.

    • Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling) to induce crystallization.

    • Visually inspect the wells for precipitation.

  • Analysis:

    • The solid and supernatant from promising wells are analyzed by chiral HPLC to determine the enantiomeric excess of the resolved compound.

Protocol 2: General Procedure for Preparative Scale Diastereomeric Salt Resolution

Once an effective resolving agent and solvent have been identified, the resolution can be performed on a larger scale. The following is a general protocol for the resolution of a racemic amine with a chiral acid.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve the chiral resolving acid (0.5 - 1.0 equivalent) in the minimum amount of the same hot solvent.

    • Slowly add the hot acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

    • Further cooling in an ice bath may be necessary to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong base (e.g., 5 M NaOH solution) dropwise with stirring until the salt completely dissolves and the solution is basic (pH > 12).

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.

Mandatory Visualizations

To further clarify the processes involved in chiral resolution, the following diagrams have been generated.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., R'-acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation (Filtration) crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., R,R'-salt) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (e.g., S,R'-salt in mother liquor) separation->more_soluble_salt liberation Liberation of Enantiomer less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure Product (e.g., R-enantiomer) liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Decision_Pathway start Start: Need for Chiral Resolution racemate_properties Characterize Racemic Mixture (Functional groups, pKa) start->racemate_properties agent_selection Initial Resolving Agent Selection (Acidic/Basic, Cost, Availability) racemate_properties->agent_selection screening Screening Protocol (Multiple agents and solvents) agent_selection->screening analysis Analyze Results (Yield, Diastereomeric Excess, Enantiomeric Excess) screening->analysis analysis->agent_selection No good separation optimization Optimization of Crystallization Conditions (Temperature, Concentration, Time) analysis->optimization Promising results scale_up Preparative Scale Resolution optimization->scale_up final_product Enantiomerically Pure Product scale_up->final_product

Caption: Decision pathway for selecting a chiral resolving agent.

Efficiency of Acetyl-DL-phenylglycine in Chiral Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, the resolution of racemic mixtures is a critical step. The choice of a resolving agent is paramount to the efficiency, scalability, and economic viability of this process. This guide provides a comparative analysis of Acetyl-DL-phenylglycine as a resolving agent, with a focus on its performance against other commonly used agents for the resolution of amino acid derivatives. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their chiral separation needs.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the resolution of racemates is through the formation of diastereomeric salts.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[2] One diastereomer preferentially crystallizes from the solution, enabling its separation by filtration. Subsequent liberation of the target enantiomer from the purified diastereomeric salt yields the desired optically pure compound. The success of this method is contingent on several factors, including the choice of resolving agent, solvent system, stoichiometry, and crystallization temperature.[1]

Comparative Performance of Resolving Agents

N-Acetyl-D-phenylglycine has proven to be a highly effective resolving agent for the chemical resolution of racemic amino acid esters. Experimental data demonstrates its superior performance in terms of both yield and optical purity when compared to other conventional resolving agents for specific separations.

A key study by Meng et al. investigated the resolution of DL-phenylalanine methyl ester and found N-acetyl-D-phenylglycine to be the most suitable resolving agent among those tested.[3] The study highlights that while agents like (+)-dibenzoyl-D-tartaric acid could form a diastereomeric salt, the yield of the desired D-phenylalanine methyl ester was significantly low (6.5%).[1][3] In contrast, N-acetyl-D-phenylglycine provided a high yield of 81.2% and an exceptional optical purity of 98.1%.[3]

The selection of an appropriate resolving agent is often an empirical process, and its effectiveness can be highly dependent on the specific racemic compound being resolved.[4] While comprehensive comparative data for N-Acetyl-DL-phenylglycine across a wide range of racemic compounds is limited, the available evidence strongly supports its efficacy for amino acid esters.

Table 1: Comparison of Resolving Agent Efficiency for Racemic Amino Acid Derivatives

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) / Optical Purity (%)Reference
DL-Phenylalanine Methyl EsterN-Acetyl-D-phenylglycine Water81.298.1 (Optical Purity)[3]
DL-Phenylalanine Methyl Ester(+)-Dibenzoyl-D-tartaric acidWater6.5Not Reported[1]
DL-Phenylalanine Methyl EsterN-Acetyl-D-phenylalanineWaterGood Resolution Efficiency (Specific data not provided)Good Resolution Efficiency (Specific data not provided)[1]
DL-Phenylalanine Methyl EsterL-PhenylalanineWaterDid not form insoluble salt-[1]
DL-Phenylalanine Methyl EsterD-Tartaric acidWaterDid not form insoluble salt-[1]
Racemic α-amino acid ester (13a)(R)-N-AcetylphenylglycineEthyl Acetate34.1>96[5]
Racemic α-amino acid ester (13d)(R)-N-AcetylphenylglycineEthyl Acetate43.9>96[5]
Racemic α-amino acid ester (13c)(R)-N-AcetylphenylglycineEthyl AcetateNot Reported48[5]
Racemic α-amino acid ester (13b)(R)-N-AcetylphenylglycineEthyl AcetateNot Reported16[5]

Note: The specific structures of α-amino acid esters 13a-d were not detailed in the referenced abstract.

Experimental Protocols

A detailed experimental protocol for the highly successful resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine is provided below, as described by Meng et al.[3]

Materials:

  • N-acetyl-D-phenylglycine

  • DL-phenylalanine methyl ester

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (2 mol L⁻¹)

  • Hydrochloric acid (HCl) solution (3 mol L⁻¹)

Procedure:

  • N-acetyl-D-phenylglycine (9.7 g, 0.05 mol) is added to a solution of DL-phenylalanine methyl ester (17.9 g, 0.1 mol) in water (40 mL).

  • The pH of the mixture is maintained at 5-6.

  • The mixture is stirred in an ice bath for 2 hours.

  • The reaction mixture is filtered to collect the crude crystalline diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester.

  • The collected crystalline salt is rinsed with water three times.

  • The filtrate (mother liquor) containing the desired D-phenylalanine methyl ester is collected.

  • The mother liquor is adjusted to pH 8 with a 2 mol L⁻¹ sodium bicarbonate solution.

  • The mixture is then extracted to isolate the D-phenylalanine methyl ester.

  • For recovery of the resolving agent, the collected crystalline salt is dissolved in water (100 mL), and the pH is adjusted to 2 with 3 mol L⁻¹ hydrochloric acid. The mixture is cooled to 4 °C, and the recycled N-acetyl-D-phenylglycine is filtered off as white crystals.[1]

Visualization of the Resolution Workflow

The following diagram illustrates the key steps in the chemical resolution of a racemic amine using a chiral resolving agent, based on the principle of diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_mixture Racemic Mixture (e.g., DL-Phenylalanine Methyl Ester) mixing Mixing & Stirring in Solvent (Water) racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., N-Acetyl-D-phenylglycine) resolving_agent->mixing filtration Filtration mixing->filtration less_soluble Less Soluble Diastereomeric Salt (Crystallized) filtration->less_soluble Solid more_soluble More Soluble Diastereomer in Mother Liquor filtration->more_soluble Liquid recovery_agent Recovery of Resolving Agent (pH Adjustment) less_soluble->recovery_agent liberation_desired Liberation of Desired Enantiomer (pH Adjustment & Extraction) more_soluble->liberation_desired pure_enantiomer Pure Enantiomer (e.g., D-Phenylalanine Methyl Ester) liberation_desired->pure_enantiomer recovered_agent Recovered Resolving Agent recovery_agent->recovered_agent

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Conclusion

N-Acetyl-DL-phenylglycine has demonstrated high efficiency as a resolving agent for the chiral separation of amino acid esters, offering significant advantages in terms of yield and optical purity over other tested agents in specific applications. Its cost-effectiveness compared to other resolving agents like N-acetyl-D-phenylalanine further enhances its appeal for large-scale industrial applications.[1] However, it is crucial to recognize that the selection of an optimal resolving agent remains a largely empirical process, and its performance can vary significantly with the substrate. The data presented in this guide serves as a valuable reference for researchers working on the resolution of amino acid derivatives, while also highlighting the need for broader comparative studies to fully elucidate the applicability of N-Acetyl-DL-phenylglycine for other classes of racemic compounds.

References

A Comparative Guide to Analytical Techniques for Assessing Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, the stereochemistry of a drug is a critical quality attribute, as enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of the enantiomeric purity of chiral drug substances.[3][4][5] This guide provides an objective comparison of the principal analytical techniques used for determining the purity of resolved enantiomers, complete with experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique.

Overview of Key Analytical Techniques

The determination of enantiomeric excess (ee) or enantiomeric purity is most commonly achieved through chromatographic, electrophoretic, or spectroscopic methods. Chromatographic techniques, such as HPLC, SFC, and GC, are the most widely used due to their high resolution and versatility. Capillary electrophoresis offers high efficiency and low sample consumption, while spectroscopic methods like NMR and Circular Dichroism provide alternative approaches that can be faster and, in some cases, non-destructive.

Key Chromatographic and Electrophoretic Methods:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for enantiomeric purity determination, chiral HPLC uses a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[6][7] Polysaccharide-based CSPs are particularly versatile and widely used.[8]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase.[9][10] It offers advantages in speed and reduced consumption of organic solvents, making it a "greener" technique.[6][9][10]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile and semi-volatile compounds.[11] It utilizes capillary columns with stationary phases containing chiral selectors, often cyclodextrin (B1172386) derivatives, to resolve enantiomers.[11][12]

  • Capillary Electrophoresis (CE): A powerful method that separates charged particles in an electric field.[13][14] For chiral separations, a chiral selector is added to the background electrolyte, which interacts differently with each enantiomer, causing them to migrate at different velocities.[13]

Key Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enantiomers are indistinguishable in a standard NMR spectrum. However, by using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), transient diastereomeric complexes or new diastereomeric compounds are formed, respectively.[15][16] This results in distinct, resolvable signals for each enantiomer, allowing for quantification by integrating the peak areas.[15][17]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of right- and left-circularly polarized light by chiral molecules.[3][4] Since enantiomers absorb this light differently, CD spectroscopy can determine the enantiomeric ratio, often without the need for chromatographic separation, thereby eliminating a time-consuming method development step.[3][4][18]

Quantitative Performance Comparison

The choice of analytical technique often involves a trade-off between speed, sensitivity, cost, and the specific requirements of the analyte and sample matrix. The following table summarizes the key performance characteristics of each method.

TechniquePrincipleResolutionAnalysis TimeSensitivity (Typical LOQ)Key AdvantagesKey Limitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)[6]High to Excellent10-60 min0.05% - 0.1%[2]High versatility, robustness, and accuracy; "gold standard"[7]Can be time-consuming to develop methods; uses significant solvent volumes[7]
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase[9]High to Excellent3-5 times faster than HPLC[9]Comparable to HPLCFaster analysis, lower organic solvent consumption ("green" chemistry), lower back pressure[6][9]Requires specialized instrumentation; less suitable for highly polar compounds
Chiral GC Partitioning between a gaseous mobile phase and a chiral liquid stationary phase[12]Excellent5-30 minHigh (ppb levels possible)High resolution and sensitivity for volatile compounds[11]Limited to thermally stable and volatile analytes; derivatization often required
Chiral CE Differential migration in an electric field due to interaction with a chiral selector[13]Excellent5-20 min0.05% - 0.1%[19]High efficiency, minimal sample and solvent consumption, rapid method development[14][20]Lower concentration sensitivity compared to HPLC; precision can be lower
NMR Spectroscopy Chemical shift non-equivalence after adding a Chiral Solvating/Derivatizing Agent[16]N/A (signal separation)~5 min per sample[21]~1-5% (error limit)[17]Rapid, non-destructive, requires minimal solvent, no separation needed[21]Lower sensitivity, potential for signal overlap, requires pure samples
Circular Dichroism Differential absorption of circularly polarized light[3][4]N/A (no separation)Very Fast (<1 min)0.1% - 1%Extremely fast, can determine ee without separation, useful for high-throughput screening[3][4]Requires a chromophore near the chiral center, not applicable to all compounds[22]

Experimental Protocols and Workflows

Detailed and reproducible methodologies are critical for the successful implementation of any analytical technique. This section provides example protocols and visual workflows for the primary methods of assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely applied technique for the quality control of chiral drugs.[23][24]

This protocol is adapted for the analysis of a racemic beta-blocker standard.[6]

  • Standard Preparation: Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.[6]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Teicoplanin-based chiral stationary phase.

    • Mobile Phase: 60:40:0.3:0.2 acetonitrile-methanol-acetic acid-triethylamine.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Temperature: 22 °C.[6]

    • Detection: UV at a wavelength suitable for the specific beta-blocker (e.g., 290 nm for propranolol).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Racemic Standard B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject 10 µL onto Chiral Column B->C D Isocratic Elution (1.0 mL/min) C->D E UV Detection (e.g., 290 nm) D->E F Integrate Enantiomer Peaks E->F G Calculate Enantiomeric Excess (%) F->G H Final Report G->H SFC_Workflow A Prepare Sample (e.g., Essential Oil) B Inject onto Preparative SFC System A->B C Chiral Separation (CO₂/Ethanol Mobile Phase) B->C D Fraction Collection of Enantiomers C->D E Inject Collected Fractions onto Analytical SFC D->E F Confirm Purity and Calculate Recovery E->F NMR_Workflow cluster_prep NMR Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Combine in NMR tube: 1. Chiral Amine 2. 2-formylphenylboronic acid 3. (S)-BINOL 4. CDCl₃ B Add 4Å sieves, wait 5 min A->B C Acquire ¹H NMR Spectrum B->C D Identify Diastereotopic Resonances C->D E Integrate Signals of Diastereomers D->E F Calculate Enantiomeric Ratio from Integrals E->F CD_Logic cluster_principle CD Principle cluster_measurement Measurement & Observation P1 Chiral Molecule Interacts with Circularly Polarized Light P2 Enantiomers Absorb Right & Left Polarized Light Differently P1->P2 M1 Measure Differential Absorption (CD Signal) P2->M1 O1 Racemic Mixture (50:50) M1->O1 O2 Enantiopure Sample (100:0) M1->O2 O3 Enantioenriched Sample (e.g., 98:2) M1->O3 R1 CD Signal = 0 O1->R1 R2 CD Signal = Max O2->R2 R3 CD Signal is Proportional to ee O3->R3 Result Quantitative Determination of Enantiomeric Purity R3->Result

References

A Head-to-Head Comparison: Cross-Validation of HPLC and NMR for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The stereochemical purity of a compound can profoundly impact its pharmacological activity, efficacy, and safety profile. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed techniques for this purpose. This guide provides an objective, data-driven comparison of these two instrumental methods to assist in the selection of the most appropriate technique for your analytical needs.

This guide delves into the fundamental principles of each technique, presents a side-by-side comparison of their performance, and provides detailed experimental protocols. By understanding the strengths and limitations of both HPLC and NMR, researchers can confidently select the optimal method for the robust and reliable determination of enantiomeric excess.

Principles of Enantiomeric Discrimination

The challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, both HPLC and NMR employ strategies to create a chiral environment that allows for the differentiation of the enantiomeric pair.

Chiral HPLC achieves separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP). The stationary phase is functionalized with a chiral selector, which forms transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for the separation and quantification of the individual enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

NMR Spectroscopy , on the other hand, typically requires the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs) react with the enantiomers to form a covalent bond, creating a new pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer through the integration of their respective signals.

  • Chiral Solvating Agents (CSAs) , such as (R)-bornylamine, form transient, non-covalent diastereomeric complexes with the enantiomers. This interaction induces a change in the chemical environment of the enantiomers, leading to the resolution of their signals in the NMR spectrum. The enantiomeric excess is then determined by comparing the integrals of the separated signals.

Quantitative Data Comparison

Compound ClassAnalyteHPLC (% ee)NMR (% ee)Comments
PharmaceuticalParoxetine8.57.5 ± 0.3Good agreement between the two methods was observed.
Chiral Alcohol1-Phenylethanol95.294.8Both techniques provide comparable results with high precision.
Chiral Amineα-Methylbenzylamine88.589.1Excellent correlation, demonstrating the utility of both methods for this class of compounds.

Note: The data for Paroxetine is sourced from a study by Salsbury et al. The data for 1-Phenylethanol and α-Methylbenzylamine are representative examples based on typical performance characteristics of the two techniques.

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. The following are representative experimental protocols for the determination of enantiomeric excess using chiral HPLC and NMR spectroscopy.

Chiral HPLC Method for a Generic Chiral Amine

This protocol provides a general framework for the determination of the enantiomeric excess of a primary amine using chiral HPLC. Optimization of the mobile phase and choice of the chiral stationary phase are critical for achieving baseline separation.[1]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based)

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol)

  • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)

  • Analyte sample (chiral amine)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents and additives. A common mobile phase for the chiral separation of amines is a mixture of hexane and a polar modifier like isopropanol, with a small percentage of an additive to improve peak shape.[1]

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh a known amount of the chiral amine sample and dissolve it in the mobile phase to a final concentration suitable for the detector's linear range.

  • Injection: Inject a fixed volume of the sample solution onto the HPLC system.[1]

  • Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers at a suitable wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[1]

NMR Method using a Chiral Solvating Agent for a Generic Chiral Amine

This protocol outlines the use of a chiral solvating agent (CSA), such as (R)-bornylamine, to determine the enantiomeric excess of a chiral amine by ¹H NMR spectroscopy.[1]

Materials:

  • NMR spectrometer (400 MHz or higher recommended)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (R)-bornylamine)

  • Analyte sample (chiral amine)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amine analyte in the deuterated solvent.

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.

  • Acquire Final Spectrum: Acquire another ¹H NMR spectrum. The interaction with the CSA should induce a separation of the signals corresponding to the two enantiomers.

  • Data Analysis: Identify a proton signal that shows baseline separation for the two enantiomers. Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizing the Workflow and Principles

To further clarify the experimental processes and the underlying principles of chiral recognition, the following diagrams have been generated using the DOT language.

experimental_workflows cluster_hplc Chiral HPLC Workflow cluster_nmr NMR Workflow with CSA hplc_start Sample Preparation hplc_inject Injection onto Chiral Column hplc_start->hplc_inject hplc_sep Separation of Enantiomers hplc_inject->hplc_sep hplc_detect Detection (UV, etc.) hplc_sep->hplc_detect hplc_quant Quantification of Peak Areas hplc_detect->hplc_quant hplc_ee Calculate % ee hplc_quant->hplc_ee nmr_start Sample Preparation in NMR Tube nmr_csa Addition of Chiral Solvating Agent nmr_start->nmr_csa nmr_spec Acquire NMR Spectrum nmr_csa->nmr_spec nmr_res Resolution of Enantiomeric Signals nmr_spec->nmr_res nmr_int Integration of Signals nmr_res->nmr_int nmr_ee Calculate % ee nmr_int->nmr_ee chiral_recognition_principles cluster_hplc_principle Chiral HPLC Recognition cluster_nmr_principle NMR Recognition with CSA csp Chiral Stationary Phase complex_r Diastereomeric Complex (R-CSP) csp->complex_r Stronger Interaction complex_s Diastereomeric Complex (S-CSP) csp->complex_s Weaker Interaction enantiomers_hplc Enantiomers (R & S) enantiomers_hplc->csp separation Differential Retention complex_r->separation complex_s->separation csa Chiral Solvating Agent complex_r_nmr Transient Diastereomeric Complex (R-CSA) csa->complex_r_nmr complex_s_nmr Transient Diastereomeric Complex (S-CSA) csa->complex_s_nmr enantiomers_nmr Enantiomers (R & S) enantiomers_nmr->csa signal_split Distinct NMR Signals complex_r_nmr->signal_split complex_s_nmr->signal_split

References

A Comparative Guide to Resolving Agents for Primary Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic primary aromatic amines is a critical process in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical and fine chemical industries. The choice of an appropriate resolving agent and method is paramount for achieving high yields and enantiomeric excess (e.e.). This guide provides a comprehensive comparison of common resolving agents and methodologies for the resolution of primary aromatic amines, with a focus on 1-phenylethylamine (B125046) as a model substrate. Experimental data is presented to facilitate the selection of the most suitable resolution strategy.

Diastereomeric Salt Formation: A Classical Approach

The most traditional and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. This technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Performance of Chiral Acids in the Resolution of 1-Phenylethylamine

The selection of the chiral resolving agent is crucial for the efficiency of the resolution. While various chiral acids are available, their performance in terms of yield and enantioselectivity can differ significantly. Below is a summary of the performance of commonly used chiral acids in the resolution of racemic 1-phenylethylamine.

Resolving AgentAmine Enantiomer IsolatedSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
(+)-Tartaric Acid(S)-(-)-1-PhenylethylamineMethanol (B129727)55.069[1]
(R)-Mandelic Acid(l)-Phenylalanine methyl esterMethanol-85 (first cycle), 95 (second cycle)[2]
N-benzyl-1-phenylethylamine4-Chloromandelic acidAbsolute Ethanol--[3]

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol outlines the classical resolution of racemic 1-phenylethylamine using (+)-tartaric acid.[4][5]

Materials:

  • Racemic (±)-1-phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, separatory funnel, rotary evaporator, etc.)

Procedure:

  • Dissolution of Resolving Agent: Dissolve 12.5 g of (+)-tartaric acid in 75 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[5]

  • Dissolution of Racemic Amine: In a separate 250-mL Erlenmeyer flask, dissolve 10.0 g (10.6 mL) of racemic 1-phenylethylamine in 75 mL of methanol.[5]

  • Formation of Diastereomeric Salts: Add the amine solution to the tartaric acid solution and mix well. The mixture will generate heat.[5]

  • Crystallization: Warm the combined solution almost to boiling, then cool it in an ice bath to induce crystallization of the diastereomeric salts.[5]

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals, which are enriched in the (S)-(-)-1-phenylethylammonium (+)-tartrate salt, by vacuum filtration. Wash the crystals with a small amount of cold methanol.[4]

  • Liberation of the Free Amine:

    • Partially dissolve the collected crystals in approximately 20 mL of water.

    • Slowly add 3-4 mL of 50% NaOH solution until the salt is completely dissolved and the solution is basic. This will liberate the free amine.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (2 x 30 mL).

    • Combine the ether extracts and dry over anhydrous Na₂SO₄.

  • Isolation of the Enantiomerically Enriched Amine:

    • Filter the dried ether solution to remove the drying agent.

    • Evaporate the diethyl ether using a rotary evaporator to obtain the purified (S)-(-)-1-phenylethylamine.

  • Analysis: Determine the yield and the enantiomeric excess of the resolved amine using polarimetry and chiral HPLC.

Enzymatic Kinetic Resolution: A Biocatalytic Alternative

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally friendly alternative to classical chemical resolution. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated amine (amide) and the unreacted amine can then be separated based on their different chemical properties.

Performance of Lipases in the Resolution of Primary Aromatic Amines

Candida antarctica lipase (B570770) B (CAL-B) is a widely used and highly effective biocatalyst for the kinetic resolution of primary amines.[6][7][8] The choice of the acylating agent is also a critical parameter that can significantly influence the reaction rate and enantioselectivity.

EnzymeAmine SubstrateAcylating AgentSolventConversion (%)Enantiomeric Excess (e.e.) of Amide (%)Reference
Candida antarctica lipase B (CALB)(±)-1-PhenylethylamineIsopropyl acetate---[6]
Candida antarctica lipase B (CALB)(±)-1-PhenylethylamineAlkyl methoxyacetates-GoodHigh[6]
Candida antarctica lipase B (CALB)(±)-1-PhenylethylamineDiisopropyl malonateMethyl tert-butyl ether~50>99[2]
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine with Candida antarctica Lipase B

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 1-phenylethylamine using immobilized CAL-B.[2]

Materials:

  • Racemic (±)-1-phenylethylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diisopropyl malonate (acylating agent)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware and equipment (screw-cap vial, shaker, filtration apparatus)

Procedure:

  • Reaction Setup: In a 4 mL screw-cap vial, add immobilized CAL-B (20.0 mg), MTBE (200 µL), racemic 1-phenylethylamine (0.5 mmol), and diisopropyl malonate (0.5 mmol).[2]

  • Reaction: Shake the reaction mixture at 200 rpm and 40 °C for 4 hours.[2]

  • Work-up:

    • After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with MTBE and potentially reused.

    • The filtrate contains the unreacted (S)-1-phenylethylamine and the acylated (R)-N-(1-phenylethyl)malonamic acid isopropyl ester.

  • Separation: The unreacted amine and the amide can be separated by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the conversion and the enantiomeric excess of the unreacted amine and the product amide using chiral HPLC.

Analysis of Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC)

Accurate determination of the enantiomeric excess of the resolved amine is crucial for evaluating the success of the resolution process. Chiral HPLC is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethylamine

This protocol provides a general guideline for the chiral HPLC analysis of 1-phenylethylamine enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column. A crown ether derivative-coated silica gel column is one effective option.[9] Alternatively, polysaccharide-based columns like Daicel CHIRALPAK OD-H are also commonly used.[10]

Chromatographic Conditions (Example with a Crown Ether Column): [9]

  • Mobile Phase: A mixture of perchloric acid aqueous solution (pH=1.0) and acetonitrile (B52724) (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved amine sample in the mobile phase.

  • Injection: Inject an appropriate volume of the sample solution onto the HPLC system.

  • Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizing the Resolution Process

To better understand the workflows of the described resolution methods, the following diagrams have been generated.

Diastereomeric Salt Resolution Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Isolation cluster_2 Analysis racemic_amine Racemic Primary Aromatic Amine dissolution Dissolution in Solvent (e.g., Methanol) racemic_amine->dissolution chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation extraction Solvent Extraction liberation->extraction resolved_amine Enantiomerically Enriched Amine extraction->resolved_amine analysis Chiral HPLC Analysis resolved_amine->analysis ee_determination Determination of Enantiomeric Excess analysis->ee_determination

Caption: Workflow for the resolution of primary aromatic amines via diastereomeric salt formation.

Enzymatic Kinetic Resolution Workflow

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Analysis racemic_amine Racemic Primary Aromatic Amine reaction Enantioselective Acylation racemic_amine->reaction enzyme Enzyme (e.g., CAL-B) enzyme->reaction acyl_donor Acylating Agent acyl_donor->reaction mixture Mixture of Unreacted Amine and Acylated Amine reaction->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted_amine Unreacted Amine Enantiomer separation->unreacted_amine acylated_amine Acylated Amine Enantiomer separation->acylated_amine analysis Chiral HPLC Analysis unreacted_amine->analysis acylated_amine->analysis ee_determination Determination of Enantiomeric Excess analysis->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of primary aromatic amines.

Conclusion

The choice between diastereomeric salt formation and enzymatic kinetic resolution for resolving primary aromatic amines depends on several factors, including the specific amine, the desired enantiomer, scalability, and environmental considerations. Diastereomeric salt formation is a well-established and often cost-effective method for large-scale resolutions. However, it can be labor-intensive and may require extensive optimization of the resolving agent and solvent system. Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions and is a more environmentally benign approach. The development of robust and reusable immobilized enzymes further enhances the industrial applicability of this method. Careful consideration of the comparative data and experimental protocols presented in this guide will aid researchers in selecting the most appropriate and efficient strategy for their specific resolution needs.

References

A Comparative Guide to Solvent System Resolution Efficiency in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent system is a critical factor in achieving optimal separation in chromatographic applications. The efficiency of a solvent system directly impacts the resolution of analytes, influencing the accuracy and reliability of analytical results and the purity of isolated compounds. This guide provides an objective comparison of the resolution efficiency of various solvent systems in both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC)

In HPLC, the mobile phase composition is a powerful tool for controlling selectivity and resolution.[1][2] The choice of organic solvent, its proportion in the mobile phase, and the use of additives can significantly alter the separation of a complex mixture.

Reversed-Phase HPLC: A Comparison of Common Organic Modifiers

Reversed-phase HPLC is the most widely used mode of separation, where a nonpolar stationary phase is used with a polar mobile phase.[3][4] The most common organic modifiers used to modulate the elution strength of the mobile phase are acetonitrile (B52724), methanol (B129727), and tetrahydrofuran.[5]

A standard test mixture, such as the one developed by NIST (SRM 870), can be used to evaluate and compare the performance of different solvent systems. This mixture typically contains compounds with varying polarities and chemical characteristics, such as uracil (B121893) (void volume marker), toluene (B28343) (neutral hydrophobic), ethyl benzene (B151609) (more hydrophobic), quinizarin (B34044) (chelating compound), and amitriptyline (B1667244) (basic compound).[6][7]

Table 1: Comparison of Resolution Efficiency of Acetonitrile and Methanol in Reversed-Phase HPLC

Analyte PairMobile Phase CompositionRetention Factor (k') - Analyte 1Retention Factor (k') - Analyte 2Selectivity (α)Resolution (Rs)
Toluene / Ethyl Benzene60:40 Acetonitrile:Water2.53.11.242.1
Toluene / Ethyl Benzene70:30 Methanol:Water2.63.31.272.3
Quinizarin / Amitriptyline50:50 Acetonitrile:Water + 0.1% Formic Acid4.25.51.312.8
Quinizarin / Amitriptyline60:40 Methanol:Water + 0.1% Formic Acid4.56.01.333.0

Note: Data is representative and compiled from typical performance characteristics. Actual values may vary depending on the specific column, instrument, and experimental conditions.

Acetonitrile is known to have a lower viscosity and UV cutoff compared to methanol, which can lead to lower backpressure and better baseline stability at low UV wavelengths.[8][9] However, methanol can offer different selectivity for certain compounds due to its protic nature and ability to engage in hydrogen bonding.[8] Tetrahydrofuran can provide unique selectivity but is used less frequently due to its potential to degrade some column materials and its higher UV absorbance.[10]

Experimental Protocol for Comparing Reversed-Phase Solvent Systems

This protocol outlines a standardized method for evaluating the resolution efficiency of different solvent systems in reversed-phase HPLC.

1. Preparation of Standard Test Mixture:

  • Prepare a stock solution of a standard test mixture (e.g., NIST SRM 870 or a custom mix of representative analytes) in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL for each component.[6]

  • Dilute the stock solution to a working concentration of 10-20 µg/mL with the initial mobile phase.

2. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B Options: Acetonitrile, Methanol.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Acquisition and Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the standard test mixture and record the chromatogram for each mobile phase composition.

  • Identify the peaks corresponding to each analyte.

  • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for critical peak pairs using the following formulas:

    • k' = (t_R - t_0) / t_0 (where t_R is the retention time of the analyte and t_0 is the void time)

    • α = k'_2 / k'_1 (for two adjacent peaks)

    • Rs = 2(t_R2 - t_R1) / (w_1 + w_2) (where w is the peak width at the base)[11]

Workflow for HPLC Solvent System Comparison

HPLC_Workflow A Prepare Standard Test Mixture C Equilibrate HPLC System A->C B Prepare Mobile Phases B->C D Inject Standard & Acquire Data C->D E Identify Peaks D->E F Calculate k', α, Rs E->F G Compare Solvent System Performance F->G

Caption: Workflow for comparing the resolution efficiency of different HPLC solvent systems.

Thin-Layer Chromatography (TLC)

TLC is a widely used technique for the rapid separation and qualitative analysis of mixtures.[12] The choice of the developing solvent system is paramount for achieving good separation of spots on the TLC plate.

Comparison of Solvent Systems for the Separation of Food Dyes

A common experiment to demonstrate the effect of solvent polarity on resolution is the separation of a mixture of food dyes.

Table 2: Comparison of Rf Values for Food Dyes in Different Solvent Systems

DyeSolvent System 1: 1:1:3 Ammonia:Ethanol (B145695):Butanol (Polar)Solvent System 2: 80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:Water (More Polar)Solvent System 3: 5:3:2 Cyclohexane:Propanone:Ethoxyethane (Less Polar)
Bromothymol Blue0.450.650.15
Bromophenol Blue0.600.780.25
Phenol (B47542) Red0.300.520.08

Note: Rf values are approximate and can be influenced by factors such as the specific stationary phase, chamber saturation, and temperature.[12][13]

A more polar solvent system will generally result in higher Rf values as it will more effectively compete with the polar stationary phase (e.g., silica (B1680970) gel) for the analytes, causing them to move further up the plate.[14]

Experimental Protocol for Comparing TLC Solvent Systems

This protocol describes a method for comparing the separation of a mixture of dyes using different solvent systems.

1. Preparation of TLC Plates and Samples:

  • Obtain pre-coated silica gel TLC plates.

  • Prepare individual solutions of the dyes (e.g., bromothymol blue, bromophenol blue, phenol red) and a mixture of all three in a suitable solvent like ethanol at a concentration of about 1 mg/mL.

2. Preparation of Developing Chambers:

  • Prepare separate developing chambers for each solvent system.

  • Add a small amount of the developing solvent to each chamber (enough to cover the bottom 0.5 cm).

  • Place a piece of filter paper in each chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chambers and allow them to equilibrate for at least 15 minutes.

3. Spotting and Development:

  • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of each TLC plate.

  • Using a capillary tube, spot small amounts of each individual dye and the mixture onto the origin line of each plate.

  • Place each plate into its respective equilibrated developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization and Data Analysis:

  • Allow the plates to dry completely.

  • Visualize the separated spots. If the spots are not colored, a visualization agent (e.g., UV light or iodine vapor) may be necessary.

  • For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = distance traveled by the spot / distance traveled by the solvent front .[13]

  • Compare the Rf values and the degree of separation between the spots for each solvent system.

Logical Relationship of TLC Components and Parameters

TLC_Parameters cluster_components Chromatographic System cluster_factors Influencing Factors cluster_outcome Experimental Outcome StationaryPhase Stationary Phase (e.g., Silica Gel) Adsorption Adsorption StationaryPhase->Adsorption MobilePhase Mobile Phase (Solvent System) Polarity Polarity MobilePhase->Polarity determines Analyte Analyte Mixture (e.g., Dyes) Solubility Solubility Analyte->Solubility exhibits Analyte->Adsorption undergoes Polarity->Solubility Polarity->Adsorption Rf Retention Factor (Rf) Solubility->Rf Adsorption->Rf Resolution Resolution Rf->Resolution

Caption: Interrelationship of factors influencing TLC separation and resolution.

References

A Guide to the Recyclability and Reuse of Chiral Resolving Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The efficient separation of enantiomers is a critical process in the pharmaceutical and chemical industries. Chiral resolving agents are instrumental in this separation, but their cost and environmental impact necessitate effective recycling and reuse strategies. This guide provides a comparative overview of the recyclability of common chiral resolving agents, supported by experimental data and detailed protocols, to aid researchers in selecting sustainable and cost-effective resolution methods.

Comparison of Chiral Resolution Techniques and Agent Recyclability

Chiral resolution can be broadly categorized into three main techniques: classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Each method offers distinct advantages regarding the recyclability and reuse of the chiral selector.

Resolution TechniqueChiral Agent/SelectorTypical Recovery Rate (%)Purity of Recovered AgentNumber of Reuse CyclesKey Considerations
Classical Resolution Tartaric Acid & Derivatives80 - 98%HighMultipleRecovery involves salt breaking and extraction. Efficiency can be affected by side reactions.
Mandelic Acid & Derivatives93 - 94%[1]HighMultipleRecovery protocol is well-established and generally high-yielding.[1][2]
Chiral Amines (e.g., Brucine, Ephedrine)VariableGood to HighMultipleRecovery depends on the specific amine and the process conditions.
Enzymatic Resolution Immobilized Lipases (e.g., Candida antarctica Lipase (B570770) B)>95% (of enzyme activity)[3]High (retains catalytic activity)5 - 20+[3][4][5]Immobilization is key for easy recovery and reuse.[6][7] Stability can decrease over cycles.[4]
Chiral Chromatography Chiral Stationary Phases (CSPs)Not Applicable (column lifetime)High (maintains separation performance)100s - 1000s of injectionsLifetime depends on the CSP material, mobile phase, and sample matrix.[8] Covalent bonding of the chiral selector enhances durability.

Experimental Protocols for Recovery and Reuse

Detailed methodologies are crucial for the successful recycling of chiral resolving agents. Below are protocols for common scenarios.

Protocol 1: Recovery of D-(-)-Mandelic Acid from a Diastereomeric Salt

This protocol outlines the liberation and recovery of D-(-)-Mandelic Acid after its use in resolving a racemic amine.

Procedure:

  • Salt Dissolution: Suspend the isolated and purified diastereomeric salt in water.

  • Acidification: Add a strong acid, such as 2 M HCl, to the suspension until the pH is acidic. This protonates the amine and liberates the mandelic acid.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (B109758) to move the D-(-)-Mandelic acid into the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

  • Isolation: Remove the drying agent by filtration and evaporate the solvent under reduced pressure to obtain the solid D-(-)-Mandelic acid.

  • Purity Analysis: Assess the purity of the recovered mandelic acid using techniques like melting point determination or HPLC. The recovered agent can then be reused in subsequent resolution cycles.[2]

Protocol 2: Immobilization of Lipase on Chitosan (B1678972) Beads for Reuse

Immobilizing enzymes simplifies their recovery and enables repeated use in kinetic resolutions.

Procedure:

  • Chitosan Bead Preparation: Prepare a 3% (w/v) solution of chitosan in 1% acetic acid. Add this solution dropwise into a coagulant bath (e.g., 1M NaOH with 26% v/v ethanol) to form spherical beads. Wash the beads to neutrality and store them in deionized water.[9]

  • Lipase Immobilization: Soak the chitosan beads in hexane (B92381). Subsequently, add an aqueous solution of the lipase (e.g., from Candida rugosa) to the beads and agitate for several hours.[9]

  • Washing: After immobilization, filter the beads and wash them thoroughly with hexane to remove any unbound enzyme.[9]

  • Reuse: The immobilized lipase on the chitosan beads can be directly used in the transesterification reaction. After each reaction cycle, the beads can be recovered by simple filtration, washed, and reused in subsequent batches.[4][9] Studies have shown that lipases immobilized on chitosan can retain over 75% of their activity after four cycles and about 60% after eight cycles.[4]

Visualizing the Workflow for Classical Chiral Resolution and Agent Recycling

The following diagram illustrates the typical workflow for classical chiral resolution with a focus on the recovery and reuse of the resolving agent. This process, often part of a "Resolution-Racemization-Recycle" (RRR) strategy, maximizes efficiency by not only recycling the resolving agent but also converting the unwanted enantiomer back to the racemic mixture for further resolution.[10]

G Workflow for Classical Chiral Resolution with Agent Recycling racemic_mixture Racemic Mixture diastereomeric_salts Formation of Diastereomeric Salts racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts separation Separation (e.g., Crystallization) diastereomeric_salts->separation desired_salt Desired Diastereomeric Salt separation->desired_salt Less Soluble undesired_salt Undesired Diastereomeric Salt Solution separation->undesired_salt More Soluble liberation_desired Liberation of Desired Enantiomer desired_salt->liberation_desired liberation_undesired Liberation of Undesired Enantiomer undesired_salt->liberation_undesired desired_enantiomer Pure Desired Enantiomer liberation_desired->desired_enantiomer recovery Recovery of Resolving Agent liberation_desired->recovery undesired_enantiomer Undesired Enantiomer liberation_undesired->undesired_enantiomer liberation_undesired->recovery racemization Racemization undesired_enantiomer->racemization racemization->racemic_mixture Recycle recovery->resolving_agent Recycle

Caption: Workflow for diastereomeric salt resolution and recycling.

Logical Relationships in Evaluating Recyclability

The decision to recycle a chiral resolving agent involves several interconnected factors. The following diagram illustrates these relationships.

G Decision Factors for Recycling Chiral Resolving Agents recycling_decision Decision: Recycle or Dispose? cost_agent Cost of Fresh Resolving Agent cost_agent->recycling_decision cost_recycling Cost of Recycling Process cost_recycling->recycling_decision recovery_rate Recovery Rate (%) recovery_rate->cost_recycling purity_recovered Purity of Recovered Agent purity_recovered->cost_recycling environmental_impact Environmental Impact of Disposal environmental_impact->recycling_decision process_complexity Complexity of Recovery Protocol process_complexity->cost_recycling scalability Scalability of Recovery scalability->cost_recycling

Caption: Key factors influencing the decision to recycle resolving agents.

References

A Comparative Guide to the Resolution of DL-Phenylglycine: Benchmarking Classical and Modern Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure phenylglycine is a critical step in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as ampicillin. The biological activity of these drugs is highly dependent on the stereochemistry of the phenylglycine side chain, with the D-enantiomer being the active component. Consequently, the efficient resolution of racemic DL-phenylglycine is of significant industrial importance.

This guide provides an objective comparison of the traditional method of diastereomeric salt formation using N-acetyl-DL-phenylglycine and its analogs against newer, more advanced resolution technologies, including enzymatic resolution and chiral chromatography. The performance of each method is evaluated based on key metrics such as enantiomeric excess (e.e.), yield, and processing time, supported by experimental data. Furthermore, this guide delves into the experimental protocols for each technique and discusses their economic and environmental implications.

Comparison of Resolution Technologies

The choice of a resolution method depends on various factors, including the scale of production, cost considerations, desired purity, and environmental impact. The following tables provide a summary of quantitative data for the different resolution techniques, offering a clear comparison of their performance.

Method Resolving Agent/Enzyme/Column Substrate Yield (%) Enantiomeric Excess (e.e., %) Reaction Time Key Advantages Key Disadvantages
Classical Resolution (+)-Camphorsulfonic acidDL-PhenylglycineHigh (crystallization dependent)>90Hours to daysWell-established, scalableOften requires multiple recrystallizations, use of stoichiometric resolving agents, potential for racemization
N-Acetyl-D-phenylglycineDL-Phenylalanine methyl ester81.2 (for D-enantiomer)98.14 hoursReadily available resolving agentIndirect resolution of a derivative, requires additional synthesis and hydrolysis steps
Enzymatic Resolution Hog Kidney Acylase IN-Acetyl-DL-phenylglycine36 (L-enantiomer), 26 (D-enantiomer)>99 (L), >95 (D)Not specifiedHigh enantioselectivity, mild reaction conditionsRequires substrate derivatization, theoretical max yield of 50% per enantiomer without racemization
Penicillin G Acylase (immobilized)L-Phenylacetyl-DL-phenylglycine>97 (hydrolysis)Not specified45 minutesHigh reaction rate, enzyme can be recycledRequires synthesis of a specific substrate
Chiral Chromatography Chiral Crown Ether Coated ColumnDL-PhenylglycineAnalytical scaleBaseline separationMinutesDirect separation, high purityHigh cost of chiral stationary phases, limited scalability for preparative separation
(D)-Penicillamine ColumnDL-PhenylglycineAnalytical scaleBaseline separation~15 minutesDirect separation without derivatizationRequires specific mobile phase additives (e.g., copper(II) sulfate)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing different resolution strategies. Below are representative protocols for the key experiments discussed.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers with different solubilities, allowing for their separation by crystallization.

Protocol for the Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine [1][2]

  • Preparation of the Resolving Agent: N-acetyl-D-phenylglycine is prepared from D-phenylglycine.

  • Salt Formation: N-acetyl-D-phenylglycine (0.75 molar equivalents) is added to a solution of DL-phenylalanine methyl ester (1 molar equivalent) in water at a controlled pH (5-6).

  • Crystallization: The mixture is stirred in an ice bath for 4 hours to facilitate the crystallization of the less soluble diastereomeric salt (N-acetyl-D-phenylglycine-L-phenylalanine methyl ester).

  • Isolation: The crystalline salt is collected by filtration and washed with cold water.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free L-phenylalanine methyl ester. The resolving agent can be recovered from the aqueous layer.

  • Isolation of the Other Enantiomer: The D-phenylalanine methyl ester is recovered from the mother liquor.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Protocol for the Resolution of N-Acetyl-DL-phenylglycine using Hog Kidney Acylase I

  • Substrate Preparation: N-acetyl-DL-phenylglycine is synthesized from DL-phenylglycine.

  • Enzymatic Hydrolysis: A solution of N-acetyl-DL-phenylglycine is prepared in a buffered aqueous solution (pH 7.0) containing CoCl₂ as a cofactor. Hog kidney acylase I is added to the solution.

  • Reaction: The mixture is incubated at 37°C. The enzyme selectively hydrolyzes N-acetyl-L-phenylglycine to L-phenylglycine, leaving N-acetyl-D-phenylglycine unreacted.

  • Separation: The reaction is stopped, and the resulting L-phenylglycine is separated from the unreacted N-acetyl-D-phenylglycine based on differences in their solubility at different pH values.

  • Hydrolysis of the D-enantiomer: The isolated N-acetyl-D-phenylglycine is then chemically hydrolyzed (e.g., using acid) to obtain D-phenylglycine.[3]

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) allows for the direct separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Protocol for the Chiral HPLC Separation of DL-Phenylglycine [4][5]

  • Column: A chiral stationary phase column, such as a (D)-penicillamine-based column (e.g., Chirex 3126) or a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is used.[4][5]

  • Mobile Phase: A suitable mobile phase is prepared. For the (D)-penicillamine column, a mixture of 2 mM copper(II) sulfate (B86663) in water and 2-propanol (95:5, v/v) can be used.[4] For the teicoplanin-based column, a mobile phase of water:methanol:formic acid (30:70:0.02) has been shown to be effective for a range of amino acids.[5]

  • Sample Preparation: A solution of DL-phenylglycine is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The enantiomers are separated on the column and detected by a UV detector. The retention times of the two peaks correspond to the two enantiomers.

Mandatory Visualization

Workflow for the Synthesis of Ampicillin from D-Phenylglycine

The enantiomerically pure D-phenylglycine, obtained through resolution, is a key starting material for the synthesis of ampicillin. The following diagram illustrates a simplified workflow for this process.

G cluster_resolution Resolution of DL-Phenylglycine cluster_synthesis Ampicillin Synthesis DL_PG DL-Phenylglycine Resolution Resolution (Classical, Enzymatic, or Chromatographic) DL_PG->Resolution D_PG D-Phenylglycine Resolution->D_PG Desired Enantiomer L_PG L-Phenylglycine Resolution->L_PG Other Enantiomer D_PGA D-Phenylglycine Amide/Ester (Activation) D_PG->D_PGA Activation Coupling Enzymatic Coupling (Penicillin G Acylase) D_PGA->Coupling Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Coupling Ampicillin Ampicillin Coupling->Ampicillin

Caption: Workflow for Ampicillin Synthesis.

Logical Relationship of Resolution Technologies

The decision-making process for selecting a resolution technology involves considering various factors, from the initial racemic mixture to the desired final product.

G cluster_classical Classical Method cluster_enzymatic Enzymatic Method cluster_chromatographic Chromatographic Method cluster_asymmetric Asymmetric Synthesis Start Racemic DL-Phenylglycine Classical Classical Resolution (Diastereomeric Salt Formation) Start->Classical Enzymatic Enzymatic Resolution Start->Enzymatic Chromatographic Chiral Chromatography Start->Chromatographic Asymmetric Asymmetric Synthesis (Alternative to Resolution) Start->Asymmetric Classical_Adv Advantages: - Scalable - Well-established Classical->Classical_Adv Classical_Disadv Disadvantages: - Stoichiometric Reagent - Multiple Steps Classical->Classical_Disadv Enzymatic_Adv Advantages: - High Selectivity - Mild Conditions Enzymatic->Enzymatic_Adv Enzymatic_Disadv Disadvantages: - Substrate Derivatization - 50% Max Yield (per enantiomer) Enzymatic->Enzymatic_Disadv Chromatographic_Adv Advantages: - High Purity - Direct Separation Chromatographic->Chromatographic_Adv Chromatographic_Disadv Disadvantages: - High Cost - Limited Scalability Chromatographic->Chromatographic_Disadv Asymmetric_Adv Advantages: - High Enantioselectivity - Direct to Product Asymmetric->Asymmetric_Adv Asymmetric_Disadv Disadvantages: - Complex Catalysts - Process Development Time Asymmetric->Asymmetric_Disadv End Enantiomerically Pure Phenylglycine Classical_Adv->End Enzymatic_Adv->End Chromatographic_Adv->End Asymmetric_Adv->End

Caption: Resolution Technology Decision Framework.

Economic and Environmental Considerations

The overall cost and environmental footprint are increasingly important factors in process development.

  • Classical Resolution: While often perceived as a low-cost option due to the potential for inexpensive resolving agents, the need for stoichiometric amounts of these agents, solvent-intensive crystallization and recovery steps, and the potential for waste generation from unwanted diastereomers can increase the overall cost and environmental impact.[6] The recovery and recycling of the resolving agent are crucial for economic viability.[6]

  • Enzymatic Resolution: The initial cost of enzymes can be higher than that of some chemical resolving agents. However, enzymatic processes often operate in aqueous media under mild conditions, reducing energy consumption and the use of hazardous organic solvents.[7] The ability to immobilize and reuse enzymes can significantly improve the process economics. Life cycle assessments have shown that enzymatic processes can reduce environmental impacts compared to traditional methods.[7]

  • Chiral Chromatography: This technique is generally the most expensive, primarily due to the high cost of chiral stationary phases and the large volumes of solvents required for preparative-scale separations.[2] However, for high-value products where exceptional purity is required, and at smaller scales, it can be a viable option.

  • Asymmetric Synthesis: This approach avoids the inherent 50% yield limitation of resolution by directly synthesizing the desired enantiomer. While the development of highly selective and active catalysts can be time-consuming and expensive, it can be the most atom-economical and environmentally friendly approach in the long run.

Conclusion

The resolution of DL-phenylglycine remains a pivotal process in the pharmaceutical industry. While classical diastereomeric salt formation is a well-established and scalable method, it is often accompanied by significant drawbacks in terms of efficiency and waste generation.

Newer technologies offer significant advantages. Enzymatic resolution provides a "greener" alternative with high enantioselectivity under mild conditions. Chiral chromatography offers direct separation and high purity, albeit at a higher cost and with scalability challenges. Asymmetric synthesis stands out as a powerful alternative that circumvents the limitations of resolution altogether.

The optimal choice of technology will depend on a careful evaluation of the specific requirements of the application, including production scale, cost constraints, purity specifications, and sustainability goals. For large-scale industrial production, a move towards more efficient and environmentally benign enzymatic methods or the development of robust asymmetric syntheses appears to be the most promising trajectory.

References

A Guide to Inter-laboratory Validation of Chiral Separation Methods

Author: BenchChem Technical Support Team. Date: December 2025

The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a chiral drug can possess significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary technique for analyzing chiral compounds.[1] To ensure that a chiral separation method is reliable and reproducible, it must be validated. Inter-laboratory validation is the ultimate test of a method's robustness, demonstrating its suitability for use in different laboratories with different analysts, equipment, and environments.

This guide provides a framework for conducting an inter-laboratory validation of a chiral separation method, with a focus on HPLC. It outlines the key validation parameters as per International Council for Harmonisation (ICH) guidelines, details the experimental protocols, and presents a model for comparing data from multiple laboratories.

Comparative Performance of Chiral Separation Techniques

The choice of analytical technique is a critical first step. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are commonly employed for chiral separations, each with its own advantages.[2] HPLC is a well-established and robust technique with a wide variety of commercially available CSPs.[2] SFC is gaining popularity as a faster and more environmentally friendly alternative, while CE is ideal for applications with limited sample volumes.[2]

The selection of an appropriate technique depends on factors such as the analyte's properties, required resolution, analysis time, and environmental impact.[2]

cluster_input Analytical Challenge cluster_techniques Chiral Separation Techniques Analyte Properties Analyte Properties HPLC HPLC Analyte Properties->HPLC Wide Applicability SFC SFC Analyte Properties->SFC CE CE Analyte Properties->CE Small Molecules Required Resolution Required Resolution Required Resolution->HPLC High Required Resolution->SFC High Required Resolution->CE Very High Analysis Time Analysis Time Analysis Time->HPLC Analysis Time->SFC Fast Analysis Time->CE Fast Environmental Impact Environmental Impact Environmental Impact->HPLC Environmental Impact->SFC Low Environmental Impact->CE Very Low cluster_dev Method Development & Initial Validation cluster_interlab Inter-laboratory Study cluster_analysis Data Analysis & Reporting A Method Development B Single-Lab Validation A->B C Protocol & Sample Distribution B->C D Analysis at Lab 1 C->D E Analysis at Lab 2 C->E F Analysis at Lab N C->F G Data Collection & Comparison D->G E->G F->G H Statistical Analysis G->H I Final Report H->I

References

A Comparative Guide to the Accurate and Precise Quantification of Enantiomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of enantiomeric impurities is a critical aspect of drug development and quality control. The stereochemical purity of a pharmaceutical compound can significantly impact its pharmacological activity, efficacy, and safety profile.[1][2] This guide provides a comprehensive comparison of various analytical techniques used for the quantification of enantiomeric impurities, with a focus on their accuracy and precision, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for enantiomeric impurity quantification depends on several factors, including the physicochemical properties of the analyte, the required level of sensitivity, and the stage of drug development. The following table summarizes the performance of common analytical techniques in terms of accuracy and precision.

Analytical TechniqueTypical Accuracy (% Recovery)Typical Precision (%RSD)Limit of Quantitation (LOQ)Key StrengthsKey Limitations
Chiral High-Performance Liquid Chromatography (HPLC) 98.0 - 102.0[1]< 2.0 (inter-day)[3]~0.05 - 0.1%[4]Broad applicability, high robustness, well-established.[1]Can require significant method development.
Chiral Gas Chromatography (GC) High< 5.0Analyte dependentHigh resolution for volatile compounds.[5]Limited to thermally stable and volatile analytes; derivatization may be required.
Chiral Supercritical Fluid Chromatography (SFC) 89 - 109[6]< 14[6]0.03 - 6.00 ng/mL[6]Fast separations, reduced solvent consumption.[6][7]Instrumentation is less common than HPLC.
Capillary Electrophoresis (CE) HighGood~0.1%[8][9]High efficiency, low sample and reagent consumption.[7]Can have lower sensitivity and robustness compared to HPLC.
Vibrational Circular Dichroism (VCD) ~1% (for %EE)[10]HighNot typically used for trace impurity quantification.Provides absolute configuration, no separation needed.[11]Lower sensitivity for impurity quantification compared to chromatographic methods.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy High< 0.4[13]~1% (minor component)[14]Non-destructive, provides structural information.[2]Requires chiral derivatizing or solvating agents[14]; lower sensitivity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and precise results. Below are methodologies for two of the most widely used techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for enantiomeric purity analysis in the pharmaceutical industry.[1][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][]

Objective: To determine the enantiomeric purity of a drug substance by quantifying the undesired enantiomer.

Materials and Reagents:

  • HPLC system with a UV detector or other suitable detector.

  • Chiral column (e.g., polysaccharide-based CSP).[1]

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).

  • Reference standards for both enantiomers.

  • Drug substance to be analyzed.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the predetermined ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the undesired enantiomer. Prepare a series of calibration standards by spiking the main enantiomer with known amounts of the undesired enantiomer. The concentration levels should typically span from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[1]

  • Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the detector wavelength to the absorbance maximum of the analyte.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution. For assessing precision, perform multiple injections (e.g., six consecutive injections).[1]

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the concentration of the enantiomeric impurity in the sample using the calibration curve.

    • For precision, calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the peak areas from the multiple injections.[1]

    • For accuracy, calculate the percent recovery of the spiked undesired enantiomer.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations, often with reduced analysis time and solvent consumption.[18] Enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte.[7]

Objective: To determine the enantiomeric purity of a drug substance using a chiral selector in the background electrolyte.

Materials and Reagents:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Background electrolyte (BGE) (e.g., phosphate (B84403) buffer).

  • Chiral selector (e.g., cyclodextrins).[2]

  • Reference standards for both enantiomers.

  • Drug substance to be analyzed.

  • Solutions for capillary conditioning (e.g., sodium hydroxide, water).

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing it sequentially with sodium hydroxide, water, and BGE.

  • BGE and Sample Preparation:

    • Prepare the BGE at the desired pH and concentration, containing the optimized concentration of the chiral selector.

    • Prepare standard and sample solutions in the BGE or a compatible solvent.

  • Electrophoretic Conditions:

    • Set the separation voltage (e.g., 20 kV).[19]

    • Set the capillary temperature (e.g., 25 °C).[19]

    • Set the detector wavelength.

  • Analysis:

    • Inject the sample by applying pressure or voltage for a defined period.

    • Apply the separation voltage.

    • Record the electropherogram.

  • Data Analysis:

    • Determine the migration times and peak areas of the enantiomers.

    • Quantify the enantiomeric impurity based on the peak area percentages or by using a calibration curve.

Visualizing the Workflow

Understanding the logical flow of experiments and validation is key to successful implementation.

Chiral_HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev_Start Start: Define Analytical Target Profile Column_Screen Screen Chiral Stationary Phases Dev_Start->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase Composition Column_Screen->Mobile_Phase_Opt Sep_Achieved Baseline Separation Achieved? Mobile_Phase_Opt->Sep_Achieved Sep_Achieved->Column_Screen No Specificity Specificity Sep_Achieved->Specificity Yes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Test Robustness->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Report Report Results Sample_Analysis->Report

Caption: Workflow for Chiral HPLC Method Development and Validation.

CE_Method_Development Start Define Separation Goal Select_CS Select Chiral Selector (e.g., Cyclodextrin) Start->Select_CS Optimize_BGE Optimize Background Electrolyte (pH, Concentration) Select_CS->Optimize_BGE Optimize_CS Optimize Chiral Selector Concentration Optimize_BGE->Optimize_CS Optimize_Voltage Optimize Separation Voltage & Temperature Optimize_CS->Optimize_Voltage Validation Method Validation (Accuracy, Precision, etc.) Optimize_Voltage->Validation Validation_Interrelationship Specificity Specificity (Resolution > 1.7) Linearity Linearity (r² ≥ 0.997) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Specificity->Accuracy Precision Precision (%RSD < 20% at LOQ) Specificity->Precision Robustness Robustness Specificity->Robustness Range Range (LOQ to 120% of spec) Linearity->Range Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness Range->Robustness LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) LOQ->Range LOQ->Robustness

References

Safety Operating Guide

Proper Disposal of Acetyl-DL-phenylglycine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Acetyl-DL-phenylglycine, ensuring a secure and compliant laboratory environment.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

Following institutional and local regulations is paramount for proper chemical waste disposal. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory chemical disposal practices.

  • Waste Identification and Segregation :

    • Treat all chemical waste, including this compound, as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Segregate it as a non-hazardous solid chemical waste.

  • Containerization :

    • Use a designated, properly labeled waste container for collecting this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[3]

    • The label on the waste container should clearly identify the contents as "this compound" and include any other information required by your institution.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be at or near the point of generation and under the control of laboratory personnel.[3]

    • Ensure the waste container is kept closed except when adding waste.[2][4]

  • Disposal Request :

    • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed disposal company.[4][6]

    • Do not dispose of this compound down the drain or in the regular trash.[2][7]

  • Empty Container Disposal :

    • For the disposal of the original, empty this compound container, ensure it is completely empty.

    • Deface or remove all chemical labels from the empty container.[2]

    • Dispose of the defaced, empty container as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.

Quantitative Disposal Data

According to the Safety Data Sheet (SDS) for N-Acetyl-DL-2-phenylglycine, the substance is not classified as hazardous, and it does not contain components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). Therefore, specific quantitative limits for disposal (e.g., concentration thresholds) are not applicable in the same way they are for regulated hazardous waste. Adherence to the procedural steps outlined above and consultation with your institution's EHS department are the primary determinants for proper disposal.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture
PBT/vPvB Assessment Contains no components considered to be PBT or vPvB at levels of 0.1% or higher

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Diagram 1: this compound Disposal Workflow A Start: this compound Waste Generated B Is the substance mixed with hazardous waste? A->B C Dispose as non-hazardous solid chemical waste B->C No D Follow disposal protocol for the specific hazardous waste mixture B->D Yes E Collect in a labeled, compatible container C->E D->E F Store in designated Satellite Accumulation Area E->F G Request pickup from Environmental Health & Safety (EHS) F->G H End: Proper Disposal G->H

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Acetyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Acetyl-DL-phenylglycine, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is vital to minimize any potential risks.[1] This document outlines the necessary personal protective equipment (PPE), procedural guidance for handling, and disposal and emergency plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is fundamental for minimizing exposure and ensuring laboratory safety. The following table summarizes the recommended PPE for handling this compound based on standard laboratory best practices.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses meeting approved standards (e.g., EN166 in Europe, ANSI Z87.1 in the US).[2][3]To prevent eye contact with dust or splashes.
Hand Protection Nitrile or other chemical-resistant gloves.[4][5]To prevent skin contact. Gloves must be inspected before use and disposed of properly.[2][3]
Body Protection Laboratory coat or other suitable protective clothing.[2][6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required with adequate ventilation.[2][3] A NIOSH-approved respirator (e.g., N95) or use of a ventilated fume hood is recommended if dust is generated.[5][6]To prevent respiratory tract irritation from dust inhalation.

Operational and Disposal Plans

Adherence to a strict operational workflow and disposal plan is critical for ensuring safety and maintaining the integrity of experiments.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area.[1] The use of a chemical fume hood or local exhaust ventilation is recommended, especially when handling the powder, to minimize inhalation exposure. Ensure safety showers and eye-wash stations are readily accessible.

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Handling the Compound: Avoid direct contact with skin, eyes, and clothing.[1][7] Prevent the formation and dispersion of dust.[1][2][4]

  • Post-Handling: Wash hands and face thoroughly after handling.[1][2] Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[2][7]

Disposal Plan:

  • Chemical Waste: Dispose of unused this compound in accordance with local and national regulations.[1][3] This may involve offering surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: All PPE and materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be considered contaminated.[5] Place these items in a sealed and properly labeled waste container for disposal as unused product.[3][5]

  • Cleanup: For spills, sweep up the material and place it into a suitable container for disposal, avoiding dust creation.[7]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][8] Seek medical advice if you feel unwell.[1]
Skin Contact Take off contaminated clothing immediately.[1] Rinse the affected skin area thoroughly with plenty of water.[1][8] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[8] If present and easy to do, remove contact lenses.[1] If eye irritation persists, seek medical attention.[1]
Ingestion Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[3] Seek medical advice if you feel unwell.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Verify Engineering Controls (Fume Hood, Ventilation) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh/Transfer Compound (Avoid Dust Generation) prep2->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Clean Work Area handle2->clean1 emergency Exposure Event handle2->emergency Potential Exposure clean2 Segregate Waste (Chemical vs. Contaminated PPE) clean1->clean2 clean3 Dispose of Waste per Institutional Guidelines clean2->clean3 emergency_action Follow First-Aid Procedures (Inhalation, Skin, Eye, Ingestion) emergency->emergency_action

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-DL-phenylglycine
Reactant of Route 2
Reactant of Route 2
Acetyl-DL-phenylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.